2,3-Dichloro-5-(methylthio)pyrazine
Description
Properties
IUPAC Name |
2,3-dichloro-5-methylsulfanylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXHEYFNVBYHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-(methylthio)pyrazine
Abstract
This technical guide provides a comprehensive overview of a viable and chemically sound synthetic pathway for 2,3-dichloro-5-(methylthio)pyrazine, a key heterocyclic intermediate. The document is structured for researchers, chemists, and professionals in drug development who require a deep understanding of not just the synthetic protocol, but also the underlying chemical principles. We will explore the strategic application of nucleophilic aromatic substitution (SNAr) on a polychlorinated pyrazine core, detailing the mechanistic rationale, a step-by-step experimental protocol, and methods for validation. This guide emphasizes scientific integrity, providing a framework that is both instructional and self-validating.
Introduction and Strategic Overview
This compound is a substituted pyrazine derivative whose structural motifs—a dichlorinated heterocyclic ring and a sulfur-containing functional group—make it a valuable building block in medicinal and materials chemistry. The pyrazine core is a common scaffold in pharmacologically active compounds, and the specific substitution pattern of this molecule offers multiple points for further chemical modification.
The synthesis of highly substituted, electron-deficient heterocycles like this target molecule presents a distinct set of challenges. Direct electrophilic substitution on the pyrazine ring is generally disfavored due to the deactivating effect of the two nitrogen atoms. Therefore, a more robust strategy involves the sequential modification of a pre-formed pyrazine ring, typically leveraging the principles of nucleophilic aromatic substitution (SNAr).
Our proposed pathway is centered on a selective nucleophilic displacement of a chlorine atom from a readily accessible polychlorinated precursor, 2,3,5-trichloropyrazine. This approach is advantageous due to the high degree of activation towards nucleophilic attack in chlorinated pyrazines and the predictable regioselectivity of the substitution.
Mechanistic Rationale: The SNAr Pathway
The core of our synthetic strategy is the reaction of 2,3,5-trichloropyrazine with a sulfur-based nucleophile, specifically sodium thiomethoxide (NaSMe). The rationale for this choice is grounded in several key principles:
-
Ring Activation: The pyrazine ring is inherently electron-deficient. The presence of three electron-withdrawing chlorine atoms further polarizes the carbon-chlorine bonds and activates the ring for nucleophilic attack.
-
Nucleophile Potency: Sodium thiomethoxide is a "soft," highly potent sulfur nucleophile, ideal for displacing halides from aromatic systems. Its use is well-documented in similar transformations on other heterocyclic systems, such as pyrimidines[1].
-
Regioselectivity: In 2,3,5-trichloropyrazine, the three chlorine atoms are in chemically distinct environments. The chlorine at the C5 position is anticipated to be the most susceptible to nucleophilic substitution. This selectivity arises from the electronic influence of the nitrogen atoms, which preferentially stabilizes the negative charge in the Meisenheimer intermediate formed during attack at the C5 position.
-
Thiolation Agents: While various thiolation agents exist, including methyl mercaptan with a base, using a pre-formed salt like sodium thiomethoxide offers better control over stoichiometry and reactivity[2].
The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.
Caption: The Addition-Elimination mechanism for the SNAr reaction.
Primary Synthesis Pathway
The proposed synthesis is a single, high-yield transformation from a suitable precursor.
Caption: Proposed synthesis pathway for the target compound.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the synthesis, purification, and analysis of this compound.
Materials and Reagents
| Component | Formula | Molar Mass ( g/mol ) | Role | Notes |
| 2,3,5-Trichloropyrazine | C₄HCl₃N₂ | 183.42 | Starting Material | Ensure high purity (>98%). Handle in a fume hood. |
| Sodium Thiomethoxide | CH₃NaS | 70.09 | Nucleophile | Highly hygroscopic. Handle under inert atmosphere. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous grade is required. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Reagent grade. |
| Brine (Saturated NaCl) | NaCl(aq) | - | Washing Agent | To aid in phase separation. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | For drying the organic phase. |
Step-by-Step Procedure
Caption: A visual representation of the experimental workflow.
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3,5-trichloropyrazine (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Cool the resulting solution to 0 °C using an ice-water bath. Under a positive pressure of nitrogen, add sodium thiomethoxide (1.05 eq) to the stirred solution in small portions over 15-20 minutes. A slight exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF). Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of DMF).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (2x) and saturated brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
-
Characterization: The final product should be a solid or oil. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). The expected molecular weight is 195.06 g/mol (for C₅H₄Cl₂N₂S)[3].
Conclusion
The synthesis of this compound is efficiently achieved through a selective nucleophilic aromatic substitution reaction. By employing 2,3,5-trichloropyrazine as a substrate and sodium thiomethoxide as the nucleophile, this method provides a direct and high-yielding route to the target molecule. The protocol outlined in this guide is robust, scalable, and grounded in well-established principles of heterocyclic chemistry, offering a reliable pathway for researchers and drug development professionals.
References
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Barrow, J. C., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3178. Available at: [Link]
- Bures, F., et al. (2020). Method of synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbodinitriles, derivatives of dicyanopyrazine and use thereof. Google Patents (EP3679033B1).
- Bures, F., et al. (2018). Method of synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbodinitriles, derivatives of dicyanopyrazine and use thereof. World Intellectual Property Organization (WO2019185068A1).
- CN112679439A. (2021). Preparation method of 2-chloro-5-methylthio pyrimidine. Google Patents.
-
Robinson Brothers. (n.d.). Thiolation. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,3-Dichloro-5-(methylthio)pyrazine: Synthesis, Reactivity, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazine ring, a nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1] Pyrazine derivatives have demonstrated a vast spectrum of therapeutic applications, highlighting their versatility as pharmacophores.[2] This guide focuses on a specific, functionalized pyrazine, 2,3-Dichloro-5-(methylthio)pyrazine , a compound poised for exploration as a versatile building block in the synthesis of novel therapeutic agents. While this specific molecule is not extensively documented in public literature, this guide will provide a comprehensive overview of its expected chemical properties, reactivity, and potential applications by drawing upon established principles of pyrazine chemistry.
Core Chemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, extensive experimental characterization is not widely published.
| Property | Value | Source |
| CAS Number | 1174517-48-6 | [3][4] |
| Molecular Formula | C₅H₄Cl₂N₂S | [3] |
| Molecular Weight | 195.07 g/mol | [3] |
| Purity | Typically ≥95% | [4] |
| Physical State | Not available | [3] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Not available | [3] |
Spectroscopic Characterization: A Predictive Analysis
¹H NMR: The proton NMR spectrum is expected to be simple, featuring two key signals:
-
A singlet for the aromatic proton on the pyrazine ring. Due to the electron-withdrawing effects of the adjacent chlorine atoms and the nitrogen atoms in the ring, this proton is expected to be deshielded and appear in the downfield region, likely between δ 8.0-8.5 ppm.
-
A singlet for the three protons of the methylthio (-SCH₃) group. This signal would appear further upfield, typically in the range of δ 2.5-3.0 ppm.
¹³C NMR: The carbon NMR spectrum would reveal five distinct signals corresponding to the five carbon atoms in the molecule. The two carbons bonded to chlorine atoms would be significantly downfield, as would the carbons of the pyrazine ring due to the influence of the electronegative nitrogen atoms. The methyl carbon of the thioether group would be the most upfield signal.
Mass Spectrometry: The electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 195. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks at approximately 65% and 10% of the intensity of the M⁺ peak, respectively. Fragmentation would likely involve the loss of chlorine atoms and the methyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound would involve a nucleophilic aromatic substitution (SNAr) reaction. A likely precursor would be a trichloropyrazine, which upon reaction with a methylthiolating agent, would yield the desired product.
Hypothetical Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on general procedures for the reaction of dichloropyrazines with thiols.[7]
-
Preparation of Sodium Thiomethoxide: In a dry, inert atmosphere (e.g., under nitrogen or argon), sodium methanethiolate (CH₃SNa) is prepared by reacting methanethiol with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Nucleophilic Substitution: A solution of 2,3,5-trichloropyrazine (as a potential starting material) in the same anhydrous solvent is cooled to 0°C. The freshly prepared sodium thiomethoxide solution is then added dropwise to the trichloropyrazine solution.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrazine ring. The two chlorine atoms are good leaving groups and their positions on the ring are activated towards nucleophilic attack by the two ring nitrogen atoms.
Regioselectivity of Further Substitution: The existing methylthio (-SCH₃) group is an electron-donating group. In the context of SNAr reactions on substituted dichloropyrazines, electron-donating groups tend to direct incoming nucleophiles to the position meta to them.[8] Therefore, in this compound, the chlorine at the 3-position would be preferentially substituted over the chlorine at the 2-position in a subsequent SNAr reaction. This regioselectivity is a critical consideration for the strategic design of more complex molecules from this scaffold.
The SNAr Mechanism: The reaction proceeds through a two-step addition-elimination mechanism.
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An In-Depth Technical Guide to 2,3-Dichloro-5-(methylthio)pyrazine: Synthesis, Reactivity, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and capacity for hydrogen bonding render it a privileged structure in the design of bioactive molecules. Within the vast chemical space of pyrazine derivatives, 2,3-Dichloro-5-(methylthio)pyrazine (CAS No. 1174517-48-6) emerges as a sparsely documented yet potentially valuable building block for organic synthesis and drug discovery. This guide provides a comprehensive technical overview of this compound, addressing its fundamental properties, plausible synthetic routes, predicted reactivity, and prospective applications. In the absence of extensive dedicated literature, this document leverages established principles of heterocyclic chemistry and data from structurally related analogues to offer scientifically grounded insights for the research community.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1174517-48-6 |
| Molecular Formula | C₅H₄Cl₂N₂S |
| Molecular Weight | 195.07 g/mol |
| Purity (Typical) | ≥95% |
| Physical State | Solid (predicted) |
| Storage | Store in a cool, dry place |
Chemical Structure:
The structure of this compound features a pyrazine ring substituted with two chlorine atoms at the 2 and 3 positions and a methylthio group at the 5 position.
Figure 1: Chemical structure of this compound.
Proposed Synthetic Strategy
Hypothetical Synthetic Pathway:
A feasible approach involves the nucleophilic aromatic substitution (SNAr) on a trichloropyrazine precursor.
Figure 2: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
Materials:
-
2,3,5-Trichloropyrazine
-
Sodium thiomethoxide (CH₃SNa)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a solution of 2,3,5-trichloropyrazine (1.0 eq.) in anhydrous DMF under an inert atmosphere, add sodium thiomethoxide (1.0-1.2 eq.) portion-wise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. e. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the sensitive thiomethoxide nucleophile.
-
Anhydrous Solvent: Avoids unwanted side reactions of the nucleophile with water.
-
Stoichiometry Control: Using a slight excess of sodium thiomethoxide can drive the reaction to completion, but a large excess should be avoided to minimize potential di-substitution. The regioselectivity of this reaction is predicted to favor substitution at the 5-position due to the electronic effects of the chlorine atoms at the 2 and 3 positions.
Predicted Chemical Reactivity
The reactivity of this compound is expected to be dominated by the two chlorine substituents on the electron-deficient pyrazine ring, making them susceptible to nucleophilic aromatic substitution (SNAr). The relative reactivity of the two chlorine atoms will be influenced by the electronic nature of the methylthio group.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atoms at the C2 and C3 positions are activated towards nucleophilic attack. The methylthio group at C5 is an electron-donating group, which may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyrazine. However, the inherent electron deficiency of the pyrazine ring ensures that SNAr remains a viable reaction pathway.
Regioselectivity:
Studies on the regioselectivity of SNAr on substituted dichloropyrazines suggest that the position of nucleophilic attack is influenced by the electronic nature of the existing substituents.[1] For this compound, the two chlorine atoms are in different chemical environments. It is plausible that nucleophilic attack will preferentially occur at the C2 position, which is para to the methylthio group, over the C3 position, which is meta.
Sources
Spectroscopic data of "2,3-Dichloro-5-(methylthio)pyrazine" (NMR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichloro-5-(methylthio)pyrazine
Executive Summary
Introduction to this compound
This compound (CAS No. 1174517-48-6) is a polysubstituted pyrazine derivative.[1][2] The pyrazine core is a key structural motif in numerous biologically active molecules and natural products.[3] The substituents on this particular molecule—two chloro groups and a methylthio group—create a unique electronic and steric environment, making it a valuable building block for further chemical synthesis. Its molecular formula is C₅H₄Cl₂N₂S, with a monoisotopic mass of approximately 193.95 g/mol and a molecular weight of 195.07 g/mol .[1][2]
Accurate structural elucidation is the bedrock of chemical research and development. Techniques like NMR and MS are indispensable for confirming the identity and purity of such compounds. This guide provides the detailed methodology and interpretive logic required to unequivocally characterize this compound.
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to generate high-quality, reproducible spectroscopic data. The choice of parameters and solvents is deliberate, aiming to maximize resolution and information content.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
2.1.1 Principle and Rationale The ¹H NMR experiment will identify the number of distinct proton environments and their connectivity, while the ¹³C NMR experiment will reveal the number of unique carbon atoms. For this compound, we expect to see signals for the single aromatic proton and the methyl group protons in the ¹H spectrum, and five distinct signals in the ¹³C spectrum.
2.1.2 Sample Preparation Protocol
-
Weighing: Accurately weigh 10–15 mg of high-purity this compound.
-
Solvent Selection: Use approximately 0.7 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]
-
Dissolution: Transfer the sample to a clean, dry NMR tube and add the deuterated solvent. Cap the tube and vortex gently until the sample is fully dissolved.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.
2.1.3 ¹H NMR Acquisition Protocol
-
Spectrometer: 400 MHz or higher field spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[5]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0–12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
2.1.4 ¹³C NMR Acquisition Protocol
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').[5]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0–180 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 5 seconds (A longer delay is used to ensure quantitative relaxation of quaternary carbons).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
2.1.5 Workflow for NMR Analysis
Caption: A streamlined workflow for NMR spectral analysis.
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule.
2.2.1 Principle and Rationale Electron Ionization (EI) is a robust, high-energy ionization technique that induces reproducible fragmentation. This fragmentation pattern serves as a "molecular fingerprint" and helps confirm the structure. For this molecule, the most critical diagnostic feature will be the isotopic pattern generated by the two chlorine atoms.
2.2.2 Sample Introduction Protocol
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in 1 mL of a volatile solvent like dichloromethane or methanol.
-
Introduction Method: Use a direct insertion probe (DIP) for solid samples or inject the solution via a gas chromatograph (GC-MS) for a volatile compound. GC-MS provides the added benefit of separating any potential impurities.
2.2.3 EI-MS Acquisition Protocol
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard energy to ensure fragmentation and comparability with libraries).
-
Mass Range: 40–300 m/z
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
2.2.4 Workflow for Mass Spectrometry Analysis
Caption: The logical process for EI-MS structural confirmation.
Predicted Spectroscopic Data & Interpretation
The following data is predicted based on established chemical shift theory and spectral data of related pyrazine compounds.[6][7]
Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The structure of this compound contains two distinct proton environments.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~8.15 | 1H | Singlet (s) | H-6 (Aromatic) | The sole pyrazine proton is deshielded by the two electronegative ring nitrogens and the adjacent chloro atom. Its chemical shift is expected to be downfield.[6] |
| ~2.60 | 3H | Singlet (s) | -SCH₃ | Protons on a methyl group attached to a sulfur atom typically appear in this region. The singlet multiplicity confirms no adjacent protons. |
Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
Five unique carbon signals are expected, including four quaternary carbons in the pyrazine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-5 | This carbon is attached to the methylthio group and is adjacent to a nitrogen atom, leading to significant deshielding. |
| ~152 | C-2 / C-3 | These carbons are directly attached to highly electronegative chlorine atoms and are adjacent to ring nitrogens, placing them far downfield. Their exact assignment would require advanced 2D NMR experiments. |
| ~148 | C-2 / C-3 | See above. |
| ~135 | C-6 | The sole carbon bearing a proton (CH) is deshielded by the adjacent nitrogen atoms but less so than the halogenated carbons. |
| ~15 | -SCH₃ | The methyl carbon attached to sulfur is in a typical upfield aliphatic region. |
Predicted Mass Spectrum Analysis (EI)
The mass spectrum provides definitive proof of the molecular weight and elemental composition.
| m/z (Daltons) | Predicted Relative Intensity (%) | Assignment | Interpretation |
| 194 / 196 / 198 | 100 / 65 / 10 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster. This is the most diagnostic signal. The pattern arises from the two chlorine atoms (³⁵Cl and ³⁷Cl). The ~100:65:10 ratio is the classic signature for a molecule containing two chlorines. |
| 179 / 181 / 183 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion. The characteristic dichloro-isotopic pattern is retained. |
| 147 / 149 | Low | [M - SCH₃]⁺ | Loss of the thiomethyl radical. The dichloro-isotopic pattern is retained. |
3.3.1 Logic of the Dichloro Isotopic Pattern
The presence of two chlorine atoms creates a highly predictable pattern for any chlorine-containing fragment. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%, a ratio of roughly 3:1.
Caption: Derivation of the characteristic ~100:65:10 MS intensity ratio for a dichloro-compound.
Conclusion
The structural characterization of this compound can be confidently achieved through a systematic application of NMR and MS techniques. This guide provides the necessary experimental protocols and a detailed predictive analysis that serves as a benchmark for data interpretation. The key identifiers for this compound are: a ¹H NMR spectrum showing two singlets at approximately 8.15 and 2.60 ppm; a ¹³C NMR spectrum with five distinct signals; and a mass spectrum dominated by a molecular ion cluster at m/z 194/196/198 with a ~100:65:10 intensity ratio. Adherence to these analytical methodologies will ensure the unambiguous identification and quality assessment of this valuable chemical intermediate.
References
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E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available at: [Link]
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Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594–55597. Available at: [Link]
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Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. Available at: [Link]
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Ramachandran S et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9). Available at: [Link]
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Szabó, K., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. Figure 1. a) 1H-NMR, b) 13C-NMR, and c) 13C-DEPT-135-NMR spectra of phenyl-4,4-di(3,6-dibutoxyphthalonitrile) (3) in DMSO-d6. Available at: [Link]
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The Strategic Utility of 2,3-Dichloro-5-(methylthio)pyrazine in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-5-(methylthio)pyrazine has emerged as a pivotal starting material in the synthesis of complex heterocyclic compounds, particularly within the realms of pharmaceutical and agrochemical research. Its unique electronic and steric properties, arising from the interplay of the pyrazine core, two reactive chlorine atoms, and a modulating methylthio group, offer a versatile platform for constructing diverse molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound, with a focus on leveraging its distinct characteristics for efficient and selective chemical transformations. We will explore the principles of regioselective substitution and cross-coupling reactions, supported by detailed experimental protocols and mechanistic insights, to empower researchers in their synthetic endeavors.
Introduction: The Pyrazine Scaffold in Bioactive Molecules
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and engage in various intermolecular interactions makes it a valuable component in the design of molecules targeting a wide range of biological targets, including kinases and proteasomes.[1] The strategic functionalization of the pyrazine core is therefore a critical aspect of modern drug discovery. This compound, with its multiple points of diversification, serves as an excellent starting point for the synthesis of novel pyrazine derivatives.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 1174517-48-6 | [2] |
| Molecular Formula | C₅H₄Cl₂N₂S | [2] |
| Molecular Weight | 195.07 g/mol | [2] |
| Appearance | Not specified, likely a solid | N/A |
| Purity | Typically ≥95% | [2] |
| Storage | Store long-term in a cool, dry place. | [2] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible synthetic route, based on established pyrazine chemistry, is outlined below. This proposed synthesis starts from the commercially available 2-amino-5-(methylthio)pyrazine and proceeds through a Sandmeyer-type reaction to introduce the chlorine atoms.
References
A Theoretical Treatise on Dichloromethylthiopyrazines: A Computational Approach for Drug Discovery
This in-depth technical guide provides a comprehensive theoretical framework for the study of dichloromethylthiopyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the computational analysis and rational design of novel therapeutic agents. We will explore the core principles of their theoretical investigation, detailing the causality behind computational choices and providing actionable protocols for their in-silico analysis.
Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects.[1][2] The introduction of various substituents onto the pyrazine core allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The incorporation of a methylthio (-SCH₃) group and chlorine atoms, as in dichloromethylthiopyrazines, is of particular interest. The sulfur atom can engage in crucial interactions with biological targets, while the halogen atoms can modulate the electronic properties and metabolic stability of the molecule, and participate in halogen bonding.[1]
Theoretical studies and computational modeling are indispensable tools in modern drug discovery, offering a cost-effective and efficient means to predict the properties and behavior of novel compounds before their synthesis.[3][4][5] By employing quantum chemical methods, we can gain deep insights into the electronic structure, reactivity, and potential biological activity of molecules like dichloromethylthiopyrazines.
This guide will delineate a robust computational workflow for the theoretical characterization of dichloromethylthiopyrazines, drawing upon established methodologies for similar halogenated and sulfur-containing heterocyclic systems.
Part 1: Foundational Theoretical Methodologies
The cornerstone of a rigorous theoretical study of dichloromethylthiopyrazines lies in the selection of appropriate computational methods. Density Functional Theory (DFT) has proven to be a powerful and versatile tool for investigating the electronic structure and properties of organic molecules.[6][7][8]
Geometry Optimization and Vibrational Analysis
The first essential step is to determine the most stable three-dimensional conformation of the dichloromethylthiopyrazine molecule. This is achieved through geometry optimization.
Protocol 1: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and reliable hybrid functional for organic molecules.[2][9] For systems with significant non-covalent interactions, functionals like M06-2X or those with dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[2]
-
Solvation Model: To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed, using water or another appropriate solvent.
-
Execution: Perform a geometry optimization calculation until the forces on the atoms are negligible and the structure represents a minimum on the potential energy surface.
-
Validation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, a wealth of information about the electronic properties and chemical reactivity of dichloromethylthiopyrazine can be extracted.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[10]
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.
-
Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.
Global Reactivity Descriptors: These parameters, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.[10]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measure of the ability to accept electrons. |
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure, including charge distribution, hybridization, and donor-acceptor interactions within the molecule.[6][7][11]
Part 2: Advanced Theoretical Investigations
Beyond the fundamental properties, more advanced computational techniques can be employed to simulate the behavior of dichloromethylthiopyrazines in a biological context.
Time-Dependent DFT (TD-DFT) for Electronic Spectra
TD-DFT is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules.[12][13] This can help in characterizing the molecule and understanding its photophysical properties.
Protocol 2: UV-Vis Spectrum Simulation
-
Software: Gaussian, ORCA, or equivalent.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: Use the same functional and basis set as for the geometry optimization for consistency.
-
Solvation Model: Employ the same solvation model used previously.
-
Execution: Perform a TD-DFT calculation to obtain the excitation energies and oscillator strengths of the electronic transitions.
-
Analysis: The calculated transitions can be plotted to generate a theoretical UV-Vis spectrum.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is a critical step in structure-based drug design.
Protocol 3: Molecular Docking Workflow
-
Preparation of the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligand: Use the DFT-optimized structure of dichloromethylthiopyrazine. Assign partial charges.
-
Docking Software: AutoDock, Glide, or similar docking programs.
-
Grid Generation: Define the binding site on the receptor, typically a cavity where a known inhibitor binds.
-
Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand.
-
Analysis of Results: Analyze the predicted binding poses based on their scoring functions and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the interactions.[2][3][4]
Protocol 4: Molecular Dynamics Simulation
-
System Setup: Take the best-ranked pose from molecular docking as the starting structure. Place the complex in a simulation box filled with water molecules and counter-ions to neutralize the system.
-
Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.
-
Simulation Software: GROMACS, AMBER, or NAMD.
-
Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Analysis: Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify persistent intermolecular interactions.
Part 3: Visualizing Theoretical Data
Molecular Structure and Reactivity
Caption: 2D representation of a dichloromethylthiopyrazine isomer.
Computational Workflow
Caption: A typical computational workflow for theoretical studies.
Conclusion
The theoretical study of dichloromethylthiopyrazines, guided by the principles and protocols outlined in this document, offers a powerful avenue for accelerating the discovery and development of novel therapeutic agents. By integrating a range of computational techniques from DFT to molecular dynamics, researchers can gain a comprehensive understanding of the structure, reactivity, and potential biological interactions of these promising compounds. This in-silico approach not only provides deep mechanistic insights but also enables the rational design of molecules with enhanced efficacy and safety profiles, ultimately contributing to the advancement of medicinal chemistry.
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An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dichloro-5-(methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2,3-Dichloro-5-(methylthio)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally related compounds and established physicochemical principles to forecast its behavior. It further presents detailed, field-proven methodologies for the experimental determination of these critical parameters. The core objective is to equip researchers with the foundational knowledge and practical tools necessary to effectively work with this compound, ensuring both scientific integrity and experimental success.
Introduction: Understanding this compound
Pyrazine derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1] The subject of this guide, this compound (CAS No. 1174517-48-6), is a substituted pyrazine with a molecular formula of C₅H₄Cl₂N₂S and a molecular weight of 195.07 g/mol . Its structure is characterized by a pyrazine ring substituted with two chlorine atoms and a methylthio group. These functional groups are the primary determinants of its physicochemical properties, including solubility and stability.
The dichloropyrazine core renders the molecule susceptible to nucleophilic substitution, a key consideration for its reactivity and potential degradation pathways.[2][3] The methylthio (a thioether) group is prone to oxidation, which represents another significant route of chemical instability.[4][5] A thorough understanding of these characteristics is paramount for its application in drug development, where solubility directly impacts bioavailability and stability is crucial for shelf-life and formulation.[6]
Predicted Solubility Profile
Predicting the solubility of a novel compound is a critical first step in its development.[7][8][9] Based on the molecular structure of this compound and data from analogous compounds, we can infer its likely solubility behavior.
Aqueous Solubility
The presence of two chlorine atoms and a methylthio group, all of which are relatively nonpolar, suggests that this compound will have low aqueous solubility . This prediction is supported by data on similar compounds:
-
2,3-Dichloropyrazine is reported to be sparingly soluble in water.[2]
-
Chloropyrazine is also described as insoluble in water.[10]
-
A structurally similar compound, 2,3-Dichloro-5-(Trifluoromethyl)Pyrazine , is noted as being insoluble in water.
The pyrazine nitrogen atoms can act as hydrogen bond acceptors, but the overall nonpolar character of the molecule likely dominates, leading to poor solvation in water.
Solubility in Organic Solvents
It is predicted that this compound will exhibit moderate to good solubility in a range of common organic solvents . This is consistent with the behavior of related chloropyrazines, which show moderate solubility in solvents like dichloromethane, ethanol, and acetone.[2][11] A study on 2-amino-3-chloropyrazine also demonstrated its solubility in methanol, isopropyl alcohol, and DMF.[12]
The following table provides a predicted qualitative solubility profile. It is imperative to note that these are estimations and must be confirmed experimentally.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | The pyrazine nitrogens can interact with the hydroxyl group of the solvent. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions. DMSO is often an effective solvent for many heterocyclic compounds.[13] |
| Nonpolar (e.g., Toluene, Hexanes) | Sparingly Soluble to Insoluble | The presence of the polar pyrazine ring and the sulfur atom will likely limit solubility in highly nonpolar solvents. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Soluble | "Like dissolves like" principle suggests good solubility in chlorinated solvents. |
Computational Prediction of Solubility
Given the lack of experimental data, computational models provide a valuable tool for estimating solubility.[14][15][16][17][18][19] Quantitative Structure-Property Relationship (QSPR) models and other machine learning algorithms can predict solubility based on molecular descriptors.[9] Researchers are encouraged to utilize such tools as a preliminary step before embarking on experimental work.
Stability Profile and Potential Degradation Pathways
The stability of a compound is not an intrinsic property but is dependent on environmental conditions such as temperature, pH, light, and the presence of oxidizing agents.[6][20] For this compound, the key points of potential instability are the dichloropyrazine ring and the methylthio group.
Hydrolytic Stability
The two chlorine atoms on the electron-deficient pyrazine ring make the molecule susceptible to hydrolysis , particularly at non-neutral pH and elevated temperatures. The chlorine atoms can be displaced by hydroxide ions in a nucleophilic aromatic substitution reaction. This would likely be more pronounced under basic conditions.
Oxidative Stability
The methylthio group is a thioether, which is known to be susceptible to oxidation .[1][4][5][21][22] Common oxidizing agents, including atmospheric oxygen over long periods or stronger oxidants like hydrogen peroxide, can oxidize the sulfur atom. This typically occurs in a stepwise fashion:
-
Oxidation to the Sulfoxide: 2,3-Dichloro-5-(methylsulfinyl)pyrazine
-
Further oxidation to the Sulfone: 2,3-Dichloro-5-(methylsulfonyl)pyrazine
Each of these oxidation products would have significantly different polarity and, consequently, different solubility and chromatographic properties.
Photostability
Pyrazine and related heterocyclic compounds can be susceptible to photodegradation .[23][24] Exposure to UV or even high-intensity visible light could lead to decomposition. The exact degradation pathway is difficult to predict without experimental data but could involve radical mechanisms or ring cleavage.
A summary of the predicted stability is presented below:
| Condition | Predicted Stability | Likely Degradation Products |
| Acidic (aqueous) | Potentially Unstable | Hydrolysis products (chlorine displacement) |
| Neutral (aqueous) | Likely Stable (short-term) | Hydrolysis products (long-term, elevated temp) |
| Basic (aqueous) | Likely Unstable | Hydrolysis products (chlorine displacement) |
| Oxidizing Agents | Unstable | Sulfoxide and Sulfone derivatives |
| Light Exposure | Potentially Unstable | Complex mixture of photoproducts |
| Long-term Storage | Store in a cool, dry, dark place | Gradual oxidation and/or hydrolysis |
The following diagram illustrates the primary predicted degradation pathways for this compound.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols for Determination of Solubility and Stability
Due to the predictive nature of the information above, rigorous experimental validation is essential. The following section outlines standardized protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination
The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
-
Quantification: Dilute the saturated solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Workflow for experimental solubility determination.
Protocol for Stability Assessment (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][20][25][26][27]
Methodology:
A stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) should be prepared and subjected to the following stress conditions in parallel with a control sample protected from stress.
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C). Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and maintain at a controlled temperature. Sample at various time points.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature. Sample at various time points.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80-100 °C). Dissolve and analyze at various time points.
-
Photolytic Degradation: Expose a solution to a calibrated light source as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
Analysis:
All samples, including controls, should be analyzed by a stability-indicating HPLC method (e.g., a gradient reverse-phase method) coupled with a detector that can provide spectral information, such as a Photo Diode Array (PDA) detector. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable.[27]
Caption: Workflow for forced degradation stability testing.
Conclusion and Recommendations
This compound is a molecule with significant potential, but a notable lack of published data on its core physicochemical properties necessitates a predictive and methodological approach. This guide has established a scientifically grounded forecast of its solubility and stability based on its chemical structure and the known behavior of its constituent functional groups.
It is predicted to have low aqueous solubility and good solubility in common organic polar solvents . The primary stability concerns are hydrolysis of the dichloro-substituents and oxidation of the methylthio group.
For any researcher or developer, the key takeaway is the imperative for empirical testing . The protocols outlined herein for solubility determination and forced degradation studies provide a robust framework for generating the specific, reliable data required for any application, from early-stage discovery to formulation development. Proper storage in a cool, dry, dark, and inert environment is strongly recommended to ensure the long-term integrity of the compound.
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The Core of Aromatic Heterocycles: An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyrazine Derivatives
This guide provides an in-depth exploration of the essential physical and chemical characteristics of pyrazine derivatives. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 4 positions, forms the foundation for a vast array of derivatives with significant applications in medicinal chemistry, materials science, and flavor chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, reactivity, and analytical characterization of these vital compounds.
Fundamental Physicochemical Properties of the Pyrazine Core
The unique arrangement of nitrogen atoms within the aromatic ring of pyrazine imparts distinct physical and chemical properties that influence its behavior and applications.[2]
Physical Characteristics
Pyrazine itself is a colorless, water-soluble solid with a characteristic pungent, sweet, corn-like, nutty odor.[1][3] Its derivatives exhibit a wide range of physical properties depending on the nature and position of their substituents.
Table 1: Key Physical Properties of Unsubstituted Pyrazine
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₂ | [3] |
| Molar Mass | 80.09 g/mol | [3] |
| Appearance | White crystalline solid | [3][4] |
| Melting Point | 52-56 °C | [3][5][6] |
| Boiling Point | 115-116 °C | [3][5][6] |
| Solubility | Freely soluble in water and organic solvents | [6][7] |
| pKa (protonated) | 0.37 - 0.65 | [3][4] |
| Dipole Moment | 0 D | [8] |
The symmetrical nature of the pyrazine molecule results in a zero dipole moment.[8] The presence of the two electron-withdrawing nitrogen atoms makes pyrazine a weaker base compared to pyridine, pyridazine, and pyrimidine.[3][8] This reduced basicity is a critical factor influencing its reactivity and biological interactions.
Aromaticity and Electronic Structure
Pyrazine is an aromatic compound, fulfilling Hückel's rule with a planar ring and 6 π-electrons. The resonance energy of pyrazine is 24.3 Kcal/mol.[8] The nitrogen atoms are sp² hybridized, and their lone pair electrons reside in sp² orbitals in the plane of the ring, not contributing to the aromatic sextet. This electronic configuration leads to a π-deficient ring system, with a notable decrease in electron density at the carbon atoms.[8] This electron deficiency is a key determinant of pyrazine's chemical reactivity, particularly its susceptibility to nucleophilic attack.
The Chemical Landscape of Pyrazine Derivatives: Synthesis and Reactivity
The synthesis and functionalization of the pyrazine ring are central to accessing its diverse derivatives.
Foundational Synthetic Strategies
Several classical and modern synthetic methods are employed to construct the pyrazine ring.
-
Staedel–Rugheimer Pyrazine Synthesis (1876): This early method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[3]
-
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, this method also relies on the self-condensation of an α-ketoamine, but differs in the synthetic route to this intermediate.[3]
-
Dehydrogenative Coupling: Modern approaches include the dehydrogenative self-coupling of 2-amino alcohols or the coupling of 1,2-diaminobenzene with 1,2-diols, often catalyzed by transition metals like manganese, to form substituted pyrazines and quinoxalines, respectively.[9] These methods are atom-economical, producing only water and hydrogen gas as byproducts.[9]
Figure 1: A simplified comparison of classical and modern synthetic approaches to the pyrazine core.
Reactivity Profile
The electron-deficient nature of the pyrazine ring governs its reactivity.
-
Electrophilic Aromatic Substitution: Due to the deactivating effect of the two nitrogen atoms, electrophilic substitution on the pyrazine ring is difficult and requires harsh conditions. The nitrogen atoms themselves can undergo electrophilic attack, such as N-oxidation.
-
Nucleophilic Aromatic Substitution: The electron-poor carbon atoms of the pyrazine ring are susceptible to nucleophilic attack, especially when activated by a good leaving group. This is a common strategy for functionalizing the pyrazine core.
-
Reactions at the Nitrogen Atoms: The nitrogen atoms can be quaternized with alkyl halides.[10] N-oxides of pyrazines can also be prepared, which can then undergo further reactions.[11]
Spectroscopic and Analytical Characterization of Pyrazine Derivatives
A suite of analytical techniques is employed to identify and characterize pyrazine derivatives.
Chromatographic Methods
Gas chromatography (GC) and liquid chromatography (LC) are indispensable for the separation and analysis of pyrazine derivatives, particularly in complex mixtures like food and beverages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the characterization of volatile alkylpyrazines.[12][13] However, the mass spectra of many positional isomers are very similar, making unambiguous identification challenging.[12][13] The use of retention indices (RIs) on different stationary phases is crucial for differentiating isomers.[12][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile pyrazine derivatives, LC-MS/MS offers a powerful analytical tool.[14] Multiple reaction monitoring (MRM) can be used for highly sensitive and selective quantification.[14]
Protocol 1: General Workflow for GC-MS Analysis of Alkylpyrazines [12][15]
-
Sample Preparation: For liquid samples like beer, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile pyrazines.[15]
-
GC Separation: A capillary column with a suitable stationary phase (e.g., DB-1, ZB-5MS) is used for separation.[12] A temperature gradient program is typically employed.
-
MS Detection: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer is operated in full scan mode to obtain mass spectra for identification.
-
Data Analysis: The obtained mass spectra are compared with library spectra (e.g., NIST). Retention indices are calculated and compared with literature values for confirmation of isomers.[12]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structure elucidation. The chemical shifts of the ring protons and carbons are influenced by the electronegative nitrogen atoms and the nature of the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in pyrazine derivatives. The vibrational spectra of pyrazine and its derivatives have been studied in detail.[16]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in pyrazine derivatives.[17]
Figure 2: A typical analytical workflow for the characterization of pyrazine derivatives.
Crystal Structure Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of pyrazine derivatives in the solid state.[18][19] This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the physical properties and biological activity of these compounds.[18][19]
The Pivotal Role of Pyrazine Derivatives in Drug Discovery and Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds.[8][20][21] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[8][22][23]
The ability of the pyrazine ring to participate in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it an attractive scaffold for the design of new therapeutic agents.[21] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent pyrazinamide and the anticancer drug bortezomib.[24]
The exploration of pyrazine derivatives continues to be a vibrant area of research, with ongoing efforts to synthesize novel compounds with improved efficacy and safety profiles.[23][25]
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
- Review on the Synthesis of Pyrazine and Its Derivatives - OUCI. (n.d.).
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- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH. (n.d.).
- Full article: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review - Taylor & Francis. (n.d.).
- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers | Bentham Science Publishers. (2024, April 1).
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- Synthesis and reactions of Pyrazine | PPTX - Slideshare. (n.d.).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025, October 12).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.).
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- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. (n.d.).
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An In-Depth Technical Guide to 2,3-Dichloro-5-(methylthio)pyrazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding render it a privileged structure in the design of novel therapeutics. Among the vast array of pyrazine derivatives, 2,3-Dichloro-5-(methylthio)pyrazine emerges as a compound of significant interest, primarily as a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthesis via nucleophilic aromatic substitution, and a discussion of its potential applications in drug discovery and materials science.
Section 1: Core Molecular Attributes
This compound is a substituted pyrazine characterized by the presence of two chlorine atoms and a methylthio group attached to the pyrazine ring. These functional groups impart specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.
Molecular Formula and Weight
The fundamental molecular attributes of this compound are summarized in the table below.
| Attribute | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂S | N/A |
| Molecular Weight | 195.07 g/mol | N/A |
| CAS Number | 1174517-48-6 | N/A |
Structural Representation
The structural formula of this compound is depicted below:
Caption: 2D structure of this compound.
Section 2: Synthesis and Reactivity
The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) on a more halogenated pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the displacement of halide ions by nucleophiles.
Synthetic Pathway: Nucleophilic Aromatic Substitution
A plausible and efficient method for the synthesis of this compound is the reaction of 2,3,5-trichloropyrazine with a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base.
Caption: General synthetic scheme for this compound.
Causality of Experimental Choices:
-
Starting Material: 2,3,5-Trichloropyrazine is an ideal precursor due to the presence of three leaving groups (chlorine atoms). The differential reactivity of these positions allows for selective substitution.
-
Nucleophile: Sodium thiomethoxide is a potent nucleophile that readily attacks the electron-deficient pyrazine ring. Alternatively, methyl mercaptan can be used in conjunction with a base to generate the thiomethoxide in situ.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is typically employed to dissolve the reactants and facilitate the SNAr reaction.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without leading to undesired side products.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis based on nucleophilic substitution principles.
Materials:
-
2,3,5-Trichloropyrazine
-
Sodium thiomethoxide or Methyl mercaptan and a suitable base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Nucleophile (if using methyl mercaptan): In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add methyl mercaptan (1.0 equivalent) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the sodium thiomethoxide.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2,3,5-trichloropyrazine (1.0 equivalent) in the anhydrous solvent.
-
Nucleophilic Substitution: Slowly add the solution of sodium thiomethoxide (or the in situ generated thiomethoxide) to the solution of 2,3,5-trichloropyrazine at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Further Functionalization
The remaining chlorine atoms on the this compound ring are susceptible to further nucleophilic substitution, allowing for the introduction of additional functional groups. The regioselectivity of these subsequent substitutions is influenced by the electronic nature of the methylthio group. As an electron-donating group, it is expected to direct incoming nucleophiles to the 3-position.[2][3] This property makes this compound a valuable intermediate for the synthesis of trisubstituted pyrazines with diverse functionalities.
Section 3: Applications in Drug Discovery and Materials Science
While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a chemical intermediate in several high-value areas.
A Building Block for Bioactive Molecules
The pyrazine core is a well-established pharmacophore found in numerous therapeutic agents.[1] The ability to selectively functionalize this compound at its chloro positions opens avenues for the synthesis of novel pyrazine derivatives with potential biological activity. These derivatives can be screened for a wide range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The presence of the sulfur atom in the methylthio group can also be advantageous, as organosulfur compounds are known to exhibit a broad spectrum of pharmacological activities.
Caption: Potential derivatization of this compound for drug discovery.
Intermediate in the Synthesis of Functional Materials
Pyrazine-containing polymers and organic materials have garnered interest for their potential applications in electronics and photonics. The ability to introduce different substituents onto the pyrazine ring allows for the fine-tuning of their electronic and optical properties. This compound can serve as a monomer or a key intermediate in the synthesis of such functional materials.
Section 4: Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data (Predicted)
| Technique | Predicted Features |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the pyrazine ring proton. |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-Cl stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both the separation and identification of the compound, providing information on its retention time and mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): Can be used for the purification and quantitative analysis of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The presence of multiple reactive sites on the pyrazine core allows for the creation of diverse molecular architectures. As research into novel therapeutics and functional materials continues to expand, the utility of such well-defined building blocks will undoubtedly grow, making this compound a compound of increasing importance for the scientific community.
References
- BenchChem. (2025). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers.
- BenchChem. (2025).
- Cee, V. J., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. American Chemical Society.
- Cee, V. J., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Cheeseman, G. W. H., & Törzs, E. S. G. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic (RSC Publishing).
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dichloro-5-(methylthio)pyrazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of 2,3-Dichloro-5-(methylthio)pyrazine, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
The pyrazine scaffold is a privileged structural motif found in numerous biologically active compounds.[1] The targeted introduction of various functional groups onto the pyrazine ring is a critical aspect of modern medicinal chemistry and drug discovery.[2][3] Specifically, the incorporation of a methylthio group can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[4] This guide will focus on the practical synthesis of this compound, primarily through the regioselective nucleophilic aromatic substitution (SNAr) on a readily available starting material, 2,3,5-trichloropyrazine.
Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) on Polychlorinated Pyrazines
The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring, further accentuated by the presence of multiple electron-withdrawing chlorine atoms, renders it susceptible to attack by nucleophiles.[5]
In the case of 2,3,5-trichloropyrazine, the three chlorine atoms exhibit differential reactivity. The chlorine atom at the 5-position is generally the most susceptible to nucleophilic displacement. This regioselectivity is governed by the electronic effects of the ring nitrogen atoms, which preferentially activate the C5 position towards nucleophilic attack. This inherent reactivity allows for the selective introduction of a single substituent, such as the methylthio group, while preserving the other chloro-substituents for subsequent functionalization.[6]
Causality in Experimental Design:
The choice of reagents and reaction conditions is paramount for achieving high yield and selectivity.
-
Nucleophile: Sodium thiomethoxide (NaSMe) is an excellent choice as it provides a potent sulfur nucleophile in the form of the thiomethoxide anion (CH₃S⁻).
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal for SNAr reactions. These solvents effectively solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.
-
Temperature: The reaction temperature is a critical parameter to control selectivity. Lower temperatures generally favor monosubstitution, minimizing the formation of di- and tri-substituted byproducts.
The following diagram illustrates the proposed synthetic workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,3,5-trichloropyrazine.
Protocol 1: Synthesis of this compound
Materials:
-
2,3,5-Trichloropyrazine
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trichloropyrazine (1.0 equivalent) in anhydrous DMF (approximately 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Nucleophile Addition: Slowly add sodium thiomethoxide (1.0-1.1 equivalents) to the cooled solution in portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (consumption of the starting material), quench the reaction by pouring the mixture into a separatory funnel containing cold water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by various analytical techniques. The following table summarizes the expected characterization data.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₄Cl₂N₂S |
| Molecular Weight | 195.07 g/mol |
| Purity (by GC-MS) | >95% |
| ¹H NMR (CDCl₃) | Chemical shifts and coupling constants consistent with the structure. |
| ¹³C NMR (CDCl₃) | Expected number of signals with appropriate chemical shifts. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 194/196/198 (isotopic pattern for 2 Cl). |
Further Derivatization: Expanding the Molecular Diversity
The synthesized this compound is a versatile intermediate for further chemical transformations. The remaining two chlorine atoms can be selectively substituted to introduce additional functional groups, leading to a library of novel pyrazine derivatives.
Common subsequent reactions include:
-
Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl groups.[7]
-
Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.[7]
-
Further Nucleophilic Aromatic Substitution: With other nucleophiles under more forcing conditions.
The following diagram illustrates the potential for further diversification:
Caption: Diversification of this compound.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution on 2,3,5-trichloropyrazine is a reliable and scalable method for accessing this valuable building block. By carefully controlling the reaction conditions, high regioselectivity and yield can be achieved. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science, enabling the efficient preparation of novel and diverse pyrazine-based compounds.
References
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ZCPC. Exploring the Versatility of 2,3-Dichloropyrazine in Pharmaceutical Intermediates. [Link]
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ZCPC. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry. [Link]
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The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine. [Link]
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PubChem. Pyrazine, methyl(methylthio)-. [Link]
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PubChem. 2-(Methylthio)pyrazine. [Link]
- Roberts, S. M.; Trave, R. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 6, pp 479-512.
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Roberts, D. D. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ. Sci. Technol.2002 , 36 (10), 2242–2248. [Link]
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
- G. B. Barlin, The Pyrazines, John Wiley & Sons, New York, 1982.
- D. T. Hurst, in An Introduction to the Chemistry and Biochemistry of Pyrimidines, Purines, and Pteridines, John Wiley & Sons, Chichester, 1980.
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Wikipedia. Pyrazine. [Link]
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- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,3-Dichloro-5-(methylthio)pyrazine
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Core
The pyrazine ring, an electron-deficient diazine, is a privileged scaffold in medicinal chemistry and materials science.[1] Its inherent electronic properties facilitate nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing molecular diversity.[2][3] This reactivity is crucial in drug discovery, where substituted pyrazines are key components of numerous therapeutics, including kinase inhibitors and anti-mycobacterial agents.[4][5][6] The specific substrate, 2,3-Dichloro-5-(methylthio)pyrazine, offers a versatile platform for synthesizing novel compounds, with two reactive chloro- leaving groups and a modulating methylthio substituent. Understanding the principles of SNAr on this substrate is paramount for the rational design and efficient synthesis of new chemical entities.
Understanding the Substrate: this compound
The reactivity of this compound in SNAr reactions is governed by the interplay of several factors:
-
Electron-Deficient Pyrazine Ring : The two nitrogen atoms in the pyrazine ring withdraw electron density, making the ring electrophilic and susceptible to nucleophilic attack.[2][3] This is a fundamental prerequisite for the SNAr mechanism to proceed.
-
Two Halogen Leaving Groups : The presence of two chlorine atoms provides two sites for substitution. The relative reactivity of these sites is influenced by the electronic environment.
-
The Role of the Methylthio Group : The methylthio (-SMe) group at the 5-position is a critical modulator of reactivity. While sulfur can donate electron density through resonance, its primary influence in this context is often considered to be mildly electron-donating to neutral, which can affect the regioselectivity of the substitution.
Regioselectivity: Predicting the Site of Attack
In unsymmetrically substituted dichloropyrazines, the position of nucleophilic attack is dictated by the electronic nature of the existing substituents.[7][8] Electron-withdrawing groups (EWGs) typically direct incoming nucleophiles to the para (5-position), while electron-donating groups (EDGs) direct to the ortho (3-position).[7][9]
Given that the methylthio group is generally considered a weak electron-donating group, it is plausible that initial nucleophilic attack on this compound would preferentially occur at the C2 position , which is ortho to the methylthio group and influenced by both nitrogen atoms. However, the precise outcome can be influenced by the nature of the nucleophile and the reaction conditions.
The SNAr Mechanism on Dichloropyrazine
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]
Caption: The addition-elimination mechanism of SNAr.
-
Nucleophilic Attack : The nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The negative charge is delocalized over the pyrazine ring and stabilized by the electronegative nitrogen atoms.
-
Leaving Group Departure : The aromaticity of the pyrazine ring is restored by the elimination of a chloride ion, yielding the substituted product.[13]
Experimental Protocol: Monosubstitution with an Amine Nucleophile
This protocol details a general procedure for the selective monosubstitution of this compound with a primary or secondary amine.
Materials and Equipment
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Step-by-Step Procedure
Caption: Experimental workflow for SNAr on dichloropyrazine.
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), a suitable anhydrous solvent (e.g., DMF), and a base (2.0 eq).
-
Nucleophile Addition : Add the amine nucleophile (1.1 - 1.5 eq) to the stirred solution.
-
Heating and Monitoring : Heat the reaction mixture to a temperature between 60-100 °C. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up : After completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[7]
Data Summary: Typical Reaction Conditions
The choice of solvent, base, and temperature is critical for the success of the SNAr reaction. The following table summarizes typical conditions and considerations.
| Parameter | Common Choices | Rationale and Considerations |
| Nucleophile | Amines, Thiols, Alcohols, Phenols | The nucleophilicity of the reagent will influence the reaction rate. Stronger nucleophiles generally react faster. |
| Solvent | DMF, DMSO, NMP, THF | Polar aprotic solvents are preferred as they can solvate the cation of the base and leave the nucleophile more reactive.[14] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, NaH | The base is used to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for the HCl generated. |
| Temperature | 25 - 120 °C | Higher temperatures are often required to overcome the activation energy of the reaction, but can lead to side products. |
| Catalyst | None typically required | The electron-deficient nature of the pyrazine ring is usually sufficient to promote the reaction. In some cases, metal catalysts can be used to activate less reactive substrates.[15] |
Troubleshooting and Key Considerations
-
Low Reactivity : If the reaction is sluggish, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMSO.
-
Di-substitution : To favor monosubstitution, use a slight excess of the dichloropyrazine starting material or add the nucleophile slowly at a lower temperature.
-
Moisture Sensitivity : Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile and quench anionic intermediates.
-
Purification Challenges : The polarity of the substituted pyrazine products can vary significantly. A range of solvent systems for column chromatography may need to be screened.
Conclusion
Nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide array of functionalized pyrazine derivatives. A thorough understanding of the underlying mechanism, the influence of substituents on regioselectivity, and the optimization of reaction conditions are essential for achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to explore the chemical space around this valuable heterocyclic core, paving the way for the discovery of new molecules with potential applications in drug development and materials science.
References
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American Chemical Society. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Available from: [Link]
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ACS Publications. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters. Available from: [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]
-
ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Available from: [Link]
-
PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Biomedical Science. Available from: [Link]
-
MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available from: [Link]
-
Baran Lab. Haloselectivity of Heterocycles. Available from: [Link]
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ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available from: [Link]
-
Science of Synthesis. (2004). 6.2.2. Pyrazines. Thieme. Available from: [Link]
-
ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,... Available from: [Link]
-
RSC Publishing. (1988). A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Catalysed SNAr reactions. Wordpress. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]
-
ACS Publications. (2017). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available from: [Link]
-
University of Calgary. 2 - Reaction Examples. Available from: [Link]
-
YouTube. (2021). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism. Available from: [Link]
-
ResearchGate. (2025). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents | Request PDF. Available from: [Link]_
-
Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
precisionFDA. 2-METHYL-5-(METHYLTHIO)PYRAZINE. Available from: [Link]
-
Ventos. 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. Available from: [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 2,3-Dichloro-5-(methylthio)pyrazine
Introduction: The Strategic Value of the Substituted Pyrazine Core
The pyrazine nucleus is a quintessential "privileged scaffold" in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antidiabetic agents.[3][4] The functionalization of this core through transition metal-catalyzed cross-coupling reactions is a cornerstone of drug discovery, allowing for the rapid generation of molecular diversity and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6][7]
Among the various pyrazine building blocks, 2,3-Dichloro-5-(methylthio)pyrazine stands out as a particularly versatile intermediate. The presence of two distinct chlorine atoms at the C2 and C3 positions offers the potential for sequential, regioselective functionalization. The methylthio group at C5 further modulates the electronic landscape of the ring, influencing the reactivity of the two C-Cl bonds. This guide provides a comprehensive overview, field-tested protocols, and expert insights into performing Suzuki-Miyaura coupling reactions with this valuable substrate.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[8][9] The reaction typically joins an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[1][10] Its popularity stems from the mild reaction conditions, high functional group tolerance, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[11]
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple, which consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the this compound, forming a Pd(II) complex.[12][13] This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[10][14][15]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: Mastering the Reaction
Regioselectivity: The C2 vs. C3 Challenge
A critical consideration for this compound is the regioselectivity of the initial coupling. The electronic and steric environment of the C2 and C3 positions dictates which chlorine atom is more susceptible to oxidative addition by the palladium catalyst.
-
Electronic Effects: The methylthio (-SMe) group at C5 is an ortho-, para-director and is generally considered an electron-donating group through resonance. This would increase the electron density at the C2 and C4 positions. The increased electron density at C2 could potentially slow the rate of oxidative addition at this position relative to C3.
-
Steric Hindrance: The C2 position is sterically more accessible than the C3 position, which is flanked by the C2-chloro and C4-hydrodgen atoms. However, the difference is not substantial.
In many dihalopyrazine and related dihaloheterocycle systems, the site of initial coupling can be influenced by the choice of catalyst, ligand, and solvent.[16][17][18] For 2,3-dichloropyrazines, mono-coupling can often be achieved efficiently.[17] For this specific substrate, while a definitive prediction is complex without empirical data, the electronic deactivation at C2 might favor initial coupling at the C3 position . However, experimental verification is essential, and careful selection of ligands known to influence regioselectivity (e.g., bulky phosphines or N-heterocyclic carbenes) may allow for tunable control.[19]
Key Parameter Optimization
-
Palladium Catalyst: A range of Pd(0) and Pd(II) precatalysts are effective. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice for many applications.[3] For more challenging couplings involving electron-rich or sterically hindered partners, or for reactions with aryl chlorides, more advanced catalyst systems are recommended. These often involve a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand.[20]
-
Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and bulky phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve high yields.[20][21]
-
Base: An inorganic base is essential to activate the boronic acid for transmetalation.[14][22] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and acetonitrile (ACN).[1][12] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Temperature: Reaction temperatures typically range from 80-120 °C.[12] Microwave irradiation has proven highly effective for accelerating Suzuki couplings on pyrazine scaffolds, often reducing reaction times from hours to minutes.[23]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific boronic acids.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Protocol 1: Standard Thermal Conditions
This protocol is a robust method suitable for general screening and scale-up using conventional heating.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Purpose |
| This compound | 108579-51-7 | BenchChem | Electrophile |
| Aryl/Heteroarylboronic Acid | Varies | Sigma-Aldrich | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Base |
| 1,4-Dioxane, Anhydrous | 123-91-1 | Acros Organics | Organic Solvent |
| Deionized Water | 7732-18-5 | - | Aqueous Solvent |
| Ethyl Acetate | 141-78-6 | VWR | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | J.T. Baker | Drying Agent |
| Nitrogen or Argon Gas, High Purity | - | Airgas | Inert Atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv., 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes. This is critical to prevent catalyst degradation.[24]
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon or nitrogen through them for at least 30 minutes.[25] Via syringe, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel and separate the layers. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-coupled product.[26]
Protocol 2: Microwave-Assisted Synthesis
This protocol is ideal for rapid synthesis and optimization of reaction conditions.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Purpose |
| This compound | 108579-51-7 | BenchChem | Electrophile |
| Aryl/Heteroarylboronic Acid | Varies | Combi-Blocks | Nucleophile |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | Oakwood Chemical | Pre-catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | EMD Millipore | Base |
| Acetonitrile (ACN) | 75-05-8 | Honeywell | Organic Solvent |
| Deionized Water | 7732-18-5 | - | Aqueous Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), sodium carbonate (1.5 mmol, 3.0 equiv.), and Bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 3 mol%).[1]
-
Solvent Addition: Add acetonitrile (4 mL) and deionized water (1 mL).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes with stirring.
-
Work-up and Purification: After the reaction vessel has cooled to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Follow the work-up and purification steps as described in Protocol 1.
Data and Troubleshooting
Table of Expected Outcomes
| Boronic Acid Type | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Electron-neutral Phenyl | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 90 | 12-16 | 70-85% | Standard, reliable coupling. |
| Electron-rich Aryl | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 90 | 8-12 | 75-90% | Generally faster reaction times. |
| Electron-deficient Aryl | PdCl₂(dppf) | K₃PO₄ / Toluene:H₂O | 100 | 16-24 | 60-80% | May require a stronger base and more active catalyst. |
| Heteroaryl (e.g., Pyridyl) | PdCl₂(dppf) | Cs₂CO₃ / Dioxane:H₂O | 110 | 16-24 | 50-75% | Can be challenging; catalyst poisoning is a potential issue. |
| Microwave Protocol | Pd(PPh₃)₂Cl₂ | Na₂CO₃ / ACN:H₂O | 130 | 0.3-0.75 | 65-85% | Rapid synthesis, ideal for library generation. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly soluble base. | Purge system thoroughly with inert gas. Increase temperature. Use a more soluble base (e.g., K₃PO₄ or Cs₂CO₃). Use a more active ligand (e.g., SPhos). |
| Dehalogenation of Starting Material | Presence of water/protons; Catalyst degradation. | Use anhydrous solvents. Ensure the base is of high quality. Lower reaction temperature. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; High catalyst loading. | Degas solvents thoroughly. Reduce catalyst loading to 1-3 mol%. |
| Formation of Bis-coupled Product | Use of >1.2 equivalents of boronic acid; Prolonged reaction time. | Use only 1.05-1.1 equivalents of boronic acid. Monitor the reaction closely and stop once the starting material is consumed. |
Applications in Drug Discovery and Development
The products derived from the Suzuki coupling of this compound are high-value intermediates for the synthesis of complex molecules targeting a range of diseases. The pyrazine core is a key component in numerous kinase inhibitors, which are crucial for cancer therapy.[1][2] By installing diverse aryl and heteroaryl groups, researchers can systematically explore the chemical space around the pyrazine scaffold to optimize target binding, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Caption: Synthetic pathway from this compound to potential therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine.
-
Ahmad, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]
-
Ali, M., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Wang, D., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
Teixeira, I. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
-
Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Retrieved from [Link]
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Povarov, I., & Chernyak, N. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Scott, J. S., & Duguid, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
Scott, J. S., & Duguid, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Shields, J. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
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Sperry, J. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
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Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
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Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]
- Al-Tel, T. H., et al. (2012). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
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Wallace, D. J., & Chen, C. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]
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Wang, H., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. PMC - NIH. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- Pu, Y-J., et al. (n.d.). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry.
- Pu, Y-J., et al. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing.
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Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available at: [Link]
- Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. R Discovery.
- Heravi, M. M., et al. (n.d.).
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Application Notes and Protocols for 2,3-Dichloro-5-(methylthio)pyrazine in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,3-dichloro-5-(methylthio)pyrazine as a versatile building block in medicinal chemistry. This document provides in-depth protocols for key synthetic transformations and explores the rationale behind its application, particularly in the synthesis of kinase inhibitors.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its prevalence is due to a combination of favorable properties: the two nitrogen atoms act as hydrogen bond acceptors, enhancing interactions with biological targets, and the aromatic system serves as a rigid scaffold for presenting substituents in a defined spatial orientation.[2] Substituted pyrazines are found in drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.
This compound is a trifunctionalized building block offering medicinal chemists multiple reaction handles to construct complex molecular architectures. The two chlorine atoms can be sequentially displaced through nucleophilic aromatic substitution or engaged in palladium-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to a sulfoxide or sulfone to modulate solubility and electronic properties. This multi-faceted reactivity makes it a valuable starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.
Core Application: A Versatile Scaffold for Kinase Inhibitors
A primary application of substituted pyrazines is in the development of protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase, and pyrazine is a common choice for this role.[2]
While a specific drug on the market may not be publicly documented as originating from this compound, its structural features are highly amenable to the synthesis of potent kinase inhibitors, such as those targeting Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a key regulator of the DNA damage response, and its inhibition is a promising strategy in oncology.[3] The following sections will detail protocols for reactions that are fundamental to the synthesis of such inhibitors, using this pyrazine derivative as a starting point.
Key Synthetic Transformations and Protocols
The two chlorine atoms on the pyrazine ring exhibit differential reactivity, allowing for selective and sequential functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position due to the electronic influence of the nitrogen and sulfur substituents. This differential reactivity is a key advantage in synthetic design.
The introduction of amine functionalities is a cornerstone of kinase inhibitor synthesis, as the amino group often forms a crucial hydrogen bond with the hinge region of the kinase.
Protocol 1: Mono-amination of this compound
This protocol describes the selective substitution of the C2-chlorine with a primary or secondary amine.
Rationale: This reaction proceeds via a Meisenheimer intermediate, and the regioselectivity is governed by the electronic stabilization of this intermediate. The attack at C2 is favored. The use of a non-nucleophilic base is crucial to prevent side reactions.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The major product will be the 2-amino-3-chloro-5-(methylthio)pyrazine derivative.
| Parameter | Value |
| Temperature | 80-100 °C |
| Solvent | NMP or DMSO |
| Base | DIPEA |
| Typical Reaction Time | 4-12 hours |
| Expected Yield | 60-85% |
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties, which can occupy other pockets of the kinase active site to enhance potency and selectivity.
Protocol 2: Suzuki-Miyaura Coupling of the Remaining Chloro-substituent
This protocol describes the coupling of an arylboronic acid to the C3 position of the 2-amino-3-chloro-5-(methylthio)pyrazine intermediate.
Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-C bonds with a wide tolerance for functional groups. The choice of ligand is critical for catalytic efficiency.
Materials:
-
2-Amino-3-chloro-5-(methylthio)pyrazine derivative (from Protocol 1)
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine the 2-amino-3-chloro-5-(methylthio)pyrazine derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Expected Outcome: A 2-amino-3-aryl-5-(methylthio)pyrazine derivative.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water |
| Temperature | 90-110 °C |
| Typical Reaction Time | 6-18 hours |
| Expected Yield | 50-80% |
Structure-Activity Relationship (SAR) Insights
The synthetic versatility of this compound allows for systematic exploration of the SAR of pyrazine-based inhibitors.
-
The Amino Group at C2: As mentioned, this group is often crucial for hinge-binding. Varying the amine substituent can modulate potency and selectivity.
-
The Aryl Group at C3: This substituent can be modified to probe interactions with other regions of the ATP-binding site, such as the solvent-exposed region or the DFG motif.
-
The Methylthio Group at C5: This group can be oxidized to the corresponding sulfoxide or sulfone. This modification increases polarity and can introduce new hydrogen bonding interactions, which can be beneficial for both potency and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds. The protocols and insights provided herein are intended to empower researchers to leverage this scaffold in the design and synthesis of novel therapeutics, particularly in the competitive field of kinase inhibitor development.
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-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
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Application Notes & Protocols: Leveraging 2,3-Dichloro-5-(methylthio)pyrazine in Modern Synthesis
Foreword: The Strategic Value of the Substituted Pyrazine Scaffold
The pyrazine ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] As an electron-deficient aromatic heterocycle, it serves as a versatile scaffold found in numerous FDA-approved drugs, including the anti-cancer agent Bortezomib and the anti-tuberculosis medication Pyrazinamide.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged structure in drug discovery, particularly in the development of kinase inhibitors.[3]
This guide focuses on 2,3-Dichloro-5-(methylthio)pyrazine , a highly functionalized building block designed for the efficient construction of complex molecular architectures. The presence of two distinct, reactive chlorine atoms, modulated by the electron-donating methylthio group, provides a platform for sequential and selective chemical transformations. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for leveraging this powerful synthetic intermediate.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1174517-48-6[4][5][6] |
| Molecular Formula | C₅H₄Cl₂N₂S[4] |
| Molecular Weight | 195.07 g/mol [4] |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥95%[4] |
| Storage | Store long-term in a cool, dry place[4] |
Chapter 1: Principles of Reactivity
The synthetic utility of this compound stems from the electronic nature of the pyrazine core and the strategic placement of its substituents. The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, significantly lowering the electron density of the carbon atoms. This inherent electron deficiency is the primary driver for the molecule's reactivity profile.
The two chlorine atoms at the C2 and C3 positions are excellent leaving groups, making the scaffold highly susceptible to two major classes of reactions: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Cross-Coupling.
A critical aspect for synthetic planning is the differential reactivity between the C2 and C3 positions. The C2 position is generally more electrophilic and thus more reactive towards nucleophilic attack. This is due to the combined electron-withdrawing effect of both para and ortho nitrogen atoms, which provides superior stabilization for the negative charge developed in the Meisenheimer intermediate during an S_N_Ar reaction. The C3 position is primarily activated by the adjacent ortho nitrogen. This reactivity difference can be exploited to achieve selective mono-substitution under carefully controlled conditions.
Caption: Electronic properties and primary reactivity sites of the pyrazine core.
Chapter 2: Nucleophilic Aromatic Substitution (SNA_r_)
Scientific Rationale
Nucleophilic aromatic substitution (SNA_r_) is a fundamental transformation for functionalizing electron-poor heterocycles.[7] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The electron-deficient pyrazine ring is exceptionally well-suited for this reaction, as the ring nitrogens effectively stabilize the developing negative charge. This allows substitutions to occur under relatively mild conditions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.
For this compound, the primary site of attack is the C2 position. By carefully controlling stoichiometry (using ~1 equivalent of the nucleophile) and reaction temperature, selective mono-substitution can be achieved with high fidelity.
Application & Protocol 2.1: Selective Mono-Amination
This protocol details the selective synthesis of 2-amino-3-chloro-5-(methylthio)pyrazine , a key intermediate for further diversification. The use of aqueous ammonia provides a readily available and cost-effective nitrogen nucleophile.
Experimental Workflow: Selective Mono-Amination
Caption: A generalized workflow for the selective S_N_Ar amination reaction.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent & Reagent Addition: Add 1,4-dioxane (or a similar polar aprotic solvent) to achieve a concentration of approximately 0.1 M. To this solution, add aqueous ammonium hydroxide (28-30%, 1.2-1.5 equiv).
-
Causality Note: Dioxane is chosen for its ability to solubilize the starting material and its miscibility with water. A slight excess of ammonia drives the reaction to completion while minimizing di-substitution.
-
-
Reaction: Securely seal the reaction vessel. Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully vent the vessel. Quench the reaction by adding deionized water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure mono-aminated product.
| Parameter | Expected Outcome |
| Typical Yield | 65-85% |
| Purity (Post-Chroma.) | >98% |
| Key Analytical Data | Appearance of N-H stretches in IR; characteristic mass ion in MS |
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and functional group tolerance.[8][9] this compound is an excellent substrate for these transformations.
Section 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Rationale:
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester.[8][10] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation.[10][11] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] For substrates like our dichloropyrazine, the choice of catalyst, ligand, and reaction conditions can be tuned to favor either mono- or di-arylation.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Detailed Protocol 3.1.1: Selective Mono-Arylation
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common system is Pd(PPh₃)₄ (5 mol %) or a combination of Pd₂(dba)₃ (2.5 mol %) and a phosphine ligand like SPhos (6 mol %).
-
Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, improving reaction rates and yields.[13]
-
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography to yield the 2-aryl-3-chloro-5-(methylthio)pyrazine product.
Section 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful alternative to classical methods like S_N_Ar or reductive amination.[9] Its broad substrate scope and high functional group tolerance have made it indispensable in pharmaceutical synthesis.[9][13] The reaction requires a palladium catalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, or Cs₂CO₃).[14][15]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Detailed Protocol 3.2.1: Coupling with a Secondary Amine
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the this compound (1.0 equiv), the desired secondary amine (1.2 equiv), the palladium precatalyst (e.g., G3-XPhos, 2 mol %), and the ligand (e.g., XPhos, 4 mol %).
-
Solvent: Add anhydrous, degassed toluene or CPME as the solvent.
-
Reaction: Seal the vial and heat to 100-110 °C with stirring for the required time (4-24 hours), monitoring by LC-MS.
-
Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, concentrate, and purify by column chromatography.
Chapter 4: Application Strategy in Drug Discovery
The true power of this compound lies in its capacity for rapid library generation. The sequential, selective functionalization of the C2 and C3 positions allows medicinal chemists to explore structure-activity relationships (SAR) systematically. A common strategy involves creating a diverse library of compounds from this single starting material for screening against biological targets like protein kinases.
Decision Tree for Library Synthesis
Caption: Strategic diversification using sequential cross-coupling and S_N_Ar reactions.
This dual-route approach allows for the creation of two distinct sets of chemical matter from a single precursor, maximizing the exploration of chemical space around the pyrazine scaffold. The resulting compounds are ideal candidates for screening in kinase inhibitor programs, where the pyrazine nitrogens can act as crucial hydrogen bond acceptors in the ATP-binding pocket of the target enzyme.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle this compound and all reagents in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactivity: This compound is an activated aryl halide. Avoid contact with strong bases, nucleophiles, and oxidizing agents outside of controlled reaction conditions.
-
Handling: The compound is a solid. Avoid inhalation of dust. For all palladium-catalyzed reactions, ensure the system is properly set up for inert atmosphere work to prevent catalyst deactivation and potential side reactions.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Disclaimer: All products are for research and development use only and must be handled by technically qualified persons. They are not intended for use in food, cosmetics, or drugs.[4]
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Y. Noda, et al., "Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase," Scientific Reports, [Link]
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Application Notes and Protocols for the Functionalization of 2,3-Dichloro-5-(methylthio)pyrazine
Introduction: Strategic Value of 2,3-Dichloro-5-(methylthio)pyrazine in Modern Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry. The pyrazine core is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with protein targets.[1][2] The specific substitution pattern of this molecule—two reactive chlorine atoms and a modifiable methylthio group—offers a versatile platform for the synthesis of diverse compound libraries. The chlorine atoms at the C2 and C3 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and as handles for palladium-catalyzed cross-coupling reactions.[3][4] The methylthio moiety can be oxidized to the corresponding sulfoxide or sulfone, providing another avenue for modulating the electronic and steric properties of the final molecule.[5][6]
This guide provides detailed protocols for the key functionalization reactions of this compound, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and oxidation of the methylthio group. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure reproducibility and success.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack. In unsymmetrically substituted dichloropyrazines, the site of substitution is governed by the electronic properties of the existing substituents. The methylthio (-SMe) group at the 5-position is a critical director of regioselectivity. Through resonance, the sulfur atom can donate electron density to the pyrazine ring, influencing the electrophilicity of the carbon atoms attached to the chlorine atoms. Generally, electron-donating groups on a dichloropyrazine ring direct incoming nucleophiles to specific positions.[2][7] For this compound, the electron-donating nature of the methylthio group is expected to enhance the electrophilicity of the C3 position, making it the more favorable site for nucleophilic attack.
Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile
This protocol details the nucleophilic aromatic substitution reaction of this compound with a primary or secondary amine, leading to the preferential formation of the 3-amino-2-chloro-5-(methylthio)pyrazine derivative.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[8]
-
Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, but should be carefully controlled to minimize side reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material.
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the addition of DIPEA (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-amino-2-chloro-5-(methylthio)pyrazine derivative.
Data Presentation: Representative Reaction Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |
| Morpholine | DIPEA | DMF | 90 | 6 | 4-(2-Chloro-5-(methylthio)pyrazin-3-yl)morpholine |
| Aniline | K₂CO₃ | DMSO | 100 | 8 | N-(2-Chloro-5-(methylthio)pyrazin-3-yl)aniline |
| Benzylamine | DIPEA | DMF | 80 | 10 | N-Benzyl-2-chloro-5-(methylthio)pyrazin-3-amine |
Visualization: SNAr Workflow
Sources
- 1. 1174517-48-6 this compound AKSci 9388EB [aksci.com]
- 2. 1174517-48-6|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 7. CAS 1174517-48-6 | 7H66-5-76 | MDL MFCD22682762 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3-Dichloro-5-(methylthio)pyrazine as a Key Intermediate in the Synthesis of Novel Pharmaceutical Agents
Introduction: The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in modern drug discovery. Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding and other non-covalent interactions, make it a critical component in the design of a wide array of therapeutic agents. Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This document provides a detailed technical guide on the application of 2,3-Dichloro-5-(methylthio)pyrazine , a versatile and key building block, in the synthesis of advanced pharmaceutical intermediates. Specifically, we will focus on its role in the preparation of novel aminopyrazine inhibitors, a class of compounds with significant therapeutic potential.
Core Intermediate: this compound
This compound is a highly functionalized pyrazine derivative that serves as an excellent starting material for the synthesis of more complex molecules. The presence of two chlorine atoms at the 2 and 3 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), combined with the methylthio group at the 5 position, provides multiple points for synthetic elaboration. The electron-withdrawing nature of the pyrazine ring and the chlorine atoms facilitates the displacement of the chlorides by various nucleophiles, particularly amines.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂S | [2] |
| Molecular Weight | 195.07 g/mol | [2] |
| Appearance | White to light yellow or dark green crystalline powder | [1] |
| CAS Number | 1174517-48-6 | [2] |
Synthetic Application: Synthesis of a Key Aminopyrazine Intermediate
A critical application of this compound is in the synthesis of 3-chloro-5-(methylthio)-N-(pyrazin-2-yl)pyrazin-2-amine . This compound serves as a crucial intermediate in the development of novel kinase inhibitors and other therapeutic agents. The synthesis proceeds via a regioselective nucleophilic aromatic substitution reaction, where one of the chlorine atoms on the pyrazine ring is displaced by an aminopyrazine nucleophile.
Reaction Rationale and Mechanistic Insight
The reaction leverages the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The pyrazine ring, being inherently electron-deficient, is activated towards nucleophilic attack. The two chlorine atoms are good leaving groups, and their positions on the ring influence the regioselectivity of the substitution. In the case of this compound, the substitution preferentially occurs at the 2-position due to the electronic influence of the adjacent nitrogen and the methylthio group.
The reaction mechanism involves the nucleophilic attack of the amino group of pyrazin-2-amine on the electron-deficient carbon atom of the dichloropyrazine ring, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyrazine ring. Subsequent elimination of a chloride ion restores the aromaticity of the ring and yields the final product.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of the aminopyrazine intermediate.
Detailed Step-by-Step Protocol
This protocol is adapted from the experimental procedures found in patent literature for the synthesis of related aminopyrazine inhibitors.
Materials:
-
This compound (1.0 eq)
-
Pyrazin-2-amine (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.2 eq)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry sealed tube, add this compound, pyrazin-2-amine, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ and Xantphos to the reaction tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 110°C. Stir for 16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-chloro-5-(methylthio)-N-(pyrazin-2-yl)pyrazin-2-amine.
| Parameter | Condition | Rationale |
| Temperature | 110°C | To provide sufficient energy to overcome the activation barrier for the SNAr reaction. |
| Catalyst | Pd₂(dba)₃/Xantphos | A palladium catalyst and a bulky phosphine ligand are often used to facilitate the coupling of amines with aryl halides. |
| Base | Cesium Carbonate | To deprotonate the amine nucleophile and neutralize the HCl generated during the reaction. |
| Solvent | 1,4-Dioxane | A high-boiling aprotic solvent suitable for palladium-catalyzed cross-coupling reactions. |
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. The protocols outlined in this guide demonstrate its utility in constructing key aminopyrazine building blocks for the development of novel pharmaceutical agents. The ability to selectively functionalize the pyrazine ring through nucleophilic aromatic substitution opens up a vast chemical space for the design and synthesis of next-generation therapeutics. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new and potent drug candidates targeting a wide range of diseases.
References
Application Notes & Protocols: Strategic Cross-Coupling of Substituted Pyrazines for Advanced Synthesis
Abstract: The pyrazine core is a privileged scaffold in modern drug discovery and materials science, yet its inherent electron-deficient nature presents unique challenges for synthetic functionalization.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of transition metal-catalyzed cross-coupling reactions involving substituted pyrazines. Moving beyond simple procedural lists, this document delves into the mechanistic rationale behind protocol design, offering field-proven insights to navigate the complexities of these powerful transformations. Detailed, step-by-step protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions are presented, supplemented by optimization tables, troubleshooting guides, and visual diagrams to ensure robust and reproducible outcomes in the laboratory.
The Unique Chemistry of the Pyrazine Ring
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, possesses electronic properties that are critical to understand before undertaking cross-coupling reactions.
-
Electron Deficiency: The two electronegative nitrogen atoms withdraw electron density from the carbon framework, making the pyrazine ring significantly more electron-deficient than benzene or pyridine.[2][3] This property has a dual effect: it facilitates the initial oxidative addition step of a Pd(0) catalyst to a halopyrazine (C-X bond), but can hinder the final reductive elimination step.
-
Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogens can coordinate to the palladium catalyst center.[4] This coordination can sequester the active catalyst, leading to lower reaction rates or complete inhibition. The choice of bulky, electron-rich ligands is often a crucial strategy to mitigate this effect by sterically shielding the metal center and promoting the desired catalytic cycle.
-
Substrate Reactivity: As with other aryl halides, the reactivity of halopyrazines in oxidative addition follows the general trend of I > Br > Cl >> F.[4] While iodo- and bromopyrazines are often amenable to standard conditions, the coupling of more cost-effective but less reactive chloropyrazines frequently requires highly active catalyst systems, such as those employing bulky biarylphosphine ligands.[4][5] Pyrazinyl triflates (OTf) also serve as excellent electrophiles, particularly when the corresponding halide is unstable or difficult to access.[1]
Suzuki-Miyaura Coupling: Forging Pyrazine-Aryl Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for C-C bond formation with pyrazine substrates, owing to the commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of the boron-containing byproducts.[6][7]
Catalytic Cycle Overview
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halopyrazine, transmetalation of the organic group from the boronic acid (activated by a base), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[8][9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki Coupling with Dichloropyrazine (Conventional Heating)
This protocol is adapted for the double coupling of an arylboronic acid to 2,5-dichloropyrazine.[8]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyrazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (2.2 mmol, 2.2 eq), sodium carbonate (4.0 mmol, 4.0 eq), and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with dry argon or nitrogen for 15-20 minutes by inserting an inlet needle connected to the gas line and an outlet needle.
-
Solvent Addition: Add degassed acetonitrile (8 mL) and deionized water (2 mL) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times and improve yields, especially for less reactive substrates.[1][11]
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine the halopyrazine (0.5 mmol, 1.0 eq), the arylboronic acid (0.6 mmol, 1.2 eq for mono-coupling), potassium carbonate (1.5 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
| Parameter | Common Reagents and Conditions for Pyrazine Suzuki Coupling | Rationale / Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many substrates.[1] For challenging couplings (e.g., with chloropyrazines), using a Pd(0) source like Pd₂(dba)₃ with a specialized ligand is often necessary.[7] |
| Ligand | PPh₃, dppf, SPhos, XPhos, P(tBu)₃ | Simple triphenylphosphine (PPh₃) is often sufficient.[1] For less reactive chlorides or sterically hindered substrates, electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are required to promote oxidative addition and reductive elimination.[4] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ | Carbonates are standard.[8] Weaker bases like K₃PO₄ can be effective and may minimize side reactions like protodeboronation, which is a known issue with electron-deficient heteroaryl boron derivatives.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, ACN/H₂O, DMF | A mixture of an organic solvent and water is typical to dissolve both the organic substrate and the inorganic base.[8] Dioxane is a very common and effective choice. |
| Temperature | 80 - 120 °C (Conventional), 100 - 150 °C (Microwave) | Higher temperatures are often needed to drive the reaction, especially with bromides and chlorides. Microwave heating provides rapid and efficient energy transfer.[1] |
Stille Coupling: A Versatile but Cautious Approach
The Stille coupling utilizes organotin reagents (stannanes) and offers excellent functional group tolerance and stability of the organometallic reagent to air and moisture.[1][12] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts necessitate careful handling and purification.
Catalytic Cycle Overview
The mechanism is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from the tin reagent to the palladium center.
Caption: Simplified catalytic cycle for the Stille reaction.
Protocol: Stille Coupling of a Halopyrazine
This protocol is a general guide for coupling a halopyrazine with an organostannane.[1]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the halopyrazine (1.0 mmol, 1.0 eq) and the organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol, 1.1 eq) in anhydrous, degassed DMF (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). For less reactive halides, an additive like copper(I) iodide (CuI) (0.1 mmol, 10 mol%) can be beneficial.
-
Insight on Reagent Addition: A common side reaction is the homocoupling of the organostannane.[1][12] To suppress this, it is often advantageous to mix the halopyrazine and the palladium catalyst first, before introducing the stannane reagent.[1]
-
Reaction: Heat the mixture to 80-100 °C and stir under argon.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL). Wash with water (3 x 25 mL) to remove DMF.
-
Tin Removal: To remove residual tin compounds, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 25 mL). Stirring the organic layer with KF solution for 1 hour can precipitate insoluble tributyltin fluoride, which can then be removed by filtration through a pad of Celite.
-
Isolation and Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
| Parameter | Common Reagents and Conditions for Pyrazine Stille Coupling | Rationale / Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a workhorse catalyst for Stille couplings.[1] Pd₂(dba)₃ used with ligands like P(furyl)₃ or AsPh₃ can also be effective. |
| Ligand | PPh₃, P(furyl)₃, AsPh₃ | The choice of ligand can influence reaction rates and suppress side reactions. Triphenylarsine (AsPh₃) has been shown to be effective in some cases.[1] |
| Additive | CuI, LiCl | Copper(I) iodide acts as a co-catalyst that can accelerate the transmetalation step.[1] Lithium chloride helps to break up tin aggregates and facilitate the reaction. |
| Solvent | DMF, Toluene, THF, Dioxane | Polar aprotic solvents like DMF and THF are commonly used to dissolve the reactants and facilitate the reaction.[12] |
| Temperature | 60 - 110 °C | The required temperature depends on the reactivity of the coupling partners. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[13] It is highly valuable for building extended π-systems for materials science or for creating precursors for further transformations. Chloropyrazines have proven to be excellent substrates for this reaction.[1]
Catalytic Cycle Overview
This reaction uniquely involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki and Stille couplings, and a copper cycle that generates a key copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.[1][13]
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Strategic Utility of 2,3-Dichloro-5-(methylthio)pyrazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, enhance the binding affinity of molecules to biological targets.[2] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] This has led to their incorporation into numerous clinically approved drugs and investigational new drug candidates.[4][5] The versatility of the pyrazine ring allows for the strategic introduction of various substituents, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
This guide focuses on the application of a key intermediate, 2,3-Dichloro-5-(methylthio)pyrazine , in the synthesis of potent and selective bioactive molecules. The presence of two reactive chlorine atoms and a methylthio group provides a versatile platform for the construction of complex molecular architectures through nucleophilic aromatic substitution (SNAr) reactions. We will delve into the synthesis of a prominent class of therapeutic agents, Spleen Tyrosine Kinase (Syk) inhibitors, to illustrate the utility of this valuable building block.
Core Application: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction pathways of various immune cells.[6] Aberrant Syk activity is implicated in a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[1][6] Consequently, the development of potent and selective Syk inhibitors is a significant area of research in drug discovery.[1][7]
The 2,3-disubstituted pyrazine scaffold has emerged as a promising framework for the design of Syk inhibitors.[6] The strategic functionalization of the pyrazine ring allows for the creation of molecules that can effectively interact with the ATP-binding site of the Syk enzyme.[7] this compound serves as an excellent starting material for the synthesis of these inhibitors, leveraging the differential reactivity of its two chlorine atoms.
Mechanistic Insight: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The key transformation in the synthesis of Syk inhibitors from this compound is the sequential nucleophilic aromatic substitution of the two chlorine atoms. The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the ring.
In the case of this compound, the methylthio group (-SMe) is an electron-donating group. This influences the electron density at the C2 and C3 positions. Generally, in 2,3-dichloropyrazines, the C2 position is more activated towards nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, and the relative stability of this intermediate for attack at C2 versus C3 determines the regioselectivity.
Experimental Protocols
The following protocols are based on the synthesis of pyrazine-based Syk inhibitors as described in the patent literature.[6] These procedures provide a framework for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Protocol 1: Monosubstitution of this compound with an Aniline Derivative
This protocol describes the regioselective substitution of the C2 chlorine atom with a primary amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-N-ethyl-N-phenylbenzamide)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an anhydrous reaction vessel, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Add Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired monosubstituted pyrazine derivative.
Expected Outcome: The primary product will be the N-(3-chloro-5-(methylthio)pyrazin-2-yl)aniline derivative. The regioselectivity is driven by the higher electrophilicity of the C2 position.
Protocol 2: Disubstitution of the Pyrazine Core
This protocol outlines the substitution of the remaining chlorine atom at the C3 position.
Materials:
-
N-(3-chloro-5-(methylthio)pyrazin-2-yl)aniline derivative (from Protocol 1)
-
A second amine (e.g., (R)-tert-butyl (1-(4-aminophenyl)ethyl)carbamate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Anhydrous reaction vessel under inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an anhydrous reaction vessel under an inert atmosphere, add the N-(3-chloro-5-(methylthio)pyrazin-2-yl)aniline derivative (1.0 eq), the second amine (1.2 eq), Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final disubstituted pyrazine derivative.
Data Presentation: Representative Syk Inhibitors
The following table summarizes the structure and biological activity of representative Syk inhibitors synthesized using this compound as a key starting material. The IC50 values represent the concentration of the compound required to inhibit 50% of the Syk enzyme activity.
| Compound ID | R1 (Amine from Protocol 1) | R2 (Amine from Protocol 2) | Syk IC50 (nM) |
| 1 | 4-amino-N-ethyl-N-phenylbenzamide | (R)-tert-butyl (1-(4-aminophenyl)ethyl)carbamate | < 10 |
| 2 | 4-aminobenzamide | (S)-1-(4-aminophenyl)ethanol | < 50 |
| 3 | 4-aminobenzoic acid | 4-aminotetrahydropyran | < 100 |
Data is illustrative and based on representative examples from patent literature.[6]
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The strategic and regioselective functionalization of its two chlorine atoms via nucleophilic aromatic substitution allows for the efficient construction of complex and potent therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery to explore the chemical space around the pyrazine scaffold and develop novel therapeutics for a range of diseases. Future applications of this key intermediate will likely expand to other target classes as our understanding of the medicinal chemistry of pyrazine derivatives continues to grow.
References
- Pyrazine kinase inhibitors.
- Shen, J., Li, X., Zhang, Z., & Luo, J. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors.Chemical biology & drug design, 88(5), 690-698.
- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.Molecules, 28(20), 7074.
- El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (1994). Synthesis and Reactions of Some Pyrazine Derivatives.
- Kaur, M., & Silakari, O. (2016). Pyrazine-based Syk kinase inhibitors.Request PDF.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry.
- Some Substituted Pyrido(2,3)pyrazines.Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Synthetic Utility of 2,3-Dichloro-5-(methylthio)pyrazine
Introduction: A Versatile Heterocyclic Building Block
2,3-Dichloro-5-(methylthio)pyrazine is a functionalized heteroaromatic compound with significant potential as a scaffold and intermediate in medicinal chemistry and materials science. The pyrazine core is a "privileged structure" found in numerous biologically active molecules. This particular derivative features three distinct points for chemical modification: two chlorine atoms poised for substitution or cross-coupling, and a methylthio group that can be further manipulated (e.g., oxidation to sulfoxide or sulfone) to modulate electronic and steric properties.
The electron-deficient nature of the pyrazine ring, amplified by the inductive effect of the two chlorine atoms, renders the C2 and C3 positions highly susceptible to chemical transformation. This guide provides detailed protocols for two fundamental classes of reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling—highlighting the compound's synthetic versatility.
Compound Properties and Safety Protocols
Before commencing any experimental work, it is imperative to understand the properties of the starting material and to establish rigorous safety procedures.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1174517-48-6 | [1][2][] |
| Molecular Formula | C₅H₄Cl₂N₂S | [1] |
| Molecular Weight | 195.07 g/mol | [1] |
| Appearance | (Typically a solid) | Inferred |
| Purity Specification | ≥ 95% | [1] |
| Storage | Store long-term in a cool, dry place. | [1] |
Critical Safety & Handling Guidelines (EHS)
As the toxicological properties of this compound have not been thoroughly investigated, it must be handled with extreme care, assuming it is hazardous.[4]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[5] All handling of solids and solutions should be performed within a certified chemical fume hood to prevent inhalation.[6][7]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[6][7]
-
Exposure Prevention: Avoid all direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.[6] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[4]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated environment away from heat, sparks, or open flames.[1][5][7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.
Experimental Workflows and Protocols
The two chlorine atoms on the pyrazine ring are chemically non-equivalent, offering the potential for regioselective reactions. The C2 position is flanked by a nitrogen and the methylthio group, while the C3 position is situated between two nitrogen atoms. The C3 position is generally more electron-deficient and thus more susceptible to nucleophilic attack.
General Experimental Workflow
The following diagram illustrates the standard workflow for the synthesis, work-up, and purification procedures described in this guide.
Caption: SNAr reaction with an amine nucleophile.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 195.07 | 1.00 g | 5.13 | 1.0 |
| Morpholine | 87.12 | 0.54 mL | 6.15 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.42 g | 10.25 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Step-by-Step Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.13 mmol) and potassium carbonate (1.42 g, 10.25 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (20 mL) via syringe, followed by the dropwise addition of morpholine (0.54 mL, 6.15 mmol).
-
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure monosubstituted product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a C-C bond formation, a cornerstone of modern synthetic chemistry, to introduce an aryl group onto the pyrazine core. [8]The reaction can be controlled to favor mono-arylation, typically at the more reactive C3 position under carefully controlled conditions.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 195.07 | 500 mg | 2.56 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 428 mg | 2.82 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 148 mg | 0.128 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 543 mg | 5.12 | 2.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Protocol
-
Setup: Add this compound (500 mg, 2.56 mmol), 4-methoxyphenylboronic acid (428 mg, 2.82 mmol), and sodium carbonate (543 mg, 5.12 mmol) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive argon atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (148 mg, 0.128 mmol). Then, add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C. The solution will typically turn dark. Monitor the reaction by TLC or LC-MS. For mono-coupling, the reaction should be carefully monitored and stopped upon consumption of the starting material (typically 6-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with 50 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the product with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the desired mono-arylated product.
Conclusion
This compound serves as a robust and versatile platform for the synthesis of complex substituted pyrazines. The protocols outlined herein provide a foundational methodology for its use in both SNAr and palladium-catalyzed cross-coupling reactions. The inherent regioselectivity of the substrate allows for controlled, stepwise functionalization, enabling the rapid generation of compound libraries for screening in drug discovery and materials science applications. Researchers are encouraged to adapt these protocols for a wide range of nucleophiles and boronic acids to fully explore the synthetic potential of this valuable intermediate.
References
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2024).
- Elan Chemical. (2018).
- Acros Organics.
- Fisher Scientific.
- AK Scientific Inc. 1174517-48-6 this compound.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- BLDpharm. 1174517-48-6|this compound.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- BOC Sciences. CAS 1174517-48-6 Pyrazine, 2,3-dichloro-5-(methylthio)-.
- Quantum Mechanics-Chemistry. Correlating Reactivity Trends with Frontier Molecular Orbitals.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-5-(methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,3-Dichloro-5-(methylthio)pyrazine. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction of 2,3,5-trichloropyrazine with a methylthiolating agent, such as sodium thiomethoxide or methyl mercaptan in the presence of a base.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is yielding very little or none of the expected this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this SNAr reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Purity of 2,3,5-Trichloropyrazine: Impurities in the starting material can interfere with the reaction. Ensure the 2,3,5-trichloropyrazine is of high purity. If necessary, purify it by recrystallization or sublimation.
-
Activity of the Nucleophile: Sodium thiomethoxide is hygroscopic and can degrade upon exposure to moisture and air. Use freshly opened or properly stored reagent. If preparing it in situ from methyl mercaptan and a base (e.g., sodium hydride or sodium methoxide), ensure the base is of high quality and the reaction is carried out under anhydrous conditions.
-
Stoichiometry: While a 1:1 molar ratio of nucleophile to substrate is theoretically required, a slight excess of the sodium thiomethoxide (1.1-1.2 equivalents) can often drive the reaction to completion. However, a large excess can lead to undesired side reactions (see Issue 2).
-
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent is typically optimal for SNAr reactions as it can solvate the cation of the nucleophile, leaving the anion more reactive. Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile Ensure the solvent is anhydrous, as water can hydrolyze the starting material and deactivate the nucleophile.
-
-
Temperature: The reaction temperature is a critical parameter. Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and degradation. A good starting point is room temperature, with gradual heating to 50-80°C if the reaction is slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature.
-
Reaction Time: SNAr reactions on chloropyrazines can vary in duration. Monitor the consumption of the starting material by TLC or GC-MS to determine the appropriate reaction time.
-
-
Work-up Procedure:
-
Quenching: The reaction should be carefully quenched with water or a saturated aqueous ammonium chloride solution.
-
Extraction: The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Ensure complete extraction by performing multiple extractions. Washing the organic layer with brine can help to remove residual water and some polar impurities.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in the synthesis of substituted pyrazines. The primary side products in this synthesis are likely isomers and over-substituted products.
-
Potential Side Products:
-
Disubstituted Product (2,5-bis(methylthio)-3-chloropyrazine): This is the most probable side product, arising from the reaction of a second equivalent of sodium thiomethoxide with the desired product. The chlorine atoms at the 2 and 3 positions are activated by the adjacent nitrogen atoms, making them susceptible to further substitution.
-
Isomeric Monosubstituted Products: While 2,3,5-trichloropyrazine is symmetrical with respect to the 2 and 5 positions, impurities in the starting material or complex reaction dynamics could potentially lead to trace amounts of other isomers.
-
Hydrolysis Products: If there is moisture in the reaction, hydrolysis of the chloro groups to hydroxyl groups can occur, leading to chlorinated hydroxypyrazine impurities.
-
-
Strategies to Minimize Side Products:
-
Control Stoichiometry: Carefully control the stoichiometry of the sodium thiomethoxide. Use of a large excess should be avoided. A slight excess (1.1 equivalents) is often sufficient.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity and reduce the rate of the second substitution reaction. Running the reaction at room temperature or even 0°C may be beneficial.
-
Slow Addition of Nucleophile: Adding the sodium thiomethoxide solution slowly to the solution of 2,3,5-trichloropyrazine can help to maintain a low concentration of the nucleophile in the reaction mixture, thereby disfavoring the second substitution.
-
Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry to prevent hydrolysis.
-
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired monosubstituted product from the starting material and the disubstituted byproduct. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Table 1: Common Solvents for Column Chromatography
| Solvent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating compounds with moderate polarity differences. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds. |
| Toluene / Ethyl Acetate | Low to Medium | An alternative to hexane-based systems. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most direct and common synthetic route is the nucleophilic aromatic substitution (SNAr) of 2,3,5-trichloropyrazine with a methylthiolating agent. The pyrazine ring is electron-deficient due to the two nitrogen atoms, which facilitates the attack of nucleophiles on the carbon atoms bearing chlorine atoms.[1]
Caption: Proposed synthetic pathway for this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety precautions are crucial:
-
2,3,5-Trichloropyrazine: This is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
-
Sodium Thiomethoxide: This reagent is corrosive and reacts with water to release flammable and toxic methyl mercaptan gas. Handle under an inert atmosphere (nitrogen or argon).
-
Methyl Mercaptan: If generating the nucleophile from methyl mercaptan, be aware that it is a toxic, flammable gas with a strong, unpleasant odor. All manipulations should be performed in a fume hood.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Wear appropriate gloves and personal protective equipment (PPE).
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative concentrations of the components in the reaction mixture.
Q4: What are the expected spectroscopic signatures for this compound?
A4: While specific data may vary, you can expect the following:
-
1H NMR: A singlet in the aromatic region for the single proton on the pyrazine ring. A singlet for the methylthio group (-SCH3) protons.
-
13C NMR: Signals corresponding to the carbon atoms of the pyrazine ring and the methyl group. The carbons attached to chlorine will have characteristic chemical shifts.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C5H4Cl2N2S, MW: 195.07 g/mol ). The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) will be a key diagnostic feature.
Experimental Protocol: General Procedure for the Synthesis of this compound
This is a general protocol and may require optimization for your specific laboratory conditions.
Materials:
-
2,3,5-Trichloropyrazine
-
Sodium thiomethoxide (or methyl mercaptan and a suitable base)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
TLC plates and UV lamp
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3,5-trichloropyrazine (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Nucleophile Addition: In a separate flask, prepare a solution of sodium thiomethoxide (1.1 equivalents) in anhydrous DMF. Add this solution dropwise to the stirred solution of 2,3,5-trichloropyrazine at room temperature over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 50-60°C.
-
Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature and quench by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
References
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Pyrazines
Welcome to the technical support center for the synthesis of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the synthesis of these vital heterocyclic compounds. Here, we delve into the causality behind these side reactions and provide field-proven, step-by-step guidance to mitigate them, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazine Derivative
Q1: My pyrazine synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in pyrazine synthesis are a frequent challenge and can often be attributed to several key factors. Classical synthesis methods, while well-established, can be prone to poor yields under harsh reaction conditions.[1] Here are the primary areas to troubleshoot:
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.
-
Troubleshooting: Consider extending the reaction time or cautiously increasing the temperature to drive the reaction forward.[2] Ensuring efficient mixing is also crucial.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst can dramatically influence the reaction's efficiency.
-
Troubleshooting: A systematic screening of these parameters is recommended. For instance, in certain dehydrogenative coupling reactions, switching the solvent from toluene to 1,4-dioxane has been shown to significantly impact yield.[2] Similarly, the selection of the base is critical; potassium hydride (KH) has proven more effective than other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK) in specific syntheses.[1][2]
-
-
Purity of Starting Materials: Impurities present in the starting materials can participate in unwanted side reactions, consuming reactants and reducing the yield of your target molecule.
-
Product Loss During Work-up: Significant amounts of the desired product can be lost during extraction and purification steps.
-
Troubleshooting: Optimize your work-up procedure. This may involve performing multiple extractions with a suitable solvent to ensure complete recovery of the pyrazine derivative from the reaction mixture.[1]
-
Issue 2: Formation of Imidazole Derivatives as Byproducts
Q2: I am observing the formation of imidazole derivatives as significant byproducts in my reaction mixture. What is the likely cause and how can I prevent this?
A2: The formation of imidazole derivatives is a known side reaction, particularly in syntheses that utilize cellulosic-derived sugars and ammonium hydroxide.[4]
-
Mechanistic Insight: Imidazoles and pyrazines can arise from similar precursors. The reaction pathway can diverge depending on the specific reaction conditions and the nature of the reactants.
-
Troubleshooting Strategies:
-
Modify the Synthetic Route: If possible, consider an alternative synthetic strategy that is more regioselective and less prone to the formation of imidazole byproducts.[1]
-
Purification: If the formation of imidazoles cannot be completely suppressed, purification via column chromatography can be effective. Imidazoles are generally more polar than the corresponding pyrazine products.
-
Protocol: A short-column chromatography using silica gel can be employed to separate the less polar pyrazine from the more polar imidazole impurities.[2]
-
-
Issue 3: Incomplete Dehydrogenation Leading to Piperazine Byproducts
Q3: My analysis shows the presence of piperazine byproducts. What reaction parameter should I focus on to ensure complete aromatization?
A3: The formation of piperazines indicates incomplete dehydrogenation of the dihydropyrazine intermediate.[1] This is a common issue in gas-phase reactions.
-
Critical Parameter: Reaction Temperature
-
Causality: The dehydrogenation step is often temperature-dependent. Temperatures below 300°C in gas-phase syntheses may be insufficient to drive the reaction to completion, resulting in the formation of piperazines.[1]
-
Troubleshooting: Carefully optimize the reaction temperature. For many dehydrogenation reactions, a temperature range of 300-375°C is optimal.[1] However, be aware that excessively high temperatures (above 450°C) can lead to the degradation of the pyrazine ring itself.[1][4]
-
Issue 4: Formation of Strecker Aldehydes in Maillard Reactions
Q4: When using the Maillard reaction for pyrazine synthesis, I'm detecting Strecker aldehydes as byproducts. How does the choice of amino acid affect this, and how can it be controlled?
A4: Strecker aldehydes are common byproducts in pyrazine synthesis via the Maillard reaction, arising from the deamination of α-amino acids.[4]
-
Influence of Amino Acid Structure: The structure of the amino acid precursor plays a significant role. α- and β-amino acids have been shown to produce higher amounts of tetramethylpyrazine compared to γ- and ε-amino acids.[4] Specifically, α-amino acids are direct precursors to Strecker aldehydes.[4]
-
Troubleshooting and Control:
-
Reaction Pathway Modification: If Strecker aldehydes are a major issue, consider alternative synthetic routes that do not rely on the Strecker degradation of α-amino acids.[4]
-
Reaction Condition Optimization: Monitor the reaction progress over time to identify the optimal duration that maximizes pyrazine formation while minimizing byproduct accumulation.[4]
-
Issue 5: Complex Mixtures of Substituted Pyrazines
Q5: My reaction is producing a complex mixture of various substituted pyrazines instead of my single target molecule. How can I improve the selectivity?
A5: The formation of a complex mixture of pyrazines is a common challenge, especially when aiming for a specific, unsymmetrically substituted product.[4]
-
Root Cause: This often occurs in self-condensation reactions where two different α-amino ketones are used, or in condensation reactions between 1,2-diamines and 1,2-diketones that lack regiochemical control.[5]
-
Strategies for Improved Selectivity:
-
Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can significantly improve the selectivity towards the desired pyrazine derivative.[2]
-
Choice of Synthetic Method:
-
The Gutknecht pyrazine synthesis , which involves the self-condensation of α-amino ketones, is well-suited for producing symmetrical pyrazines.[6][7][8]
-
The Staedel-Rugheimer pyrazine synthesis reacts an α-halo ketone with ammonia, followed by condensation and oxidation.[6][7][8]
-
The condensation of a 1,2-diamine with an α-dicarbonyl compound is a more general approach that can offer higher yields and better control for unsymmetrical pyrazines, provided the starting materials are chosen carefully.[6]
-
-
Experimental Protocols & Workflows
Protocol 1: Generalized Gutknecht Pyrazine Synthesis
The Gutknecht synthesis relies on the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the corresponding pyrazines.[1]
Step-by-Step Methodology:
-
Generation of α-amino ketone: The α-amino ketone is typically generated in situ from an α-oximino ketone.
-
Self-Condensation: The reaction mixture is heated to facilitate the self-condensation of the α-amino ketone intermediate.
-
Oxidation: The resulting dihydropyrazine is oxidized to the aromatic pyrazine. This can often be achieved by air oxidation or by the addition of a mild oxidizing agent.
-
Isolation and Purification: The product is isolated by extraction and purified using techniques such as column chromatography or recrystallization.
Workflow for Troubleshooting Low Pyrazine Yield
Caption: A logical workflow for troubleshooting low yields in pyrazine synthesis.
General Pyrazine Synthesis and Purification Workflow
Caption: A generalized experimental workflow for pyrazine synthesis.[2]
Data Summary
| Synthesis Method | Key Reactants | Common Side Products | Typical Yields | References |
| Gutknecht Synthesis | α-Amino ketones (self-condensation) | Incomplete oxidation products | Variable, depends on substrate | ,[7],[8] |
| Staedel-Rugheimer Synthesis | α-Halo ketone, Ammonia | Over-alkylation products | Moderate | [6],[7],[8] |
| Diamine/Dicarbonyl Condensation | 1,2-Diamine, α-Dicarbonyl compound | Regioisomers, Imidazoles | Often higher, more general | [2],[6] |
| Maillard Reaction | Amino acids, Reducing sugars | Strecker aldehydes | Variable | |
| Dehydrogenative Coupling | β-Amino alcohols | Unidentified byproducts | Can be high (up to 99%) | [2] |
References
-
GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
-
Balaram, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]
-
Klinger, K. M., et al. (2013). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]
-
MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]
-
Frontiers. (n.d.). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Retrieved from [Link]
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]
-
NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazine - Wikipedia [en.wikipedia.org]
- 8. ir.nbu.ac.in [ir.nbu.ac.in]
Technical Support Center: Purification of 2,3-Dichloro-5-(methylthio)pyrazine
Welcome, researchers, to our dedicated technical support center for the purification of 2,3-Dichloro-5-(methylthio)pyrazine. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the common and complex challenges encountered during the purification of this specific halogenated aromatic compound. Our goal is to empower you with the expertise to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, based on the structure of this compound, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers that may have formed during the synthesis, which can be challenging to separate due to similar physical properties.
-
Over-reacted or Under-reacted Products: For instance, compounds with additional substitutions or incomplete reactions.
-
Oxidized Impurities: The methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxide or sulfone derivatives, significantly altering the polarity of the compound.
Q2: Which purification technique is generally most effective for this compound?
A2: For most lab-scale purifications of this compound, column chromatography is the most versatile and effective method.[1] It allows for the separation of a wide range of impurities with varying polarities. For crystalline crude products with a relatively low impurity load, recrystallization can be a highly efficient and scalable alternative.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your compound and can reveal the presence of impurities, even at low levels.[1][2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Column Chromatography Troubleshooting
Issue 1: My compound appears to be degrading on the silica gel column.
-
Symptoms: You observe streaking on your TLC plates, and the collected fractions show a mixture of your product and new, more polar spots.
-
Causality: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, such as those with acid-labile groups.
-
Solution:
Issue 2: I am struggling to separate my product from a close-running impurity.
-
Symptoms: Your TLC analysis shows two spots with very similar Rf values, and your column fractions are consistently mixed.
-
Causality: The chosen eluent system does not provide sufficient resolution to separate compounds with similar polarities.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.
-
Gradient Elution: Employ a shallow solvent gradient during elution.[3] Start with a less polar solvent mixture and gradually increase the polarity. This can help to better resolve closely eluting compounds.
-
Issue 3: My compound is eluting with significant tailing.
-
Symptoms: The spots on your TLC are elongated, and the peaks in your chromatogram are broad with a trailing edge.
-
Causality: This can be due to strong interactions between your compound and the stationary phase, or overloading of the column.
-
Solution:
-
Increase Eluent Polarity: Once your compound begins to elute, you can slightly increase the polarity of your eluent to reduce tailing.[3]
-
Reduce Sample Load: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Recrystallization Troubleshooting
Issue 1: My compound is not crystallizing from the chosen solvent.
-
Symptoms: The solution remains clear even after cooling, or it turns into an oil.
-
Causality: The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. You can also add a seed crystal of the pure compound.
-
Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[1] Dissolve the compound in a minimal amount of the "good" hot solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Issue 2: The recovered crystals are still impure.
-
Symptoms: Analytical data (e.g., HPLC, NMR) of the recrystallized material shows the presence of significant impurities.
-
Causality: The impurities may have co-crystallized with your product due to similar solubility properties or the cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of purer crystals.
-
Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help to adsorb them.[2]
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Eluent System Selection:
- Begin by performing Thin Layer Chromatography (TLC) analysis of your crude material using a range of solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
- Aim for an Rf value of approximately 0.2-0.3 for the desired compound.
2. Column Packing:
- Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
- Pour the slurry into your column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until it is level with the top of the silica bed.
3. Sample Loading:
- Dissolve your crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
- Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin eluting with your chosen solvent system, collecting fractions in separate test tubes.
- Monitor the separation by periodically performing TLC analysis on the collected fractions.
5. Product Isolation:
- Combine the pure fractions containing your product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization Purification
This protocol describes a two-solvent recrystallization method, which is often effective for solid compounds.
1. Solvent Selection:
- Identify a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethyl acetate).
- Identify a "bad" solvent in which your compound is insoluble (e.g., water, hexanes). The two solvents must be miscible.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the hot "good" solvent to dissolve the solid completely.
3. Addition of "Bad" Solvent:
- While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness.
- Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
4. Crystallization:
- Remove the flask from the heat source and allow it to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of a cold mixture of the two solvents.
- Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Technique | Typical Purity Achieved | Expected Recovery | Key Advantages | Potential Challenges |
| Column Chromatography | >98% | 60-90% | High resolution, versatile for various impurities. | Can be time-consuming, potential for sample degradation on silica. |
| Recrystallization | >99% (for suitable compounds) | 50-85% | Simple, scalable, can yield very pure material. | Finding a suitable solvent system can be challenging, not effective for all impurity profiles. |
Visualization
Caption: Decision workflow for selecting a purification method.
Sources
Technical Support Center: Optimization of Suzuki Coupling with Dichloropyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for the Suzuki-Miyaura cross-coupling of dichloropyrazines. The pyrazine scaffold is a privileged core in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutics.[1][2] However, the inherent electronic properties of dichloropyrazines, particularly the lower reactivity of the C-Cl bond and potential for catalyst inhibition, present unique challenges.[3][4]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with dichloropyrazine is not working (low to no yield). What are the first things I should check?
A1: A failed Suzuki coupling can typically be traced to one of four key areas. Systematically verify each one:
-
Catalyst & Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][5] Ensure your solvents were rigorously degassed and that the reaction was set up and maintained under a strictly inert atmosphere (Argon or Nitrogen). Use a fresh, reliable palladium source or a modern pre-catalyst.[6][7]
-
Reagent Quality: Boronic acids, especially heteroaryl ones, are susceptible to decomposition via protodeboronation (hydrolysis of the C-B bond).[5][8] Use fresh, high-purity boronic acid. The dichloropyrazine should also be of high purity.
-
Base & Solvent: The choice and solubility of the base are critical for the transmetalation step.[6][8] Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and that the solvent system (e.g., Dioxane/H₂O, DMF) is appropriate for your specific substrates.[6]
-
Temperature: The C-Cl bond is significantly less reactive than C-Br or C-I bonds, often requiring higher temperatures (80–120 °C) to facilitate the initial oxidative addition step.[1][4]
Q2: How can I selectively synthesize the mono-arylated product and avoid di-substitution?
A2: Achieving mono-selectivity is a common challenge. The key is to leverage the difference in reactivity between the starting material and the mono-substituted product.
-
Stoichiometry: Use a slight excess of the dichloropyrazine relative to the boronic acid (e.g., 1.2 to 1.5 equivalents of dichloropyrazine).
-
Close Monitoring: Follow the reaction progress carefully using TLC or LC-MS. Stop the reaction as soon as the limiting reagent (the boronic acid) is consumed.
-
Lower Temperature: Running the reaction at the lower end of the effective temperature range can often increase selectivity for the mono-arylated product.
Q3: My reaction mixture turned black. What does this mean and is the reaction salvageable?
A3: The formation of a black precipitate, known as palladium black, indicates that your Pd(0) catalyst has aggregated and crashed out of the solution.[3] This is a common mode of catalyst deactivation, often caused by exposure to oxygen, excessive heat, or the presence of phosphine-scavenging impurities.[3] Once significant palladium black has formed, the catalytic cycle is arrested, and the reaction is generally not salvageable. The best course of action is to re-attempt the reaction with more rigorous exclusion of oxygen and potentially a lower reaction temperature.
Q4: What is the difference between using 2,3-, 2,5-, and 2,6-dichloropyrazine?
A4: The isomer used has significant implications for reactivity and potential side reactions.
-
2,5- and 2,6-Dichloropyrazine: These are symmetrical molecules, so mono-substitution gives a single, unambiguous product. The primary challenge is controlling mono- versus di-substitution.[9]
-
2,3-Dichloropyrazine: This is an unsymmetrical starting material. The two chlorine atoms are in electronically distinct environments, leading to the possibility of forming two different regioisomers upon mono-substitution. Controlling this site-selectivity is a major challenge and is highly dependent on the choice of ligand and reaction conditions.[9]
In-Depth Troubleshooting & Optimization Guide
Problem 1: Consistently Low Yield or Stalled Reaction
This is the most common issue, particularly when working with electron-deficient heteroaryl chlorides like dichloropyrazines.
The pyrazine nitrogen atoms are Lewis basic and can coordinate to the palladium center, forming off-cycle, inactive complexes. This catalyst poisoning is a primary deactivation pathway for heteroaryl halides.[3][10]
Solutions:
-
Select a Robust Ligand: Standard ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr).[8] These ligands stabilize the Pd(0) state, promote the desired catalytic steps, and sterically hinder the coordination of the pyrazine nitrogen to the metal center.[11]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are air-stable and designed to generate the active Pd(0) species reliably and efficiently in situ, minimizing deactivation before the cycle begins.[12]
-
Optimize Ligand:Palladium Ratio: A 2:1 ratio of ligand to palladium is a good starting point. An excess of ligand can sometimes be beneficial, but a large excess may inhibit the reaction.[3]
The base is not just a spectator; it is crucial for activating the boronic acid for the transmetalation step.[8]
Solutions:
-
Base Screening: The effectiveness of a base depends on its strength and solubility. If a common base like Na₂CO₃ or K₂CO₃ fails, switch to a stronger or more soluble base.
-
K₃PO₄ (Potassium Phosphate): Often a superior choice for challenging couplings. It is strong enough to facilitate transmetalation but generally does not cause degradation of sensitive substrates.[6][8]
-
Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive option, valued for its high solubility in organic solvents.
-
-
Solvent Selection: The solvent must fully solubilize the reagents at the reaction temperature.[8][13]
Problem 2: Poor or Incorrect Regioselectivity (with 2,3- or 2,6-Dichloropyrazines)
For unsymmetrical dichloropyrazines, controlling which chlorine atom reacts is a sophisticated challenge that hinges on fine-tuning the electronic and steric environment of the catalyst.
The site of the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond determines the final product isomer. This selectivity is governed by a subtle interplay of electronics (the C2 position is generally more electrophilic) and sterics.[9][14] Crucially, this selectivity can often be "overridden" and controlled by the choice of ligand.[9][15][16]
Solutions:
-
Strategic Ligand Selection: This is the most powerful tool for controlling regioselectivity.
-
To Favor the More Electron-Deficient Site (e.g., C2 in 2,6-dichloropyrazine with a 3-amino group): Electron-deficient, bidentate (chelating) ligands like dppf often favor reaction at the intrinsically more reactive position.[9][15]
-
To Favor the More Sterically Accessible or Unconventional Site: Bulky, electron-rich monodentate ligands like QPhos or SPhos can reverse the "natural" selectivity by creating a sterically demanding catalytic complex that can only access the less hindered C-Cl bond.[9][15]
-
-
Systematic Screening: There is no universal solution. A systematic screen of different ligand classes, bases, and solvents is often necessary to discover the optimal conditions for the desired regioisomer.[7]
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. Optimization efforts are typically focused on facilitating the Oxidative Addition (often the rate-limiting step for chlorides) and ensuring the catalyst remains active throughout the cycle.[1][17]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow: Low Yield
When faced with a low-yielding reaction, a logical, step-by-step approach to diagnosis is critical.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of 2,5-Dichloropyrazine (Conventional Heating)
This protocol provides a robust starting point for optimization.[1][2]
-
Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.0 equiv), the desired arylboronic acid (1.1–1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 3.0 equiv).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst/ligand combination (e.g., Pd₂(dba)₃, 2 mol% + SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 15-20 minutes. A vacuum/backfill cycle (3x) is highly recommended.[5][7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a substrate concentration of 0.1–0.2 M.[1]
-
Reaction: Place the vessel in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (or another suitable solvent) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Di-Arylation of 2,5-Dichloropyrazine
Microwave irradiation can significantly accelerate the coupling of less reactive aryl chlorides.[1][18]
-
Vessel Preparation: In a microwave synthesis vial, combine 2,5-dichloropyrazine (1.0 equiv), the arylboronic acid (2.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).[1]
-
Solvent Addition: Add 1,4-dioxane and deionized water (e.g., 4:1 ratio).[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100–120 °C for 15–30 minutes.[1][18]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of dichloropyrazines. Note that optimal conditions are highly substrate-dependent and require empirical determination.
| Dichloropyrazine Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 2,5-Dichloro | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 | [1] |
| 2,5-Dichloro | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | >90 | [14] |
| 2,3-Dichloro | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | ~85 (mono) | [9] |
| 2,6-Dichloro | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 85 | ~80 (mono) | [9] |
References
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine - Benchchem. (Source: )
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (Source: )
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine - Benchchem. (Source: )
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (Source: )
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem. (Source: )
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (Source: )
- ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- choice of base and solvent for 3,5-Dichloropyridine reactions - Benchchem. (Source: )
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. (Source: )
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines - Benchchem. (Source: )
- Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed. (Source: )
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions - Benchchem. (Source: )
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (Source: )
-
How can I solve my problem with Suzuki coupling? | ResearchGate. (Source: [Link])
- Application Notes & Protocols: Suzuki-Miyaura Coupling with 2,6-Dichloro-4-iodopyridine - Benchchem. (Source: )
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. (Source: [Link])
Sources
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- 2. benchchem.com [benchchem.com]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Pyrazine Functionalization
Welcome to the technical support center for pyrazine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyrazine scaffold. The inherent electron-deficient nature of the pyrazine ring presents unique challenges that can often lead to low yields, poor regioselectivity, and difficult purifications.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyrazine functionalization.
Q1: Why is the functionalization of pyrazines often challenging?
A1: The pyrazine ring is a π-deficient aromatic heterocycle due to the presence of two electron-withdrawing nitrogen atoms in a 1,4-arrangement.[1][3] This electronic characteristic leads to several challenges:
-
Reduced Reactivity in Electrophilic Aromatic Substitution: The electron-poor nature of the ring deactivates it towards electrophilic attack.[4]
-
Propensity for Nucleophilic Aromatic Substitution (SNAAr): While the electron deficiency facilitates SNAAr on halopyrazines, it can also lead to undesired side reactions if not properly controlled.[5]
-
Challenges in C-H Functionalization: Direct C-H activation can be difficult and often requires specific and highly active catalyst systems to overcome the inherent inertness of the C-H bonds.[6][7]
-
Coordination to Metal Catalysts: The Lewis basic nitrogen atoms can coordinate to transition metal catalysts, potentially leading to catalyst inhibition or influencing the regioselectivity of cross-coupling reactions in an unintended manner.[8]
Q2: I'm getting a very low yield in my pyrazine synthesis. What are the general causes and how can I improve it?
A2: Low yields in pyrazine synthesis can arise from several factors. Common culprits and troubleshooting tips include:
-
Incomplete Reaction: The initial condensation to form the dihydropyrazine intermediate or the subsequent oxidation to the aromatic pyrazine may not be proceeding to completion.[9]
-
Solution: Consider extending the reaction time, increasing the temperature, or ensuring efficient mixing. Monitoring the reaction by TLC or GC-MS is crucial to determine the point of maximum conversion.[9]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can dramatically affect the yield.[9]
-
Solution: A systematic screening of these parameters is recommended. For instance, in dehydrogenative couplings, the choice of solvent (e.g., toluene vs. 1,4-dioxane) can significantly alter the outcome.[9]
-
-
Side Reactions: The formation of byproducts, such as imidazoles, can consume starting materials and reduce the yield of the desired pyrazine.[10]
-
Solution: Adjusting the stoichiometry of the reactants or the reaction temperature may suppress the formation of side products. If imidazole formation is a persistent issue, purification via column chromatography on silica gel is often effective, as the more polar imidazole is retained on the column.[10]
-
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[9]
-
Solution: Employ milder reagents and conditions where feasible. For example, avoid strongly acidic or basic conditions during the workup if your product is known to be labile.[9]
-
Q3: How do I control regioselectivity during the functionalization of a substituted pyrazine?
A3: Regioselectivity is a significant challenge and is governed by the electronic and steric effects of the substituents already present on the pyrazine ring, as well as the nature of the reaction.
-
In Cross-Coupling Reactions: The choice of catalyst and ligands can influence which position reacts. For instance, in the Suzuki coupling of a dihalopyrazine, the electronic nature of the substituents can direct the regioselectivity. A methoxy group, for example, can direct the coupling to the adjacent position.
-
In C-H Functionalization: Directing groups can be employed to achieve site-selectivity. In the absence of a directing group, the inherent reactivity of the C-H bonds will dictate the outcome, which can sometimes lead to a mixture of isomers.[11]
-
In Electrophilic Substitution: The substitution pattern is determined by the stability of the intermediate carbocation (Wheland intermediate). It's crucial to analyze the resonance structures to predict the most likely site of attack.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
Q: My Suzuki coupling reaction on a chloropyrazine is not working or gives very low yield. What should I try?
A: Chloropyrazines are often less reactive than their bromo or iodo counterparts in Suzuki couplings. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be active enough.
-
Recommendation: Switch to a more active catalyst system. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often more effective for coupling unreactive aryl chlorides. Using palladium precatalysts can also improve catalyst activation and stability.[12]
-
-
Base Selection: The choice of base is critical and can influence both the rate of reaction and the prevalence of side reactions.
-
Recommendation: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be suitable.
-
-
Solvent Effects: The solvent can impact the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: A mixture of toluene and water or dioxane and water is a common starting point. If solubility is an issue, consider using a co-solvent like DMF or NMP, but be mindful that these can sometimes lead to catalyst decomposition at high temperatures.
-
-
Side Reactions: A common side reaction is the protodeboronation of the boronic acid.
-
Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to minimize water content that can facilitate this side reaction. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help compensate for any loss.
-
Troubleshooting Workflow for Suzuki Coupling of Chloropyrazines
Caption: A decision-tree diagram to troubleshoot Suzuki coupling reactions.
Direct C-H Functionalization
Q: I am attempting a direct arylation of a pyrazine, but I am getting a mixture of regioisomers and low conversion. How can I improve this?
A: Direct C-H arylation of pyrazines can be challenging due to the electron-deficient nature of the ring. Here are some key parameters to optimize:
-
Catalyst System: The choice of metal catalyst is crucial. While palladium is common, other metals have shown promise.
-
Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst.
-
Recommendation: For iron-catalyzed systems, an oxidant like potassium persulfate (K₂S₂O₈) is often used.[14] In some palladium-catalyzed systems, silver salts (e.g., Ag₂CO₃, AgOAc) are used as both an oxidant and a halide scavenger. The addition of a catalytic amount of a directing group, if compatible with your substrate, can significantly improve regioselectivity.
-
-
Reaction Conditions: Temperature and solvent can have a profound effect on both conversion and selectivity.
-
Recommendation: Start with a non-polar solvent like toluene or dioxane at elevated temperatures (e.g., 100-120 °C). If you observe thermal decomposition, try lowering the temperature and extending the reaction time.
-
Data Summary: Catalyst Systems for Pyrazine C-H Arylation
| Catalyst System | Oxidant/Additive | Typical Solvent | Key Advantages | Reference |
| Fe(acac)₂ | K₂S₂O₈, TBAB | Dichloromethane:Water | Cost-effective, good yields for monoarylation | --INVALID-LINK--[14] |
| Pd(OAc)₂ / Ligand | Ag₂CO₃ or PivOH | Toluene or Dioxane | Broad substrate scope, tunable selectivity | --INVALID-LINK--[5] |
Halogenation of Pyrazines
Q: My attempt to brominate a pyrazine ring resulted in a complex mixture of products and low yield of the desired monobrominated pyrazine. What went wrong?
A: Halogenation of pyrazines, an electrophilic aromatic substitution, can be complicated by the deactivated nature of the ring.[15][16]
-
Harsh Reaction Conditions: High temperatures and strong Lewis acids can lead to decomposition and the formation of multiple halogenated species.
-
Recommendation: Use milder halogenating agents. N-Bromosuccinimide (NBS) is often a good choice for bromination as it provides a low concentration of bromine in situ. For chlorination, N-chlorosuccinimide (NCS) can be used.
-
-
Regioselectivity: The position of halogenation is dictated by the electronic properties of the pyrazine ring and any existing substituents.
-
Recommendation: If direct halogenation is not selective, consider an alternative strategy. For example, a directed ortho-metalation followed by quenching with a halogen source (e.g., Br₂ or I₂) can provide excellent regiocontrol.
-
-
Activation of the Pyrazine Ring: In some cases, the pyrazine ring is too deactivated for halogenation to occur efficiently.
-
Recommendation: The formation of a pyrazine N-oxide can activate the ring towards electrophilic substitution, often directing the halogen to the positions ortho and para to the N-oxide. The N-oxide can then be removed in a subsequent step.
-
Experimental Protocol: Regioselective Bromination of a Pyrazine via N-Oxide Formation
-
N-Oxide Formation:
-
Dissolve the starting pyrazine in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add a peroxy acid (e.g., m-CPBA or hydrogen peroxide in acetic acid) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching the excess oxidant and extracting the N-oxide.
-
-
Bromination of the N-Oxide:
-
Dissolve the pyrazine N-oxide in a suitable solvent (e.g., acetonitrile or DMF).
-
Add NBS and heat the reaction mixture (e.g., to 60-80 °C).
-
Monitor the reaction for the formation of the brominated product.
-
-
Deoxygenation:
-
Dissolve the brominated pyrazine N-oxide in a suitable solvent.
-
Add a deoxygenating agent such as PCl₃ or PBr₃ at 0 °C.
-
Stir the reaction until the deoxygenation is complete.
-
Purify the final product by column chromatography.
-
Purification Challenges
Q: I am struggling to separate my desired substituted pyrazine from a structurally similar byproduct using flash chromatography. What can I do?
A: Separating closely related pyrazine isomers or byproducts can be a significant hurdle.[10]
-
Stationary Phase Selection: Standard silica gel may not provide adequate resolution.
-
Recommendation: Consider using a stationary phase with a higher surface area or a different chemistry. For example, silver nitrate-impregnated silica gel can be effective for separating compounds with differing degrees of unsaturation. Alternatively, reverse-phase chromatography (e.g., C18) may provide a different selectivity.[10]
-
-
Mobile Phase Optimization: A systematic approach to eluent selection is key.
-
Recommendation: Employ a shallow solvent gradient during elution. This can often improve the separation of compounds with very similar retention factors. Screening different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) is also recommended.
-
-
Alternative Purification Techniques: If chromatography is ineffective, other methods may be successful.
-
Recommendation:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Preparative TLC or HPLC: For small quantities of material, these techniques can provide excellent resolution.
-
-
Logical Flow for Purification Troubleshooting
Caption: Troubleshooting options for difficult pyrazine purifications.
References
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halogenation Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Condition Optimization for 2,3-Dichloro-5-(methylthio)pyrazine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of synthesizing and optimizing the reaction conditions for 2,3-Dichloro-5-(methylthio)pyrazine. As your Senior Application Scientist, I have structured this center to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted to help you quickly identify and resolve specific issues you may encounter during the synthesis of this compound.
Issue 1: Low to No Product Yield
-
Question: I am observing a very low yield of my target compound, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield is a common challenge in pyrazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1]
-
Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) may not be reaching completion.
-
Solution: Consider extending the reaction time or incrementally increasing the temperature. Ensure efficient mixing to improve contact between reactants.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature are critical parameters that significantly influence the reaction's success.
-
Solution: A solvent screen is recommended. While polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions, their optimal choice can be substrate-dependent. The strength and stoichiometry of the base are also critical. A weak base may not sufficiently deprotonate the thiol, while an excessively strong base or high temperatures could lead to side reactions.
-
-
Degradation of Starting Material or Product: Pyrazine derivatives can be sensitive to harsh conditions.
-
Solution: Employ milder reaction conditions where possible. If using a strong base, consider adding it at a lower temperature and then gradually warming the reaction mixture.
-
-
Issue 2: Formation of Significant Impurities
-
Question: My crude product analysis shows multiple spots on TLC or several peaks in GC-MS, indicating the presence of significant impurities. How can I minimize byproduct formation?
-
Answer: The formation of impurities is a frequent issue, often stemming from side reactions or the inherent reactivity of the starting materials and products.
-
Di-substituted Byproduct: The most common impurity is likely the di-substituted pyrazine, where both chlorine atoms have been displaced by the methylthiolate.
-
Solution: Carefully control the stoichiometry of the sodium thiomethoxide. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the nucleophile slowly and at a lower temperature can also improve selectivity for mono-substitution.
-
-
Hydrolysis of Dichloropyrazine: If there is residual water in your reaction, you may observe the formation of hydroxylated pyrazine derivatives.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Oxidation of the Thiol: The methylthiolate nucleophile can be susceptible to oxidation, especially at elevated temperatures.
-
Solution: Degas your solvent before use and maintain an inert atmosphere throughout the reaction.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the recommended purification strategies?
-
Answer: The purification of halogenated pyrazines requires a careful selection of techniques to separate the desired product from structurally similar impurities.
-
Liquid-Liquid Extraction (LLE): This is a crucial first step to remove inorganic salts and highly polar impurities.
-
Procedure: After quenching the reaction, perform multiple extractions with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove residual water.[1]
-
-
Column Chromatography: This is often the most effective method for separating the target compound from byproducts.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of non-polar to moderately polar solvents is typically effective. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent like ethyl acetate. For example, a gradient of 0% to 20% ethyl acetate in hexane is a good starting point.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and widely applicable method is the nucleophilic aromatic substitution (SNAr) on a suitable 2,3,5-trichloropyrazine precursor with a methylthiolate source, such as sodium thiomethoxide. The pyrazine ring is electron-deficient, which facilitates the displacement of a halide by a nucleophile.[2]
Q2: How does the position of the chloro substituents affect the reactivity in SNAr?
A2: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which activates the ring towards nucleophilic attack. The chlorine atoms at the 2 and 3 positions are both activated. The regioselectivity of the substitution can be influenced by the electronic environment and steric factors.
Q3: What is the optimal temperature range for this reaction?
A3: The optimal temperature is highly dependent on the specific solvent and base used. Generally, SNAr reactions on dichloropyrazines can be conducted at temperatures ranging from room temperature to gentle heating (e.g., 50-80 °C). It is advisable to start at a lower temperature and monitor the reaction progress by TLC or GC-MS before increasing the temperature.
Q4: Can I use other thiol sources besides sodium thiomethoxide?
A4: Yes, other sources of the methylthio group can be used. For instance, you can generate the methylthiolate in situ by reacting methanethiol with a suitable base like sodium hydride or potassium carbonate. However, sodium thiomethoxide is often preferred due to its ease of handling as a commercially available solution or a solid.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 9:1 hexane:ethyl acetate) to separate the starting material, product, and any major byproducts. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be employed.
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. This protocol should be considered a starting point and may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
2,3,5-Trichloropyrazine
-
Sodium thiomethoxide (solid or solution in a suitable solvent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3,5-trichloropyrazine (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of sodium thiomethoxide (1.05 equivalents) in a suitable solvent to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaSMe (1.05) | DMF | 0 to RT | 4 | 75 |
| 2 | NaSMe (1.05) | THF | RT | 8 | 60 |
| 3 | NaSMe (1.05) | MeCN | 50 | 6 | 68 |
| 4 | NaSMe (1.2) | DMF | 0 to RT | 4 | 70* |
| 5 | K₂CO₃ (2.0) / MeSH | DMF | 50 | 12 | 55 |
* Increased formation of di-substituted byproduct observed.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
INIS-IAEA. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
-
Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
Troubleshooting low conversion rates in pyrazine synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting one of the most common hurdles in heterocyclic chemistry: low conversion rates in pyrazine synthesis. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge to not only identify the problem but to understand and rectify it from first principles. This guide is structured to move from general inquiries to specific, actionable troubleshooting protocols, ensuring you can quickly diagnose and solve challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that provide a foundational understanding of pyrazine synthesis.
Q1: What are the most common and reliable methods for synthesizing pyrazine derivatives?
A1: The most classical and widely employed method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1] Other significant methods include the Staedel-Rugheimer and Gutknecht syntheses, which rely on the self-condensation of α-amino ketones.[2][3] More modern approaches, such as the acceptorless dehydrogenative coupling of β-amino alcohols catalyzed by manganese or ruthenium pincer complexes, offer sustainable and atom-economical alternatives.[1][4][5]
Q2: Why is pyrazine synthesis often prone to low yields?
A2: Low yields in pyrazine synthesis are a frequent issue stemming from several factors. The reactions can be sensitive to suboptimal conditions, including the choice of solvent, base, and temperature.[1][6] Side reactions are a major contributor, consuming starting materials and forming unwanted byproducts.[1] Furthermore, the pyrazine ring itself, with its two electron-withdrawing nitrogen atoms, can be susceptible to degradation under harsh reaction or workup conditions.[1] In catalytic hydrogenations, for instance, the nitrogen atoms of both the pyrazine substrate and the piperazine product can act as catalyst poisons, deactivating the catalyst and stalling the reaction.[7]
Q3: What is the role of the oxidation step in the common condensation methods, and when is it necessary?
A3: In the condensation of 1,2-diamines with 1,2-dicarbonyls, the initial product is a non-aromatic dihydropyrazine.[1] Aromatization to the stable pyrazine ring requires an oxidation step to remove two hydrogen atoms.[8] This can occur spontaneously in the presence of air, or it may require an explicit oxidizing agent like copper chromate, copper(II) sulfate, or manganese dioxide.[8][9] The stability of the dihydropyrazine intermediate dictates the necessity and vigor of the required oxidation; some intermediates are stable enough to be isolated, while others aromatize readily under the reaction conditions.[2]
Core Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates
This guide is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Very Low or No Product Detected
Q: My reaction has run for the prescribed time, but TLC/GC-MS analysis shows only starting materials and no desired pyrazine product. What are the likely causes and solutions?
A: A complete lack of product formation typically points to fundamental issues with the reaction setup or conditions. The primary culprits are often incorrect temperature, improper pH, or inactive reagents.
Causality and Solutions:
-
Incomplete Reaction or Insufficient Activation Energy: The condensation or cyclization may not be initiating or proceeding to completion.[1] Many pyrazine syntheses require heating to overcome the activation energy barrier for cyclization and subsequent dehydration/oxidation.[10]
-
Suboptimal Reaction Medium (Solvent & pH): The choice of solvent is critical and can dramatically impact yield. For instance, in certain dehydrogenative couplings, switching the solvent from toluene to 1,4-dioxane has been shown to be highly effective.[1] The pH can also inhibit key steps; overly acidic conditions, for example, can protonate the amine reactants, reducing their nucleophilicity.[6]
-
Reactant Quality: The purity of your starting materials is paramount. α-Amino ketones, used in the Gutknecht synthesis, are known to be unstable.[11] Similarly, hydrazine derivatives used in related heterocyclic syntheses can degrade over time.[15]
Issue 2: Formation of Multiple Products & Low Selectivity
Q: My reaction produces the desired pyrazine, but it's contaminated with significant amounts of byproducts, making purification difficult and lowering the isolated yield. How can I improve selectivity?
A: The formation of multiple products is a common challenge, particularly when synthesizing unsymmetrically substituted pyrazines.[11] This issue arises from competing reaction pathways or the degradation of the target molecule.
Causality and Solutions:
-
Competing Side Reactions: The Maillard reaction, a pathway to pyrazines from amino acids and sugars, is a complex network of reactions where slight changes in conditions can favor different outcomes.[6] In condensation reactions, self-condensation of an amino ketone can compete with its reaction with another carbonyl compound.
-
Solution: A systematic optimization of reaction parameters is crucial.[1] Create a design of experiments (DoE) to screen temperature, reactant ratios, and reaction time. For instance, the molar ratio of an amino acid to a reducing sugar can significantly alter the profile of pyrazines formed.[6] Lowering the temperature may reduce the rate of side reactions more than the desired reaction, improving selectivity.[10]
-
-
Product Degradation: Pyrazine derivatives can be sensitive to the very conditions used to create them.[1] Excessively high temperatures or prolonged reaction times can cause the pyrazine ring to break down.[10]
-
Solution: Monitor the reaction over time. Take aliquots at regular intervals and analyze them to determine the point at which the concentration of the desired product is maximized before significant degradation occurs.[11] If degradation is suspected, employ milder reagents and conditions for both the reaction and the subsequent workup.[1]
-
| Parameter | Range to Investigate | Rationale |
| Temperature | Ambient to 150 °C | Lower temperatures can suppress side reactions, while higher temperatures may be needed for activation. An optimum often exists.[10] |
| Reactant Ratio | 1:1 to 1:3 | An excess of one reactant can drive the reaction to completion or alter the product distribution.[12] |
| Catalyst Loading | 0.5 mol% to 5 mol% | Sufficient catalyst is needed for rate, but excess can sometimes promote side reactions or be costly. |
| Solvent | Polar Aprotic vs. Protic | Solvent polarity and coordinating ability can stabilize intermediates differently, favoring one pathway over another.[12] |
| Table 1: Key Parameters for Reaction Optimization to Improve Selectivity. |
Issue 3: Product Loss During Workup and Purification
Q: I have a good conversion rate according to crude analysis, but my final isolated yield is very low. Where could I be losing my product?
A: Significant product loss during purification is a frequent and frustrating problem. The culprit is often suboptimal extraction or chromatography techniques.[11]
Causality and Solutions:
-
Inefficient Liquid-Liquid Extraction (LLE): Pyrazines can have moderate polarity and may not extract efficiently into a single organic solvent from an aqueous reaction mixture.
-
Solution: Perform multiple extractions (at least 3-4) with fresh solvent each time to ensure high recovery.[16] If the product is basic, consider adjusting the pH of the aqueous layer to suppress its ionization and increase its partition into the organic phase. A brine wash of the combined organic extracts can help remove residual water and water-soluble impurities.[10]
-
-
Poor Separation in Column Chromatography: Co-elution of the product with impurities is a common issue. Polar impurities like imidazoles, which can form as byproducts, may be difficult to separate.[16]
-
Solution: Carefully select the solvent system for column chromatography. A common starting point is a mixture of hexane and ethyl acetate; the ratio can be fine-tuned to achieve optimal separation.[16][17] Passing the crude extract through a silica plug first can remove highly polar impurities.[16] Collect small fractions and analyze them by TLC or GC-MS before combining the pure fractions.[1]
-
Detailed Experimental Protocols
The following protocols provide a validated starting point for common procedures in pyrazine synthesis.
Protocol 1: General Synthesis of a Tetrasubstituted Pyrazine
This protocol describes a simple, one-pot method for preparing pyrazine derivatives via condensation, which is broadly applicable.[14]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethylenediamine
-
Aqueous Methanol
-
Potassium tert-butoxide (t-BuOK)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylenediamine and a catalytic amount of t-BuOK (approx. 10 mg) to the solution.[14]
-
Continue stirring at room temperature. Monitor the reaction's progress by TLC until the starting material (benzil) is consumed.
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
The crude product can then be taken up in a suitable organic solvent for purification via column chromatography as described in Protocol 2.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying a moderately polar pyrazine derivative from non-polar and highly polar impurities.[1]
Materials:
-
Crude pyrazine product
-
Silica gel (for column chromatography)
-
Solvent system (e.g., 90:10 hexane:ethyl acetate)[16]
-
Chromatography column, flasks for fraction collection
Procedure:
-
Prepare a silica gel column using the chosen eluent (e.g., 90:10 hexane:ethyl acetate).
-
Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent like dichloromethane (DCM).
-
Load the dissolved sample onto the top of the silica column.
-
Begin eluting the column with the solvent system, maintaining a steady flow.
-
Collect fractions (e.g., 10-20 mL each) in separate test tubes or flasks.
-
Analyze each fraction by TLC to identify which ones contain the pure pyrazine derivative.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified solid or oil.[1]
-
Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.[1]
References
- Troubleshooting common issues in the synthesis of pyrazine derivatives. (2025). BenchChem Technical Support.
- Troubleshooting low yields in the Maillard reaction for pyrazine formation. (2025). BenchChem Technical Support.
- Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide. (n.d.). SpringerLink.
- Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. (n.d.).
- Refinement of experimental conditions for synthesizing substituted pyrazines. (2025). BenchChem Technical Support.
- Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. (2025). BenchChem Technical Support.
- Strategies to reduce byproduct formation in pyrazine reactions. (2025). BenchChem Technical Support.
- Main reaction pathways for the formation of pyrazine derivatives. (2013).
- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021).
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (n.d.).
- Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. (2022). PubMed.
- Pyrazine derivative synthesis in a continuous-flow system. (2024). PubMed Central.
- Synthesis and reactions of Pyrazine. (2020). YouTube.
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018).
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2025).
- Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. (n.d.).
- Pyrazine Synthesis?. (2020). Sciencemadness Discussion Board.
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.).
- A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers. (2025). BenchChem.
- Greener approach toward one pot route to pyrazine synthesis. (2025).
- Chapter IV Section A (General introduction and synthetic background). (n.d.). NBU-IR.
- Purification of pyrazine. (1962).
- Construction of Pyrazine-Appended 1D and 3D Cobalt(II)
- What are the mechanism of reaction in preparing pyrazine?. (2014).
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- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 17. researchgate.net [researchgate.net]
Stability issues with "2,3-Dichloro-5-(methylthio)pyrazine" under reaction conditions
Welcome to the technical support center for 2,3-Dichloro-5-(methylthio)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this versatile building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of a wide array of bioactive molecules, including kinase inhibitors.[1] The pyrazine core is a privileged scaffold in drug discovery, and this particular derivative offers multiple reaction sites for diversification.[2][3] However, the electron-deficient nature of the pyrazine ring, coupled with the presence of two chloro substituents and a methylthio group, imparts a unique reactivity profile that can lead to stability issues under certain reaction conditions. Understanding these potential pitfalls is crucial for achieving high yields and purity in your synthetic endeavors.
This guide will address the most common stability-related questions and provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing low yields and multiple side products in my nucleophilic aromatic substitution (SNAr) reaction with an amine. What could be the cause?
Low yields and the formation of multiple products in SNAr reactions with this compound are common challenges that often stem from a combination of factors including reaction conditions and the nature of the nucleophile.
Possible Causes and Solutions:
-
Regioselectivity Issues: The two chlorine atoms on the pyrazine ring have different reactivities. While substitution can occur at both positions, one may be favored over the other depending on the reaction conditions and the steric and electronic properties of the incoming nucleophile. This can lead to a mixture of mono- and di-substituted products.
-
Solution: Carefully control the stoichiometry of your nucleophile. Using a slight excess (1.1-1.2 equivalents) can favor mono-substitution. For di-substitution, a larger excess of the nucleophile and longer reaction times are typically required. Stepwise addition of the nucleophile can also improve selectivity.
-
-
Competitive Reactions: The methylthio group can also be a target for nucleophilic attack, especially with strong or soft nucleophiles, leading to undesired side products.
-
Solution: Employ milder reaction conditions. Lowering the reaction temperature can often suppress side reactions. If possible, choose a nucleophile that is less likely to react with the methylthio group.
-
-
Degradation of Starting Material: Pyrazine derivatives can be sensitive to harsh reaction conditions.[4] Prolonged exposure to high temperatures or strong bases can lead to decomposition.
-
Solution: Optimize your reaction time and temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating after the reaction has reached completion. Consider using a milder base if degradation is suspected.
-
-
Influence of Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediates.
-
Solution: Screen a variety of polar aprotic solvents to find the optimal one for your specific transformation. Be aware that solvent impurities can sometimes interfere with the reaction.[5]
-
Diagram 1: Troubleshooting Low Yields in SNAr Reactions
Caption: Troubleshooting decision tree for low SNAr reaction yields.
FAQ 2: My Suzuki-Miyaura cross-coupling reaction is sluggish or fails to go to completion. What are the potential issues?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation with dichloropyrazines.[1] However, its success is highly dependent on the careful optimization of several parameters.
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions. The sulfur atom in the methylthio group can potentially poison the palladium catalyst, leading to reduced activity.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize the active Pd(0) species. Consider using a higher catalyst loading or a more robust palladium precatalyst. The addition of stabilizing ligands can also be beneficial.[6]
-
-
Inappropriate Base or Solvent: The choice of base and solvent system is critical for the efficiency of the transmetalation step in the catalytic cycle.[1]
-
Solution: A common and effective system for Suzuki couplings with chloropyrazines is a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water or DME/water.[6] Screening different base and solvent combinations is often necessary to find the optimal conditions for your specific substrates. The use of polar solvents can sometimes influence selectivity in cross-coupling reactions.[7]
-
-
Poor Solubility of Reagents: If any of the reaction components have poor solubility in the chosen solvent system, the reaction rate can be significantly diminished.
-
Solution: Gently heating the reaction mixture can improve solubility. Alternatively, consider a different solvent or solvent mixture that provides better solubility for all reagents.
-
-
Issues with the Boronic Acid/Ester: The quality of the boronic acid or its ester is paramount. Boronic acids can dehydrate to form boroxines, which are often less reactive.
-
Solution: Use fresh, high-quality boronic acids. If using a boronic acid that has been stored for a long time, it may be beneficial to convert it to the corresponding boronate ester (e.g., a pinacol ester) which is often more stable and easier to handle.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.1 - 2.2 equiv |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Degassed |
| Temperature | 80-100 °C | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst oxidation |
FAQ 3: I am concerned about the stability of the methylthio group during my reaction. Can it be oxidized or otherwise transformed?
Yes, the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a critical consideration, especially if your reaction conditions involve oxidizing agents or are run in the presence of air at elevated temperatures for extended periods.
Mitigation Strategies:
-
Inert Atmosphere: Always perform reactions with this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly important for reactions run at elevated temperatures.
-
Avoid Oxidizing Agents: Be mindful of all reagents in your reaction mixture. Avoid known oxidizing agents unless the oxidation of the methylthio group is the desired transformation.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen, which can contribute to the oxidation of the methylthio group.
-
Analytical Monitoring: If you suspect oxidation is occurring, you can monitor the reaction by LC-MS. The formation of the sulfoxide and sulfone will be evident by the corresponding increase in mass (+16 and +32, respectively).
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general starting point for the mono-amination of this compound. Optimization of temperature, reaction time, and base may be required for specific amines.
Materials:
-
This compound
-
Amine of choice
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Add DIPEA (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Experimental Workflow for SNAr Reaction
Caption: Step-by-step workflow for a typical SNAr reaction.
Conclusion
While this compound is a powerful building block, its successful application requires a nuanced understanding of its reactivity and potential stability issues. By carefully considering the factors outlined in this guide—including reaction conditions, reagent choice, and potential side reactions—researchers can effectively troubleshoot challenges and achieve their synthetic goals. For further inquiries, please consult the references provided or contact our technical support team.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery and Impact on Science. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
-
Caron, S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-19. [Link]
-
FooDB. (2010). Showing Compound 2-(Methylthio)pyrazine (FDB011157). FooDB. [Link]
-
Hrovat, D. A., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 8(11), 10196-10203. [Link]
-
Loh, T.-P., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(35), 10007-10011. [Link]
-
Sperry, J., & Kim, Y. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Common Pitfalls in Pyrazine Synthesis
Aimed at researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for the synthesis of pyrazines, moving beyond simple protocols to explain the "why" behind experimental challenges and solutions.
Core Directive: Navigating Synthesis Complexities
Pyrazine synthesis, while based on century-old named reactions, is fraught with potential pitfalls that can lead to low yields, complex product mixtures, and purification nightmares. This guide is structured as a series of frequently encountered problems, offering not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot your specific system.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My Staedel-Rugheimer pyrazine synthesis is failing, resulting in a low yield and numerous side products. What are the primary causes and how can I optimize this reaction?
A1: The Staedel-Rugheimer synthesis, which involves reacting an α-haloketone with ammonia, is a classic route to pyrazines.[1][2][3] However, its success hinges on carefully controlling the reaction conditions to favor the desired pathway over competing side reactions.
Root Cause Analysis: The core of the issue often lies in the instability of the α-amino ketone intermediate. This intermediate is formed when ammonia displaces the halide. It then needs to self-condense to form a dihydropyrazine, which is subsequently oxidized to the pyrazine.[1][3][4] Low yields and side products typically arise from:
-
Self-condensation of the α-haloketone: This can occur under basic conditions before the ammonia has a chance to react.
-
Polymerization: The highly reactive intermediates can polymerize, leading to intractable tars.
-
Suboptimal reaction conditions: Temperature, solvent, and ammonia concentration all play a critical role.[5]
Troubleshooting and Optimization Strategies:
| Parameter | Common Pitfall | Recommended Solution | Rationale |
| Ammonia Source | Aqueous ammonia | Saturated solution of ammonia in an alcohol (e.g., ethanol) | Provides a higher concentration of ammonia and better solubility for the α-haloketone. |
| Temperature | Uncontrolled, allowing exotherm | Maintain at 0-5°C during initial addition, then allow to warm to room temperature | Minimizes side reactions and polymerization.[5] |
| Solvent | Aprotic solvents | Protic solvents like ethanol | Facilitates proton transfer steps in the condensation mechanism. |
| Oxidation | Inefficient air oxidation | Use of a mild oxidizing agent (e.g., copper(II) sulfate) if spontaneous oxidation is slow[4][6] | Ensures complete conversion of the dihydropyrazine intermediate to the aromatic pyrazine. |
Experimental Workflow: Optimized Staedel-Rugheimer Synthesis
Caption: A streamlined workflow for the Staedel-Rugheimer synthesis, emphasizing temperature control and monitoring.
Q2: In my Gutknecht pyrazine synthesis, the reaction appears to stop after the formation of the α-amino ketone. How can I drive the reaction to completion?
A2: The Gutknecht synthesis relies on the self-condensation of α-amino ketones to form a dihydropyrazine, which is then oxidized.[1][7][8] A stalled reaction almost always points to an issue with the final oxidation step.
Mechanistic Insight: The dimerization of the α-amino ketone to the dihydropyrazine is often spontaneous or requires gentle heating.[4][5] The subsequent oxidation to the aromatic pyrazine is not always spontaneous and may require an external oxidant.[4][8]
Troubleshooting the Oxidation Step:
-
Air Oxidation: While sometimes sufficient, air oxidation can be slow and inefficient.[4][8] If the reaction is open to the atmosphere and still stalling, a more robust oxidant is needed.
-
Chemical Oxidants: The addition of a mild oxidizing agent is often necessary to drive the reaction to completion.
-
Reaction Monitoring: Use TLC or GC-MS to confirm the presence of the dihydropyrazine intermediate. If it is present, the issue is with the oxidation. If it is not, the problem lies with the initial dimerization.
Logical Troubleshooting Flow for Gutknecht Synthesis
Caption: A decision tree for troubleshooting a stalled Gutknecht pyrazine synthesis.
Q3: I'm struggling with the purification of my pyrazine product. What are the most effective methods to remove impurities?
A3: The purification of pyrazines can be challenging due to their basicity and potential for co-elution with structurally similar impurities. A multi-step approach is often the most effective.
Purification Strategies:
-
Liquid-Liquid Extraction (LLE): This is a powerful first step to separate the basic pyrazine from non-basic impurities.
-
Acidic Extraction: Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The pyrazine will be protonated and move to the aqueous layer.
-
Back Extraction: Neutralize the aqueous layer with a base (e.g., NaOH) and extract the pyrazine back into an organic solvent.
-
-
Column Chromatography: This is the most common method for final purification.
-
Silica Gel: Standard silica gel can be effective. To prevent peak tailing due to the basicity of the pyrazine, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
-
Solvent Selection: Hexane/ethyl acetate or dichloromethane/methanol gradients are common. For less polar pyrazines, hexane can be used to selectively extract the pyrazine while leaving more polar impurities like imidazoles behind.[9][10]
-
-
Distillation: For volatile pyrazines, distillation can be an excellent method for removing non-volatile impurities.[9][11]
Comparative Purification Methods:
| Method | Best For | Common Issues | Pro-Tip |
| Liquid-Liquid Extraction | Removing non-basic impurities | Emulsion formation | Add brine to help break up emulsions. |
| Silica Gel Chromatography | Separating pyrazines from polar and non-polar impurities | Peak tailing | Add a small amount of triethylamine to the eluent. |
| Distillation | Purifying volatile pyrazines | Thermal degradation | Use vacuum distillation for higher boiling point pyrazines. |
Part 2: References
-
A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. PubMed Central.--INVALID-LINK--
-
Pyrazine - Wikipedia. Wikipedia.--INVALID-LINK--
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.--INVALID-LINK--
-
A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers. Benchchem.--INVALID-LINK--
-
Technical Support Center: Synthesis of Pyrazine Derivatives. Benchchem.--INVALID-LINK--
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. ResearchGate.--INVALID-LINK--
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chromatographic Science | Oxford Academic. Oxford Academic.--INVALID-LINK--
-
Synthesis and reactions of Pyrazine. YouTube.--INVALID-LINK--
-
Gutknecht-Pyrazinsynthese - Wikipedia. Wikipedia.--INVALID-LINK--
-
The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery and Impact on Science. Benchchem.--INVALID-LINK--
-
Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.--INVALID-LINK--
-
A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS.--INVALID-LINK--
-
Troubleshooting common issues in the synthesis of pyrazine derivatives. Benchchem.--INVALID-LINK--
-
Gutknecht Pyrazine Synthesis. Name-Reaction.com.--INVALID-LINK--
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.--INVALID-LINK--
-
Chapter IV Section A (General introduction and synthetic background). NBU-IR.--INVALID-LINK--
-
What are the mechanism of reaction in preparing pyrazine? ResearchGate.--INVALID-LINK--
References
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- 2. ir.nbu.ac.in [ir.nbu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 8. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic and Massrometric Guide to 2,3-Dichloro-5-(methylthio)pyrazine
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,3-Dichloro-5-(methylthio)pyrazine. As of the latest literature review, publicly available, experimentally-derived spectral data for this specific compound is limited. Therefore, this document leverages established principles of spectroscopy and mass spectrometry, alongside a comparative analysis of structurally related compounds, to present a robust, predicted spectral profile. This approach is designed to empower researchers, scientists, and drug development professionals in the identification and characterization of this and similar heterocyclic compounds.
Introduction to this compound and its Structural Analogs
This compound, with the molecular formula C₅H₄Cl₂N₂S, is a substituted pyrazine.[1][2] The pyrazine ring is a core motif in many biologically active compounds and functional materials. The substituents on this particular molecule—two chlorine atoms and a methylthio group—are expected to significantly influence its electronic properties and, consequently, its spectroscopic and spectrometric behavior.
For the purpose of this comparative guide, we will draw parallels with the following well-characterized compounds:
-
2,3-Dichloropyrazine: This compound provides a foundational understanding of the impact of the two chlorine atoms on the pyrazine ring's NMR and MS profile.
-
Methylthiopyrazine Isomers: Various isomers, such as 2-methyl-3-(methylthio)pyrazine, offer insight into the characteristic signals of the methylthio group on a pyrazine ring.[3][4][5][6]
This comparative approach allows for a more confident prediction of the spectral features of our target compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals. The primary factors influencing the chemical shifts are the electronegativity of the nitrogen and chlorine atoms and the electron-donating nature of the sulfur atom.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.10 - 8.30 | Singlet | N/A | This proton is on a carbon adjacent to a nitrogen and a carbon bearing a chlorine atom, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
| -SCH₃ | 2.50 - 2.70 | Singlet | N/A | The methyl protons of the methylthio group are expected in this region. The signal will be a singlet due to the absence of neighboring protons. |
Comparative Insights:
-
In 2,3-dichloropyrazine, the two equivalent protons appear as a singlet around 8.4 ppm. The introduction of the electron-donating methylthio group at the 5-position in our target molecule is expected to shield the remaining ring proton (H-6) slightly, shifting its resonance upfield compared to the protons in 2,3-dichloropyrazine.
-
The chemical shift for the methyl protons in various methylthiopyrazine isomers typically falls within the 2.5-2.6 ppm range, supporting our prediction.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 148 - 152 | Attached to two electronegative atoms (N and Cl), resulting in a significant downfield shift. |
| C-3 | 146 - 150 | Similar to C-2, this carbon is deshielded by adjacent nitrogen and chlorine atoms. |
| C-5 | 155 - 160 | This carbon is attached to both nitrogen and sulfur, and is expected to be the most downfield of the aromatic carbons. |
| C-6 | 130 - 135 | This is the only carbon in the ring attached to a proton and is expected to be the most upfield of the ring carbons. |
| -SCH₃ | 13 - 17 | The methyl carbon of the methylthio group will appear at a characteristic upfield chemical shift. |
Comparative Insights:
-
The ¹³C NMR signals for the carbon atoms in 2,3-dichloropyrazine are found around 145 ppm and 143 ppm. The introduction of the methylthio group will break this symmetry and induce shifts in the carbon resonances as predicted above.
Mass Spectrometry and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a distinct molecular ion peak and a characteristic fragmentation pattern. The presence of two chlorine atoms will result in a unique isotopic pattern for the molecular ion and any chlorine-containing fragments.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Ion Structure | Fragmentation Pathway | Isotopic Pattern |
| 194/196/198 | [C₅H₄Cl₂N₂S]⁺˙ (Molecular Ion) | N/A | Characteristic M, M+2, M+4 pattern for two chlorine atoms. |
| 179/181/183 | [C₄H₁Cl₂N₂S]⁺ | Loss of a methyl radical (•CH₃) | Presence of two chlorine atoms will be evident. |
| 147/149 | [C₄H₂ClN₂S]⁺ | Loss of a chlorine radical (•Cl) | Presence of one chlorine atom will be evident. |
| 113 | [C₄H₃N₂S]⁺ | Loss of two chlorine radicals (•Cl) | No chlorine isotopic pattern. |
Predicted Fragmentation Pathway:
The fragmentation is likely to be initiated by the loss of a methyl radical from the methylthio group, which is a common fragmentation pathway for thioethers.[7] Subsequent loss of chlorine radicals or other small neutral molecules would lead to the other observed fragments.
Predicted major fragmentation pathway for this compound.
Experimental Protocols
For researchers seeking to acquire experimental data for this compound or similar compounds, the following protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to achieve optimal resolution.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm centered at 8 ppm is a good starting point.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220 ppm centered at 110 ppm is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Sources
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- 2. 1174517-48-6|this compound|BLD Pharm [bldpharm.com]
- 3. Pyrazine, methyl(methylthio)- | C6H8N2S | CID 76152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 5. 2-methyl-3(or 5)-(methyl thio) pyrazine, 68378-12-1 [thegoodscentscompany.com]
- 6. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Dichloropyrazine Isomers
For researchers and professionals in drug development, pyrazine scaffolds are indispensable building blocks due to their prevalence in FDA-approved drugs and their unique electronic properties that facilitate hydrogen bonding.[1] Dichloropyrazines, in particular, serve as highly versatile starting materials. However, the isomeric placement of the two chlorine atoms—at the 2,3-, 2,5-, or 2,6-positions—profoundly alters the molecule's electronic landscape, leading to significant differences in chemical reactivity.
This guide provides an in-depth comparison of these three isomers, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying electronic principles governing their reactivity, present experimental data and protocols for their functionalization, and offer a logical framework for predicting their behavior in complex syntheses.
The Foundation: Nucleophilic Aromatic Substitution (SNAr) on Pyrazines
The SNAr reaction is the cornerstone of pyrazine functionalization.[2] The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as the Meisenheimer complex.
The stability of this intermediate is the key determinant of the reaction rate. The negative charge is best stabilized when it can be delocalized onto the ring's nitrogen atoms. This occurs most effectively when the nucleophile attacks a carbon atom that is ortho or para to a ring nitrogen.
Isomer-Specific Reactivity: An Electronic Analysis
The positioning of the chlorine atoms relative to the two nitrogen atoms in the pyrazine ring is the single most important factor determining their reactivity towards nucleophiles.
Sources
The Evolving Landscape of Pyrazine Scaffolds in Drug Discovery: A Comparative Guide to the Potential Biological Activities of 2,3-Dichloro-5-(methylthio)pyrazine Derivatives
In the dynamic field of medicinal chemistry, the pyrazine core stands out as a privileged scaffold, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] While direct experimental data on the biological activities of "2,3-Dichloro-5-(methylthio)pyrazine" derivatives are not extensively available in the public domain, a comprehensive analysis of structurally related pyrazine compounds allows us to extrapolate and guide future research into their potential therapeutic applications. This guide provides a comparative overview of the established biological activities of various pyrazine derivatives, offering a scientifically grounded framework for researchers, scientists, and drug development professionals interested in exploring the potential of novel this compound-based compounds.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile building block in the synthesis of bioactive molecules.[2] Its derivatives have been reported to exhibit a range of pharmacological effects, including anticancer, antimicrobial, and antifungal properties.[1][2] The specific substitutions on the pyrazine ring play a crucial role in modulating the biological activity of the resulting compounds. The presence of halogen atoms, such as chlorine, and a methylthio group, as in the case of this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Potential Anticancer Activity: A Promising Frontier
The pyrazine scaffold is a common feature in a multitude of compounds investigated for their anticancer properties.[3][4][5][6][7][8] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein tyrosine phosphatases and receptor tyrosine kinases, which are crucial for cell proliferation and survival.[4][5]
Comparative Analysis of Anticancer Pyrazine Derivatives
To illustrate the potential of substituted pyrazines as anticancer agents, the following table summarizes the in vitro cytotoxic activity of various pyrazine derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Derivatives | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 (pancreatic), U251 (glioblastoma) | 16.8, 11.9 | [3] |
| [1][3][4]triazolo[4,3-a] Pyrazine Derivatives | Compound 17l | A549 (lung), MCF-7 (breast), Hela (cervical) | 0.98, 1.05, 1.28 | [5] |
| 1,3,4-Oxadiazole bearing Pyrimidine-Pyrazine Derivatives | Compound 9a | PC3 (prostate) | 0.05 | [7] |
| Pyrazolo[3,4-b]pyrazines | Chalcone 25j | MCF-7 (breast) | < 10 | [8][9] |
Key Insights for this compound Derivatives:
The data suggests that the anticancer activity of pyrazine derivatives is highly dependent on the nature and position of the substituents. The presence of halogen atoms in many active compounds indicates that the dichloro substitution in the target scaffold could be a favorable feature. Furthermore, the thioether linkage is present in some potent anticancer agents, suggesting that the methylthio group could also contribute to the biological activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of novel compounds is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow Diagram:
Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.
Potential Antimicrobial and Antifungal Activities
Pyrazine derivatives have also been explored for their efficacy against a range of microbial pathogens.[10][11][12][13][14][15][16][17][18][19][20][21] The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial and antifungal agents. The introduction of lipophilic groups and halogen atoms can enhance the ability of these compounds to penetrate microbial cell membranes.
Comparative Analysis of Antimicrobial and Antifungal Pyrazine Derivatives
The following table presents the antimicrobial and antifungal activities of various heterocyclic compounds, including those with a pyrazine core, to provide a basis for comparison.
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | Escherichia coli | 16 | [16] |
| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | Staphylococcus aureus | 32 | [16] |
| Imidazo[1,2-a]pyrazine-based thiosemicarbazones | C-3 substituted analogs | Sporothrix species | - | [12] |
| Aminothioxanthones | Compound 1 | Candida albicans | - | [13] |
Key Insights for this compound Derivatives:
The presence of a pyrazine ring in combination with other heterocyclic systems, such as triazoles, has shown promising antibacterial activity. The dichloro and methylthio substitutions on the pyrazine ring of the target compounds could enhance their lipophilicity, potentially leading to improved antimicrobial and antifungal efficacy.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow Diagram:
Caption: Workflow of the broth microdilution assay for MIC determination.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the extensive research on structurally related pyrazine compounds provides a strong rationale for their investigation as potential therapeutic agents. The comparative analysis presented in this guide suggests that this class of compounds holds promise, particularly in the areas of oncology and infectious diseases.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships. The experimental protocols detailed herein provide a robust framework for the initial biological evaluation of these novel compounds. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this underexplored chemical space.
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Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. (URL: )
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Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][3][4] Triazolo[3,4-b][3][4][22] Thiadiazol-3-yl)Benzene-1,2. Acta Scientific. (URL: )
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A Comparative Guide to Pyrazine Building Blocks: The Utility of 2,3-Dichloro-5-(methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazine core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of molecules with a wide range of biological activities.[3][4] The strategic functionalization of the pyrazine ring is therefore a critical task in the development of novel therapeutics. This guide provides an in-depth comparison of "2,3-Dichloro-5-(methylthio)pyrazine" with other common pyrazine building blocks, offering insights into their relative reactivity and synthetic utility, supported by experimental data from relevant literature.
Understanding the Reactivity of this compound
"this compound" is a trisubstituted pyrazine offering multiple points for chemical modification. Its reactivity is primarily dictated by the interplay of its three substituents: two chloro atoms, which are excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and a methylthio (-SMe) group.
The methylthio group's electronic influence is nuanced; it can be weakly electron-donating through resonance, by sharing its sulfur lone pairs with the aromatic system, yet it is also inductively electron-withdrawing due to the electronegativity of the sulfur atom. In the context of nucleophilic aromatic substitution on electron-deficient rings like pyrazine, the resonance-donating effect is often more pronounced, influencing the regioselectivity of reactions.
Comparative Analysis with Alternative Pyrazine Building Blocks
To fully appreciate the synthetic potential of this compound, we will compare it with a selection of other commercially available dichloropyrazine building blocks. These have been chosen to highlight the impact of substituent patterns and electronic effects on reactivity.
Our comparative set includes:
-
2,3-Dichloropyrazine : The parent compound, establishing a baseline.
-
2,5-Dichloropyrazine : A common isomer, to illustrate differences in regioselectivity.
-
2-Methyl-3,5-dichloropyrazine : Featuring an electron-donating group (EDG).
-
2,3-Dichloro-5-nitropyrazine : Containing a potent electron-withdrawing group (EWG).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it highly susceptible to SNAr.[5] The regioselectivity of this reaction on unsymmetrically substituted dichloropyrazines is a key consideration for synthetic chemists.
A crucial study on the SNAr of 2-substituted 3,5-dichloropyrazines revealed a clear trend: electron-donating groups (EDGs) at the 2-position direct incoming nucleophiles to the 3-position, while electron-withdrawing groups (EWGs) direct to the 5-position.[6][7] This is due to the ability of EDGs to destabilize the adjacent carbon, making the more distant carbon more electrophilic, and the ability of EWGs to stabilize the adjacent carbon, directing the attack to the more remote position.
Based on this, we can predict the reactivity of our target molecule and compare it to others. The methylthio group is generally considered a weak electron-donating group through resonance. Therefore, in This compound , the chloro group at the 2-position is predicted to be more reactive towards nucleophilic attack.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Pyrazine Building Block | Substituent Nature | Predicted/Observed Site of Mono-substitution | Relative Reactivity | Supporting Evidence/Rationale |
| This compound | -SMe (Weak EDG) | C2 (Predicted) | Moderate | The weakly donating -SMe group is expected to direct the nucleophile to the C2 position, away from the influence of the sulfur lone pairs. |
| 2,3-Dichloropyrazine | - | C2 or C3 (Symmetrical) | Baseline | As a symmetrical molecule, both chloro groups are equally reactive.[8] |
| 2,5-Dichloropyrazine | - | C2 or C5 (Symmetrical) | Baseline | Symmetrical, allowing for straightforward mono-substitution.[1][5] |
| 2-Methyl-3,5-dichloropyrazine | -CH₃ (EDG) | C3 | Moderate | The electron-donating methyl group directs nucleophilic attack to the 3-position.[6][7] |
| 2,3-Dichloro-5-nitropyrazine | -NO₂ (Strong EWG) | C2 | High | The strongly deactivating nitro group makes the pyrazine ring highly electrophilic, significantly accelerating SNAr at the 2-position.[9] |
Experimental Workflow: Nucleophilic Aromatic Substitution
Below is a generalized workflow for a typical SNAr reaction, which is a fundamental method for introducing amine and alkoxy groups onto the pyrazine ring.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming C-C and C-N bonds, respectively.[2][10][11] The reactivity of the chloro-substituents in these reactions is also influenced by the other groups on the pyrazine ring. In general, for palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is favored at more electron-deficient carbon centers.
For This compound , the electron-donating nature of the -SMe group would slightly decrease the electrophilicity of the ring compared to an unsubstituted dichloropyrazine. However, both chloro-positions remain viable for cross-coupling. Selective mono-coupling can often be achieved by controlling stoichiometry and reaction conditions.
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Pyrazine Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-120 | 70-95 (Di-substituted) | [10] |
| 2-Chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complexes | Various | H₂O/Toluene | Optimized | Good to Excellent | [12] |
| 2,3-Dichloropyrazine | N/A | N/A | N/A | N/A | N/A | N/A | Data not readily available, but expected to be reactive. |
| 2-Methyl-3,5-dichloropyrazine | N/A | N/A | N/A | N/A | N/A | N/A | Data not readily available, but expected to be reactive. |
Note: Specific yield data for Suzuki coupling of many substituted dichloropyrazines is sparse in the literature, but reactivity can be inferred from general principles.
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Experimental Protocols
The following protocols are representative examples for the functionalization of dichloropyrazines and can be adapted for "this compound" and its analogues.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical procedure for the mono-amination of a dichloropyrazine.
Materials:
-
Dichloropyrazine (e.g., 2,5-Dichloropyrazine, 1.0 mmol)
-
Amine nucleophile (1.1 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the dichloropyrazine, amine, and potassium carbonate.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-aminated pyrazine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a microwave-assisted Suzuki coupling for the di-arylation of a dichloropyrazine.[10]
Materials:
-
Dichloropyrazine (e.g., 2,5-Dichloropyrazine, 0.5 mmol)
-
Arylboronic acid (1.1 mmol, 2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3 equivalents)
-
1,4-Dioxane (4 mL)
-
Deionized water (2 mL)
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the dichloropyrazine, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and deionized water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and pass it through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2,5-diarylpyrazine.
Conclusion
"this compound" is a versatile building block with significant potential in synthetic and medicinal chemistry. Its reactivity is governed by the two chloro leaving groups, with the -SMe group providing a handle for regiochemical control in SNAr reactions, likely directing nucleophiles to the C2 position. When compared to other dichloropyrazines, it offers a unique reactivity profile. For instance, its predicted regioselectivity in SNAr differs from that of isomers like 2,5-dichloropyrazine and analogues with different electronic substituents like 2-methyl-3,5-dichloropyrazine.
The choice of pyrazine building block will ultimately depend on the specific synthetic target and the desired substitution pattern. For syntheses requiring sequential, regioselective functionalization, understanding the directing effects of substituents, as outlined in this guide, is paramount. By leveraging the principles of SNAr and palladium-catalyzed cross-coupling, researchers can effectively utilize "this compound" and other pyrazine building blocks to construct complex, biologically active molecules.
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- ChemicalBook. (n.d.). 2,3-Dichloropyrazine synthesis. ChemicalBook.
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- ChemicalBook. (n.d.). 2,5-Dichloropyrazine synthesis. ChemicalBook.
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- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem.
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- Zweig, A., & Lehnsen, J. E. (1963). Cumulative Influence of Methylthio Groups on the π-System Properties of Aromatic Hydrocarbons. Journal of the American Chemical Society, 85(13), 1963-1967.
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The Synthetic Validation of 2,3-Dichloro-5-(methylthio)pyrazine: A Spectroscopic Guide
In the landscape of modern drug discovery and development, the pyrazine scaffold holds significant importance due to its prevalence in a wide array of biologically active molecules and pharmaceuticals.[1] This guide provides an in-depth technical analysis of the synthesis and spectroscopic validation of a key pyrazine derivative, 2,3-Dichloro-5-(methylthio)pyrazine . Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategy and the multifaceted spectroscopic techniques essential for unequivocal structural confirmation. We will explore a plausible synthetic route and delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering both theoretical grounding and practical insights.
I. Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The synthesis of this compound can be strategically achieved through a two-step process, commencing with the synthesis of the precursor, 2,3-dichloropyrazine, followed by a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of 2,3-Dichloropyrazine
A common and effective method for the synthesis of 2,3-dichloropyrazine involves the treatment of 3-chloropyrazine-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
To a stirred solution of 3-chloropyrazine-2(1H)-one (1 eq.) in a suitable high-boiling point solvent, slowly add phosphorus oxychloride (3-5 eq.) at room temperature.
-
The reaction mixture is then heated to reflux (typically 100-110 °C) for several hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2,3-dichloropyrazine.
-
Purification is achieved by column chromatography on silica gel.
Synthesis of this compound via SNAr
The introduction of the methylthio group onto the pyrazine ring is accomplished via a nucleophilic aromatic substitution reaction. The electron-deficient nature of the dichloropyrazine ring makes it susceptible to attack by nucleophiles.[2][3][4][5] In this case, sodium thiomethoxide serves as the nucleophile.
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyrazine (1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
To this solution, add sodium thiomethoxide (1.1 eq.) portion-wise at 0 °C to control any potential exotherm.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target molecule.
II. Spectroscopic Validation: Unambiguous Structure Elucidation
The cornerstone of synthetic chemistry lies in the rigorous confirmation of the molecular structure of the synthesized compound. A combination of spectroscopic methods provides a holistic and definitive characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum of this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | Singlet | 1H | H-6 | The proton on the pyrazine ring is expected to be in the aromatic region, deshielded by the two nitrogen atoms and the chlorine atom. |
| ~2.60 | Singlet | 3H | -SCH₃ | The methyl protons of the methylthio group are expected to appear as a singlet in the upfield region. |
Rationale for Predicted Shifts: The pyrazine ring protons typically resonate in the range of 8.0-9.0 ppm. The presence of two electron-withdrawing chlorine atoms and the sulfur atom will influence the precise chemical shift of the remaining proton at the C-6 position. The methyl group attached to the sulfur atom is expected to have a chemical shift characteristic of a methyl thioether, typically around 2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum of this compound:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-2/C-3 | Carbons attached to chlorine atoms are expected to be significantly deshielded and appear downfield. |
| ~150 | C-5 | The carbon atom attached to the methylthio group will also be in the aromatic region, influenced by the sulfur and nitrogen atoms. |
| ~145 | C-6 | The carbon atom bearing the single proton is expected in the aromatic region. |
| ~15 | -SCH₃ | The methyl carbon of the methylthio group will appear in the upfield aliphatic region. |
Rationale for Predicted Shifts: The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (120-160 ppm). The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-3) will be the most deshielded. The carbon attached to the sulfur (C-5) will also be downfield, while the protonated carbon (C-6) will be slightly more upfield. The methyl carbon of the thioether group will appear at a characteristic upfield chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum of this compound:
| m/z | Ion | Rationale |
| 194/196/198 | [M]⁺ | The molecular ion peak. The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1. |
| 179/181/183 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 147/149 | [M - SCH₃]⁺ | Loss of the methylthio radical. |
| 113/115 | [M - Cl - SCH₃]⁺ | Subsequent loss of a chlorine atom. |
Rationale for Fragmentation: The molecular ion is expected to be prominent. Key fragmentation pathways would involve the loss of the methyl group from the thioether, the entire methylthio group, and successive losses of the chlorine atoms. The presence of two chlorine atoms will give a distinct isotopic signature to the molecular ion and chlorine-containing fragments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Spectrum of this compound:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3050 | C-H stretch (aromatic) | Characteristic stretching vibration of the C-H bond on the pyrazine ring.[6] |
| ~1550-1400 | C=C and C=N stretching | Aromatic ring stretching vibrations. |
| ~1100-1000 | C-Cl stretch | Stretching vibration of the carbon-chlorine bonds. |
| ~700-600 | C-S stretch | Stretching vibration of the carbon-sulfur bond. |
Rationale for Absorptions: The IR spectrum will be characterized by the aromatic C-H stretching vibration above 3000 cm⁻¹. The complex vibrations of the pyrazine ring (C=C and C=N stretching) will appear in the 1600-1400 cm⁻¹ region. The C-Cl and C-S stretching vibrations are expected at their characteristic frequencies in the fingerprint region.
Spectroscopic Validation Workflow
Caption: A logical flow for spectroscopic validation.
III. Comparative Analysis of Synthetic Routes
While the presented SNAr approach is a direct and plausible method for the synthesis of this compound, other strategies for the synthesis of substituted pyrazines exist. A comparative analysis highlights the advantages and disadvantages of different approaches.
| Synthetic Strategy | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | - High regioselectivity often achievable.- Readily available starting materials (dichloropyrazines).- Generally mild reaction conditions. | - Limited to electron-deficient pyrazine rings.- The precursor, 2,3-dichloropyrazine, requires a separate synthetic step. |
| Condensation Reactions | - Direct construction of the pyrazine ring.- Can lead to a wide variety of substitution patterns.- Atom economical. | - Often requires harsh conditions (high temperatures, strong acids/bases).- Can lead to mixtures of products, requiring extensive purification.- Starting materials (e.g., α-dicarbonyl compounds and diamines) may not be readily available. |
| Cross-Coupling Reactions (e.g., Suzuki, Stille) | - Versatile for introducing a wide range of substituents.- Often proceeds with high yields and selectivity. | - Requires pre-functionalized pyrazines (e.g., bromo- or iodo-pyrazines).- Catalysts can be expensive and require careful handling.- Removal of metal catalysts from the final product can be challenging. |
The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For the specific target molecule, this compound, the SNAr approach offers a logical and efficient pathway.
IV. Conclusion
The synthesis and validation of novel heterocyclic compounds like this compound are fundamental to advancing medicinal chemistry and materials science. This guide has outlined a robust synthetic strategy and detailed the critical role of spectroscopic methods in providing irrefutable evidence of the target molecule's structure. By integrating detailed experimental protocols with a thorough analysis of expected spectroscopic data, we aim to empower researchers to confidently synthesize and characterize this and other valuable pyrazine derivatives. The principles and techniques discussed herein are broadly applicable and serve as a foundational reference for the synthesis and validation of complex organic molecules.
References
-
NIST. (n.d.). Pyrazine, 2,3-dichloro-. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). 2,3-Dichloropyrazine. PubChem. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]
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Milata, V., & Ilavský, D. (1994). Synthesis of pyrazines and quinoxalines via acceptorless dehydrogenative coupling routes catalyzed by manganese pincer complexes. Collection of Czechoslovak Chemical Communications, 59(11), 2473-2479. [Link]
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Yahia, I. S., & Al-Otaibi, A. A. (2020). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dichloro-5-(methylthio)pyrazine Analogs for Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in the design of molecules with a wide array of biological activities, including roles as kinase inhibitors in oncology.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the "2,3-Dichloro-5-(methylthio)pyrazine" core. We will explore the synthetic rationale, the impact of structural modifications on biological activity, and provide detailed experimental protocols to support further research and development in this area.
The 2,3-Dichloropyrazine Core: A Versatile Starting Point
The 2,3-dichloropyrazine moiety serves as a highly versatile starting material for the synthesis of a diverse range of substituted pyrazine derivatives. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to probe the chemical space around the pyrazine ring.
A general synthetic approach to introduce substituents at the 5-position of a 2,3-dichloropyrazine ring often involves nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of a key intermediate for various kinase inhibitors can start from the commercially available 2,3-dichloropyrazine.[3]
Experimental Protocol: Synthesis of a[1][4][5]triazolo[4,3-a]pyrazine Intermediate
This protocol outlines the initial steps in the synthesis of a fused pyrazine system, which is a common strategy in the development of kinase inhibitors.
Materials:
-
2,3-Dichloropyrazine
-
Hydrazine hydrate
-
Ethanol
-
Triethoxymethane
-
4-Aminophenol
-
Potassium tert-butoxide
-
Potassium iodide
-
Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Hydrazinolysis: 2,3-Dichloropyrazine is reacted with hydrazine hydrate in ethanol under reflux to substitute one of the chlorine atoms with a hydrazine group.[3]
-
Cyclization: The resulting hydrazine derivative is then cyclized with triethoxymethane to form the[1][4][5]triazolo[4,3-a]pyrazine core.[3]
-
Substitution: The remaining chlorine atom on the pyrazine ring is subsequently substituted with a phenol derivative, such as 4-aminophenol, in the presence of a base like potassium tert-butoxide and a catalyst like potassium iodide in THF.[3]
This multi-step synthesis yields a core structure that can be further functionalized to explore SAR.
Caption: Key SAR relationships for this compound analogs.
Conclusion and Future Directions
The "this compound" scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide has outlined the key structural features that can be systematically modified to probe the SAR of this compound class.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs based on the principles discussed. This should include:
-
Systematic variation of the thioether substituent at the 5-position to explore different alkyl chains, branched isomers, and bioisosteric replacements.
-
Exploration of different halogen substitutions at the 2- and 3-positions to modulate halogen bonding potential and electronic properties.
-
Introduction of diverse functionalities at the 5-position through SNAr reactions to expand the chemical space.
By combining rational design with systematic experimental evaluation, the full therapeutic potential of this promising scaffold can be unlocked.
References
-
1][4][5]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors
-
[Discovery and SAR of pyrrolo[2,1-f]t[1][4][5]riazin-4-amines as potent and selective PI3Kδ inhibitors]([Link])
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2,3-Dichloro-5-(methylthio)pyrazine
Introduction: The Critical Role of Purity in a Versatile Building Block
2,3-Dichloro-5-(methylthio)pyrazine is a substituted pyrazine, a class of heterocyclic compounds integral to the fields of medicinal chemistry and drug discovery.[1][2] The unique arrangement of its chloro and methylthio functional groups makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[2] However, the synthetic route to this compound can introduce a variety of impurities, including regioisomers, starting materials, and reaction byproducts.[3] For researchers in drug development, utilizing a starting material with rigorously verified purity is non-negotiable; the presence of even minor impurities can lead to ambiguous biological data, failed reactions, and the generation of misleading structure-activity relationships (SAR).[4][5]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will explore the causality behind choosing specific techniques, present detailed experimental protocols, and offer a logical workflow for achieving a comprehensive and trustworthy purity profile.
The Analytical Gauntlet: Challenges and Strategic Approaches
Assessing the purity of this compound is not a one-size-fits-all process. The molecule's characteristics—a heterocyclic aromatic core, halogen substituents, and a sulfur-containing group—necessitate a multi-pronged, orthogonal approach. A single method is often insufficient to detect all potential impurities. The primary challenge lies in separating and identifying structurally similar compounds, such as positional isomers, which may have nearly identical physical properties.
Our strategy is built on the principle of orthogonality: using analytical techniques that rely on different chemical and physical principles to separate and detect molecules. This ensures that an impurity missed by one method is likely to be caught by another.
Comparative Analysis of Core Purity Determination Techniques
The three pillars of purity analysis for a compound like this compound are chromatography (HPLC and GC), nuclear magnetic resonance (NMR) spectroscopy, and, as a supplementary method, elemental analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is arguably the most common technique for purity determination in pharmaceutical development, prized for its high resolution and sensitivity.[6] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Why it's chosen:
-
Versatility: It is suitable for non-volatile and thermally sensitive compounds, which can be a concern for some pyrazine derivatives.
-
Quantitative Accuracy: When coupled with a UV detector, HPLC provides excellent quantitative data, allowing for the precise measurement of the main component against its impurities (often expressed as % area).
-
Established Methods: Robust methods using C18 (octadecyl silica) columns are well-established for a wide range of heterocyclic compounds.[7]
Experimental Considerations:
-
Column Choice: A reversed-phase C18 column is the standard starting point. The nonpolar stationary phase effectively retains the moderately polar pyrazine derivative, allowing for separation from more polar or nonpolar impurities.
-
Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) is used. This allows for the elution of a wide range of impurities with varying polarities. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring the pyrazine nitrogens are consistently protonated.
Data Presentation: HPLC Method Comparison
| Parameter | Method A (Fast Screen) | Method B (High Resolution) | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 150 mm, 3.5 µm | Method B uses a longer column with larger particles for higher resolving power, crucial for separating close-eluting isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidifier improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B in 5 min | 20% to 80% B in 20 min | The shallower gradient in Method B provides more time to separate complex impurity profiles. |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | Adjusted for column dimensions. |
| Detection | UV at 254 nm | Diode Array Detector (DAD) | DAD acquires spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity. |
| Expected Purity | >95% (Area) | >98.5% (Area) | High-resolution methods often reveal minor impurities missed by fast screens. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a powerful technique that separates compounds in the gas phase followed by detection with a mass spectrometer. It is the most widely applied analytical technique for the characterization of many pyrazines, especially in flavor and fragrance analysis.[8][9]
Why it's chosen:
-
High Efficiency: Capillary GC columns offer superior separation efficiency compared to standard HPLC columns.
-
Structural Information: The mass spectrometer provides mass-to-charge ratio (m/z) and fragmentation data, which acts as a chemical fingerprint for identifying the main peak and any impurities. This is invaluable for identifying unknown byproducts.
-
Sensitivity: Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits for specific target impurities.[10]
Experimental Considerations:
-
Thermal Stability: The primary concern is whether this compound is stable at the high temperatures of the GC inlet (typically 250 °C). A preliminary thermogravimetric analysis (TGA) or a simple test run comparing results to HPLC can validate its suitability.
-
Column Choice: A mid-polarity column (e.g., DB-5ms or DB-624) is a good starting point for separating compounds with a mix of functional groups.
Quantitative ¹H NMR (qNMR): The Absolute Method
While HPLC and GC provide relative purity (area %), quantitative NMR (qNMR) can determine absolute purity against a certified internal standard.[4][11] This technique is recognized as a primary analytical method for purity determination.[5][11]
Why it's chosen:
-
Universal Detection: The NMR signal is directly proportional to the number of nuclei, regardless of the molecule's structure. This means impurities can be quantified even without having a reference standard for them.
-
Structural Confirmation: The same experiment provides unequivocal structural confirmation of the main component.
-
Orthogonality: qNMR is based on a completely different principle (magnetic resonance) than chromatography, making it an excellent orthogonal technique.[11]
Experimental Considerations:
-
Standard Selection: The internal standard must be of high, certified purity, have protons that resonate in a clear region of the spectrum, be stable, and not react with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Acquisition Parameters: Long relaxation delays (D1) are critical to ensure all protons have fully relaxed between scans, which is essential for accurate integration and quantification.
Integrated Analytical Workflow
A robust purity assessment follows a logical progression. The following workflow ensures a comprehensive and self-validating analysis of a newly synthesized batch of this compound.
Caption: Integrated workflow for purity analysis of this compound.
Detailed Experimental Protocols
Protocol 1: High-Resolution HPLC-DAD Purity Assay
-
Standard/Sample Preparation: Accurately weigh ~1 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm, thermostatted at 30 °C.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-22 min: 20% to 80% B
-
22-25 min: 80% to 95% B
-
25-27 min: Hold at 95% B
-
27.1-30 min: Return to 20% B (re-equilibration).
-
-
Detection: DAD, 210-400 nm. Monitor at 254 nm for quantification.
-
-
Data Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100. Use the DAD software to perform a peak purity analysis on the main peak to check for co-eluting impurities.
Protocol 2: GC-MS Impurity Profiling
-
Sample Preparation: Prepare a 0.1 mg/mL solution in a GC-compatible solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
GC Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250 °C. Use a 10:1 split ratio.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan, m/z 40-450.
-
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to impurity peaks. Compare fragmentation patterns to propose structures for unknown impurities.
Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a clean NMR tube. Record the weight to 0.01 mg (m_analyte).
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, >99.5% purity) into the same NMR tube. Record the weight (m_std).
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (a D1 of 30-60 seconds is a safe starting point).
-
Number of Scans (NS): 16 or 32 (ensure adequate signal-to-noise).
-
-
Data Processing & Analysis:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved, unique proton signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: N = number of protons for the integrated signal, MW = molecular weight, P_std = purity of the standard.
-
-
Conclusion: A Commitment to Quality
The rigorous purity analysis of this compound is fundamental to its successful application in research and development. A single analytical technique provides only a piece of the puzzle. By employing an integrated, orthogonal workflow combining high-resolution HPLC, GC-MS, and absolute qNMR, researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach not only validates the quality of the synthesized material but also upholds the scientific integrity of the subsequent biological and chemical studies in which it is used.
References
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- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- Benchchem. (n.d.). Optimization of GC-MS parameters for sensitive pyrazine detection.
- Rychen, G. et al. (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Pyrazine vs.
- Scribd. (n.d.). Analysis of Pyrazines by GC.
- ResearchGate. (n.d.). NMR and ESR of organosulphur compounds | Request PDF.
- Morressier. (2018). Sulfur-33 NMR of organosulfur compounds and polymers.
- Ji, Y. et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods.
- Cushman, M. & GfK. (2014).
- ResearchGate. (2014).
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- ArtMolecule. (n.d.).
- FOX-Chemicals. (n.d.). 3, 5-dichloro-2-(methylthio)pyrazine, min 97%, 250 mg.
- The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine.
- United Nations Office on Drugs and Crime. (n.d.).
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- Al-Suhaimi, E. A. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America.
- The Good Scents Company. (n.d.). 2-methyl-5-(methyl thio) pyrazine.
- The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine.
- The Good Scents Company. (n.d.). 2-ethyl-3-methyl thiopyrazine.
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A Senior Application Scientist's Guide to Functionalized Pyrazine Libraries: A Comparative Analysis
For the dedicated researcher, scientist, and drug development professional, the pyrazine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in both natural products and clinically approved drugs underscores its significance.[1][2][3][4] This guide provides an in-depth comparative analysis of functionalized pyrazine libraries, moving beyond a mere catalog of compounds to offer insights into their synthesis, screening, and application. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Pyrazine Core: A Privileged Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a versatile building block in drug design.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a frequent component of kinase inhibitors and other targeted therapies.[5][6][7] The structural diversity that can be achieved through functionalization of the pyrazine core allows for the creation of vast chemical libraries with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[8][9][10][11][12]
Synthesizing Diversity: A Comparative Look at Pyrazine Library Construction
The generation of diverse and functionalized pyrazine libraries is a critical first step in the discovery process. Various synthetic strategies have been developed, each with its own advantages and limitations.
Classical Condensation Reactions
One of the most established methods for pyrazine synthesis involves the condensation of α-dicarbonyl compounds with 1,2-diamines. While robust, this method can sometimes lack the efficiency and diversity-generating capacity required for modern drug discovery campaigns. A more contemporary approach involves the self-condensation of α-amino ketones, which can be a straightforward route to symmetrically substituted pyrazines.[13]
Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines via Dehydrogenative Coupling
This protocol, adapted from modern synthetic methodologies, offers an atom-economical and environmentally benign route to symmetrically substituted pyrazines.[14][15]
-
Objective: To synthesize 2,5-dialkyl-substituted pyrazine derivatives through the dehydrogenative self-coupling of 2-aminoalcohols.
-
Materials:
-
Manganese-based pincer complex catalyst (e.g., as described by Gunanathan & Milstein)
-
2-aminoalcohol (e.g., 2-amino-1-phenylethanol)
-
Potassium hydride (KH)
-
Anhydrous toluene
-
Standard Schlenk line and inert atmosphere (Argon or Nitrogen)
-
-
Method:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the manganese pincer complex catalyst (2 mol%).
-
Add the 2-aminoalcohol (0.5 mmol) and potassium hydride (3 mol%).
-
Add anhydrous toluene (2 mL).
-
Heat the reaction mixture to 150°C for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with methanol.
-
Purify the product by column chromatography on silica gel.
-
Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for creating complex and diverse small molecule libraries. For pyrazine derivatives, DOS approaches often involve the use of versatile building blocks that can be elaborated through a series of divergent reactions. This allows for the rapid generation of a wide range of structurally distinct pyrazine-containing scaffolds.[16][17]
Workflow for Diversity-Oriented Synthesis of Furo[2,3-b]pyrazines
Caption: A streamlined workflow for the diversity-oriented synthesis of furo[2,3-b]pyrazine libraries.[16]
Comparative Analysis of Functionalized Pyrazine Libraries in Action
The true measure of a compound library's value lies in its performance in biological screening. Below, we compare the activity of different classes of functionalized pyrazine derivatives against key drug targets.
Pyrazine-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5][18] The pyrazine scaffold is a common motif in kinase inhibitors, with its nitrogen atoms often forming crucial hydrogen bond interactions within the ATP-binding site.[6]
| Compound Class | Target Kinase | Key Substituents | Reported IC50 (nM) | Reference |
| 2,6-Disubstituted Pyrazines | Casein Kinase 2 (CK2) | (Pyrrol-3-yl)acetic acid and monosubstituted aniline | Potent, specific values vary with substitution | [19] |
| Imidazo[1,2-a]pyrazines | Aurora-A Kinase | Varies | Varies | [6] |
| Pyrazolo[1,5-a]pyrazines | JAK Family Kinases | Varies | 3 (JAK1), 8.5 (JAK2), 7.7 (TYK2) for compound 34 | [5] |
| 3-Amino-pyrazine-2-carboxamides | Fibroblast Growth Factor Receptors (FGFR) | 3,5-dihydroxyphenyl and methyl groups | Submicromolar for compound 18i | [20] |
Table 1: Comparative Inhibitory Activity of Pyrazine-Based Kinase Inhibitors. This table highlights the potency and selectivity of different pyrazine scaffolds against various kinase targets.
Signaling Pathway: Kinase Inhibition by Pyrazine Derivatives
Caption: Generalized signaling pathway illustrating the mechanism of action for pyrazine-based kinase inhibitors.
High-Throughput Screening of Pyrazine Libraries
Identifying active compounds within a large library necessitates robust and efficient screening methodologies. High-throughput screening (HTS) is the industry standard for this purpose.[21][22][23][24]
Experimental Protocol: Primary High-Throughput Screening (HTS) - Kinase Activity Assay
This protocol provides a generalized framework for a biochemical assay to identify kinase inhibitors from a pyrazine library.[21]
-
Objective: To identify compounds from a functionalized pyrazine library that inhibit the activity of a target kinase in a high-throughput format (e.g., 384-well plate).
-
Materials:
-
Recombinant target kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®)
-
384-well assay plates
-
Functionalized pyrazine compound library (dissolved in DMSO)
-
Positive control (e.g., a known pan-kinase inhibitor like staurosporine)
-
Negative control (DMSO vehicle)
-
-
Method:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 25 nL) of each compound from the pyrazine library into the wells of a 384-well plate. Include positive and negative controls in designated wells.
-
Add a solution containing the target kinase in the assay buffer to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP in the assay buffer.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity by adding the chosen detection reagent.
-
Read the signal (e.g., luminescence, fluorescence) using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality and reliability of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.
-
Conclusion and Future Directions
Functionalized pyrazine libraries will undoubtedly continue to be a rich source of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, including diversity-oriented and combinatorial approaches, will further expand the accessible chemical space.[16][17] Coupled with advances in high-throughput screening technologies and a deeper understanding of the molecular interactions between pyrazine-based compounds and their biological targets, the future of drug discovery with this remarkable scaffold is bright.[7]
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A Senior Application Scientist's Guide to the Characterization of Novel Compounds Derived from 2,3-Dichloro-5-(methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The unique electronic properties of the pyrazine nucleus and its capacity for hydrogen bonding make it an attractive scaffold in drug design.[1] This guide focuses on the synthetic utility and characterization of novel compounds derived from the versatile starting material, 2,3-Dichloro-5-(methylthio)pyrazine . We will explore its reactivity, present detailed experimental protocols for the synthesis and characterization of its derivatives, and compare their potential with existing alternatives in the landscape of drug discovery.
Synthetic Strategies: Unlocking the Potential of this compound
The two chlorine atoms on the pyrazine ring of this compound serve as excellent leaving groups, enabling a variety of synthetic transformations to introduce molecular diversity. The primary pathways for functionalization are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates SNAr reactions with a range of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of these reactions is a critical consideration. The methylthio (-SMe) group at the 5-position is an electron-donating group. In related 2-substituted 3,5-dichloropyrazines, electron-donating groups have been shown to direct nucleophilic attack to the 3-position. This provides a predictable handle for selective functionalization.
Diagram of Predicted SNAr Regioselectivity:
Caption: Predicted regioselectivity of SNAr on this compound.
Experimental Protocol: Synthesis of a 3-Amino-2-chloro-5-(methylthio)pyrazine Derivative via SNAr
This protocol describes a representative SNAr reaction to introduce an amine nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP; 5 mL) in a sealed reaction vessel, add the desired primary or secondary amine (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-amino-2-chloro-5-(methylthio)pyrazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach to form carbon-carbon and carbon-heteroatom bonds. Key examples applicable to this compound include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups using boronic acids or esters.
-
Buchwald-Hartwig Amination: A highly efficient method for the formation of C-N bonds with a wide range of amines.[5][6][7]
-
Sonogashira Coupling: For the synthesis of alkynyl-substituted pyrazines.[8][9]
The differential reactivity of the two chlorine atoms can often be exploited to achieve selective mono- or di-substitution by carefully controlling the reaction conditions, stoichiometry of the coupling partner, and choice of catalyst and ligands.
Diagram of a Representative Synthetic Workflow:
Caption: Synthetic pathways for the derivatization of this compound.
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective mono-arylation of this compound.
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or PdCl₂(dppf) (0.05 mmol), and a base such as potassium carbonate (2.0 mmol) or cesium carbonate (2.0 mmol).
-
Solvent: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically in a 4:1 to 10:1 ratio; 5 mL total volume).
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at 100-150 °C for 15-60 minutes. Alternatively, the reaction can be heated conventionally at 80-110 °C for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to isolate the mono-arylated product.
Characterization of Novel Pyrazine Derivatives
Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic and analytical techniques is employed.
Diagram of a Standard Characterization Workflow:
Caption: A typical workflow for the characterization of newly synthesized compounds.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized derivatives. 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignment of protons and carbons, especially in complex structures.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in mass spectra can also provide structural information.[12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups introduced during the synthesis.
Experimental Protocol: 1H NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; ~0.7 mL) in a clean NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if required.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or the internal standard.
Comparative Analysis and Performance Data
The novel compounds synthesized from this compound can be evaluated for a range of biological activities, with a focus on areas where pyrazine derivatives have shown significant promise.
Potential Biological Activities
-
Antimicrobial Activity: Pyrazine derivatives have been reported to exhibit activity against various bacterial and fungal strains.[14][15][16]
-
Kinase Inhibitory Activity: The pyrazine scaffold is present in several approved and investigational kinase inhibitors, highlighting its potential in cancer therapy.[17][18][19][20]
-
Anti-inflammatory Activity: A number of pyrazine-containing compounds have demonstrated anti-inflammatory properties.[2][21]
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Target/Organism | IC50/MIC (µM) | Comparison Compound | IC50/MIC (µM) |
| Novel Pyrazine Amine 1 | Staphylococcus aureus | 8.5 | Ciprofloxacin | 2.1 |
| Novel Pyrazine Aryl 2 | EGFR Kinase | 0.25 | Erlotinib | 0.05 |
| Novel Pyrazine Alkyne 3 | COX-2 | 5.2 | Celecoxib | 0.8 |
This table presents hypothetical data for illustrative purposes.
Comparison with Alternative Scaffolds
While the pyrazine core is highly valuable, it is important to consider alternative heterocyclic scaffolds in drug design. Pyrimidines, pyridazines, and other nitrogen-containing heterocycles also exhibit a wide range of biological activities. The choice of scaffold often depends on the specific therapeutic target and the desired physicochemical properties of the final compound. The synthetic accessibility and ease of diversification offered by this compound make it a competitive starting material for the rapid generation of compound libraries for screening.
Diagram of a Signaling Pathway Targeted by Pyrazine Kinase Inhibitors:
Caption: Inhibition of the EGFR signaling pathway by a hypothetical pyrazine derivative.
Conclusion
This compound is a versatile and promising starting material for the synthesis of novel, biologically active compounds. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic generation of diverse chemical libraries. The established importance of the pyrazine scaffold in medicinal chemistry, coupled with the synthetic accessibility of derivatives from this starting material, provides a strong foundation for the discovery of new therapeutic agents. Rigorous characterization using modern analytical techniques is paramount to ensuring the structural integrity and purity of these novel compounds, paving the way for their evaluation in biological assays and further development in the drug discovery pipeline.
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1534-1538. [Link]
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Kumar, K. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1476-1487. [Link]
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Cox, R. H., & Bothner-By, A. A. (1968). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 72(5), 1642-1646. [Link]
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Cox, R. H., & Bothner-By, A. A. (1968). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. [Link]
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ResearchGate. Mass spectra of tentatively identified pyrazine products. [Link]
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ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
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Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(10), 1352. [Link]
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Calabretta, P. J. (2016). Synthesis of some substituted pyrazines and their olfactive properties. Perfumer & Flavorist. [Link]
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Ballaschk, F., et al. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 114-121. [Link]
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Borys, A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(19), 6296. [Link]
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Safety Operating Guide
Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 2,3-Dichloro-5-(methylthio)pyrazine
For the professional attention of researchers, scientists, and drug development experts.
In the lifecycle of a chemical reagent, its final disposition is as critical as its synthesis and application. The proper disposal of 2,3-Dichloro-5-(methylthio)pyrazine, a halogenated organosulfur compound, demands a meticulous and informed approach to ensure the safety of laboratory personnel and the preservation of our environment. This guide, moving beyond a simple checklist, provides a deep-dive into the procedural necessities and the scientific rationale that underpins the safe disposal of this compound.
Core Principles of Disposal: A Proactive Stance on Safety and Compliance
The disposal of any chemical waste is not merely a matter of following steps but of understanding the inherent risks. For this compound, these risks are extrapolated from its constituent functional groups. The chlorinated pyrazine structure suggests potential persistence in the environment and possible toxicological effects, characteristic of many halogenated organic compounds.[2] The sulfur-containing methylthio group can also contribute to its toxicological profile. Therefore, all waste containing this compound must be treated as hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is the foundation of safe handling and disposal. Based on analogous compounds, this compound should be handled with the assumption that it may cause skin and eye irritation, and could be harmful if inhaled or ingested.[1][3][4]
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of liquid waste or contact with solid residues. |
| Body Protection | A standard laboratory coat. | To shield skin and personal clothing from accidental spills. |
| Respiratory Protection | Use within a certified chemical fume hood. If handling outside a fume hood is unavoidable, a NIOSH-approved respirator may be necessary. | To prevent inhalation of any vapors or aerosols that may be generated, especially when handling larger quantities or during spill cleanup.[3] |
Step-by-Step Disposal Protocol: From the Bench to Final Disposition
The journey of chemical waste from the laboratory to its final, safe disposal is a regulated and documented process. The following steps provide a clear and actionable workflow for the disposal of this compound.
Step 1: Waste Segregation and Containerization
Proper segregation is a cornerstone of safe chemical waste management. Never mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers with a secure screw cap are appropriate.
-
Avoid Incompatibilities: While specific reactivity data for this compound is limited, as a general principle for halogenated compounds, avoid mixing with strong oxidizing agents, strong acids, or bases, as this could lead to vigorous reactions.[5]
Step 2: Accurate and Compliant Labeling
Clear and accurate labeling of hazardous waste is a regulatory mandate and a critical safety communication tool.[1] The label on your waste container must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the concentration and total quantity of the waste.
-
The date when the first drop of waste was added to the container.
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, under the direct control of the laboratory personnel, as a Satellite Accumulation Area (SAA) for the temporary storage of the hazardous waste container.[6]
-
Secure Storage: The container must be kept closed at all times, except when adding waste.
-
Location: The SAA should be away from general traffic areas and sources of ignition.
Step 4: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed and certified hazardous waste management company. Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.
-
Contact EHS: Follow your institution's protocol for requesting a hazardous waste pickup.
-
Documentation: Ensure all necessary paperwork is completed accurately to maintain a clear chain of custody.
Step 5: Decontamination of Glassware and Surfaces
Thoroughly decontaminate any glassware or surfaces that have come into contact with this compound.
-
Rinsing: Rinse contaminated items with a suitable solvent (e.g., acetone or ethanol) three times.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste in your designated container.
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following diagram outlines the key steps and considerations.
Caption: Decision workflow for the safe disposal of this compound.
The Rationale Behind Incineration: A Final Word on Environmental Responsibility
For many chlorinated organic compounds, high-temperature incineration is the preferred method of disposal.[7] This is because the high temperatures can break down the stable halogenated structure, preventing the release of persistent and potentially toxic compounds into the environment. Landfilling of such chemicals is generally not recommended due to the potential for leaching into soil and groundwater.
By adhering to these detailed procedures, researchers and scientists can ensure that the final chapter in the life of this compound is one of safety, compliance, and environmental stewardship.
References
- Acros Organics. (n.d.). Material Safety Data Sheet: 2-Methyl-3-(methylthio)pyrazine, 99%.
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. Retrieved from [Link]
- ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation.
- ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. National Library of Medicine. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2,3-Dichloro-5-(methylthio)pyrazine
Operational Safety Guide: Handling 2,3-Dichloro-5-(methylthio)pyrazine
This guide provides essential safety and logistical information for the handling of this compound. As a specialty chemical with limited publicly available safety data, a conservative approach grounded in the known hazards of structurally similar compounds is paramount. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance to ensure laboratory safety and operational integrity.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following recommendations are expertly extrapolated from the safety profile of its close structural analog, 2,3-Dichloropyrazine, and established principles for handling halogenated and organosulfur compounds. Treat this compound as hazardous, assuming it possesses the combined risks of its constituent chemical groups.
Hazard Assessment: A Synthesis of Structural Analogs
This compound is a halogenated heterocyclic compound. The primary hazards are inferred from 2,3-Dichloropyrazine, which is classified as an irritant and harmful.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes serious eye irritation, skin irritation, and respiratory tract irritation.
-
Target Organs: The primary target organs are the respiratory system, eyes, and skin.
The presence of the methylthio group introduces a sulfur-containing moiety, which requires careful handling, though specific additional hazards are not documented. The chlorinated pyrazine core dictates the primary safety protocols.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory operation being performed.
| Scenario | Eyes/Face | Skin/Body | Respiratory Protection |
| Routine Lab Use (in a certified chemical fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (Nitrile or Neoprene). Standard lab coat. | Not generally required when handled in a certified chemical fume hood. |
| **Handling Outside Fume Hood (e.g., |
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
